Corynanthine
Description
This compound has been reported in Rauvolfia serpentina, Rauvolfia biauriculata, and other organisms with data available.
A stereoisomer of yohimbine.
Propriétés
IUPAC Name |
methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXFZZNTVWLAY-DKJBZYCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317915 | |
| Record name | Corynanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
483-10-3 | |
| Record name | Corynanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Corynanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corynanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (16β,17α)-17-hydroxyyohimban-16-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CORYNANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Z7C9RK8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Corynanthine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynanthine, an indole alkaloid and a diastereoisomer of yohimbine, exhibits a distinct pharmacological profile primarily characterized by its selective antagonism of α1-adrenergic receptors. This action is in stark contrast to its isomers, yohimbine and rauwolscine, which are selective α2-adrenergic receptor antagonists. This compound's blockade of α1-adrenoceptors inhibits the downstream Gq-protein signaling cascade, leading to smooth muscle relaxation and antihypertensive effects. Additionally, emerging evidence indicates a secondary mechanism involving agonist activity at serotonergic (5-HT) autoreceptors, which modulates serotonin release. This guide provides a comprehensive technical overview of this compound's mechanisms of action, supported by quantitative pharmacological data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: α1-Adrenergic Receptor Antagonism
The principal mechanism of action of this compound is its competitive antagonism of α1-adrenergic receptors.[1][2][3] Unlike its well-known diastereoisomers yohimbine and rauwolscine, which are potent α2-adrenergic receptor antagonists, this compound demonstrates a notable preference for α1-adrenoceptors.[1] Functional studies have shown it to be approximately 10-fold more selective for α1 over α2 sites. This selectivity dictates its physiological effects, which are primarily depressant and antihypertensive, as opposed to the stimulant properties of yohimbine.[1]
Signaling Pathway
α1-Adrenergic receptors are G-protein coupled receptors (GPCRs) that associate with the Gq alpha subunit. Upon activation by endogenous agonists such as norepinephrine and epinephrine, the Gq subunit activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).
-
DAG activates protein kinase C (PKC), which phosphorylates various cellular proteins.
The culmination of this cascade, particularly the increase in intracellular Ca2+, results in smooth muscle contraction, a key component of vascular tone regulation.
This compound, by acting as a competitive antagonist, binds to the α1-adrenoceptor but does not elicit a conformational change necessary for Gq protein activation. Consequently, it blocks the binding of endogenous agonists and inhibits the entire PLC/IP3/DAG signaling cascade.[1] This blockade leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.[2]
Secondary Mechanism of Action: Serotonin Receptor Agonism
In addition to its primary effects on adrenergic receptors, this compound has been demonstrated to interact with the serotonergic system. Studies have shown that this compound can act as an agonist at 5-HT autoreceptors.[1] In experimental settings using rabbit hippocampal slices, this compound was found to decrease the evoked release of serotonin (5-HT). This effect was nullified by the presence of a 5-HT receptor antagonist, metitepin, indicating a direct agonistic action on inhibitory 5-HT autoreceptors.[1]
The indole moiety of the this compound molecule is thought to be responsible for this interaction with serotonin receptors.[1] This dual action on both adrenergic and serotonergic systems contributes to its complex pharmacological profile. While the primary antihypertensive effects are attributed to α1-blockade, the modulation of serotonin release may contribute to its central nervous system effects.
Note: As of the date of this publication, specific quantitative binding affinity data (e.g., Ki values) for this compound across various 5-HT receptor subtypes are not widely available in peer-reviewed literature.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified through functional studies and radioligand binding assays. The data are summarized below for comparison with its diastereoisomers, yohimbine and rauwolscine.
Table 1: Functional Antagonist Potency (pA2 Values) of this compound and Isomers
| Compound | Prejunctional α2-Adrenoceptor (Rat Vas Deferens) | Postjunctional α1-Adrenoceptor (Rat Anococcygeus) | α2/α1 Selectivity Ratio | Reference |
|---|---|---|---|---|
| This compound | 5.99 | 7.50 | 0.03 | [2] |
| Yohimbine | 7.70 | 6.05 | 45 | [2] |
| Rauwolscine | 7.32 | 6.84 | 3 | [2] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 2: Radioligand Binding Affinities (Ki in nM) of this compound and Isomers in Rat Cerebral Cortex
| Compound | ³H-prazosin (α1 sites) | ³H-idazoxan (α2 sites) | α2/α1 Selectivity Ratio | Reference |
|---|---|---|---|---|
| This compound | 25 | 810 | 0.03 | [2] |
| Yohimbine | 230 | 4.6 | 50 | [2] |
| Rauwolscine | 30 | 1.8 | 17 | [2] |
The Ki value represents the inhibitor binding affinity; a lower Ki indicates a higher binding affinity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for α1-Adrenergic Receptor Affinity
This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the α1-adrenoceptor using [³H]prazosin as the radioligand.
-
Objective: To determine the binding affinity of this compound at α1-adrenergic receptors.
-
Materials:
-
Tissue source rich in α1-adrenoceptors (e.g., rat cerebral cortex).
-
Homogenization buffer (50 mM Tris-HCl, pH 7.4).
-
[³H]prazosin (specific activity ~70-90 Ci/mmol).
-
Unlabeled prazosin or phentolamine (for non-specific binding).
-
This compound stock solutions of varying concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a liquid scintillation counter.
-
-
Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. The resulting supernatant is then ultracentrifuged at 40,000 x g for 20 minutes to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and repeat the ultracentrifugation step. Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.
-
Binding Assay: In polypropylene assay tubes, combine:
-
100 µL of membrane preparation.
-
50 µL of [³H]prazosin at a final concentration near its Kd value (e.g., 0.2 nM).
-
50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
For total binding, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled prazosin (e.g., 10 µM).
-
-
Incubation: Incubate the mixture at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters, separating the bound from the free radioligand. Immediately wash the filters three times with 4 mL of ice-cold wash buffer.
-
Quantification: Place the filters into scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]prazosin binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for α1-Adrenergic Antagonism (Schild Analysis)
This protocol describes a functional assay to determine the antagonist potency (pA2) of this compound and to confirm its competitive nature at α1-adrenoceptors using an isolated tissue preparation.
-
Objective: To determine the pA2 value of this compound and assess its mode of antagonism.
-
Materials:
-
Isolated tissue with functional α1-adrenoceptors (e.g., rat anococcygeus muscle or aorta).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isometric force transducer and data acquisition system.
-
α1-adrenergic agonist (e.g., norepinephrine, phenylephrine).
-
This compound stock solutions.
-
-
Methodology:
-
Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate for at least 60 minutes, with periodic washes.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist (e.g., norepinephrine) by adding increasing concentrations to the organ bath until a maximal response is achieved. Wash the tissue thoroughly to return to baseline.
-
Antagonist Incubation: Introduce a fixed concentration of this compound into the bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
Second Agonist Curve: In the continued presence of the same concentration of this compound, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Wash the tissue extensively and repeat steps 3 and 4 with at least two other increasing concentrations of this compound.
-
Data Analysis:
-
For each concentration of this compound, calculate the dose ratio (DR). The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR - 1) on the y-axis against the negative log of the molar concentration of this compound (-log[B]) on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line provides the pA2 value. A slope that is not significantly different from 1.0 is indicative of competitive antagonism.
-
-
Conclusion
This compound is a selective α1-adrenergic receptor antagonist with a secondary action as a 5-HT autoreceptor agonist. Its primary mechanism involves the competitive blockade of Gq-coupled α1-adrenoceptors, thereby inhibiting the PLC/IP3/DAG signaling cascade and subsequent cellular responses like smooth muscle contraction. This pharmacological profile distinguishes it from its diastereoisomer yohimbine and underlies its potential as an antihypertensive agent. The dual influence on both the adrenergic and serotonergic systems suggests a complex interplay that warrants further investigation, particularly regarding the specific 5-HT receptor subtypes involved and the physiological consequences of their modulation. The experimental protocols detailed herein provide a framework for the continued elucidation of this compound's pharmacological properties and for the development of novel therapeutics targeting these pathways.
References
An In-depth Technical Guide to Corynanthine: Discovery, Historical Background, and Core Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynanthine, a naturally occurring indole alkaloid, has long been a subject of pharmacological interest due to its distinct receptor binding profile and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, its primary mechanism of action as a selective α1-adrenergic receptor antagonist, and detailed experimental protocols for its characterization. Quantitative data on its binding affinities are presented, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions.
Discovery and Historical Background
This compound is an alkaloid found in the bark of trees from the Rauvolfia and Corynanthe (including the formerly known Pausinystalia) genera.[1] It is a diastereoisomer of yohimbine and rauwolscine, meaning it has the same chemical formula but a different three-dimensional arrangement of its atoms.[1]
The history of this compound is intertwined with that of yohimbine, which was first isolated in 1896 by Adolph Spiegel from the bark of the Pausinystalia yohimbe tree.[2][3] This tree was traditionally used in West Africa for its purported aphrodisiac and stimulant properties.[3] While yohimbine became well-known as a selective α2-adrenergic receptor antagonist, subsequent research into the other alkaloids present in these plants led to the isolation and characterization of this compound.
Initial pharmacological studies revealed that, unlike yohimbine, this compound exhibits a preferential and potent antagonism at α1-adrenergic receptors.[4] This key difference in receptor selectivity results in markedly different physiological effects, with this compound generally acting as a depressant and antihypertensive agent, in contrast to the stimulant properties of yohimbine.[1]
Molecular Mechanism of Action
The primary molecular target of this compound is the α1-adrenergic receptor. It acts as a competitive antagonist, meaning it binds to the same site as the endogenous agonists (norepinephrine and epinephrine) but does not activate the receptor, thereby blocking their effects.
Receptor Binding Profile
This compound's selectivity for the α1-adrenergic receptor over the α2-adrenergic receptor is a defining feature of its pharmacological profile. Functional studies have shown that this compound is approximately 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors.[4] This is in stark contrast to its diastereoisomers, yohimbine and rauwolscine, which are about 30 times more potent as α2-adrenoceptor antagonists than as α1-adrenoceptor antagonists.[4]
In addition to its activity at adrenergic receptors, this compound has been shown to interact with serotonin (5-HT) receptors, although this is a secondary activity.[1]
Quantitative Pharmacological Data
The following tables summarize the quantitative data regarding the binding affinities and functional potencies of this compound and related compounds.
| Compound | Receptor Subtype | pA2 Value | Selectivity (α2/α1) | Test System |
| This compound | α1 | 7.51 | 0.03 | Rat Anococcygeus Muscle |
| α2 | 5.95 | Rat Vas Deferens | ||
| Yohimbine | α1 | 6.84 | 45 | Rat Anococcygeus Muscle |
| α2 | 8.50 | Rat Vas Deferens | ||
| Rauwolscine | α1 | 7.98 | 3 | Rat Anococcygeus Muscle |
| α2 | 8.45 | Rat Vas Deferens | ||
| Idazoxan | α1 | 6.54 | 245 | Rat Anococcygeus Muscle |
| α2 | 8.93 | Rat Vas Deferens | ||
| pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[5] |
Signaling Pathways
α1-Adrenergic Receptor Signaling Pathway
The antagonism of α1-adrenergic receptors by this compound directly inhibits the Gq-coupled signaling cascade. Under normal physiological conditions, the binding of an agonist like norepinephrine to the α1-adrenergic receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), leading to a cascade of downstream cellular responses, most notably smooth muscle contraction. By blocking the initial binding of the agonist, this compound prevents this entire signaling cascade from being initiated.
Caption: α1-Adrenergic Receptor Signaling Pathway and this compound's Point of Inhibition.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol provides a generalized method for determining the binding affinity (Ki) of this compound for α1-adrenergic receptors using a competitive binding assay with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the α1-adrenoceptor.
Materials:
-
Tissue source rich in α1-adrenoceptors (e.g., rat cerebral cortex).
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[6]
-
[3H]prazosin (a radiolabeled α1-adrenergic antagonist).
-
Unlabeled prazosin (for determining non-specific binding).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).[6]
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay such as the Bradford method).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of this compound.
-
Total Binding: Add assay buffer, the membrane preparation, and [3H]prazosin (at a concentration near its Kd).
-
Non-specific Binding: Add assay buffer, the membrane preparation, [3H]prazosin, and a high concentration of unlabeled prazosin (e.g., 10 µM).
-
This compound Competition: Add assay buffer, the membrane preparation, [3H]prazosin, and varying concentrations of this compound.
-
Incubate all tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of this compound by subtracting the non-specific binding (CPM from tubes with excess unlabeled prazosin) from the total binding (CPM from tubes with only [3H]prazosin).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]prazosin).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Experimental Workflow for Radioligand Binding Assay.
Functional Antagonism Assay (Schild Analysis)
This protocol outlines the determination of the pA2 value for this compound, a measure of its functional potency as a competitive antagonist, using an isolated tissue bath setup.
Objective: To determine the pA2 value for this compound's antagonism of norepinephrine-induced contractions in an isolated vascular tissue.
Materials:
-
Isolated tissue preparation (e.g., rat aortic rings).
-
Krebs-Henseleit solution (or similar physiological salt solution), aerated with 95% O2 / 5% CO2.
-
Organ bath with an isometric force transducer and data acquisition system.
-
Norepinephrine (agonist) stock solution.
-
This compound (antagonist) stock solution.
Procedure:
-
Tissue Preparation and Equilibration:
-
Dissect the tissue (e.g., thoracic aorta) and cut it into rings of appropriate size.
-
Mount the tissue rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.
-
-
Control Agonist Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for the agonist (norepinephrine) by adding increasing concentrations to the organ bath and recording the resulting contraction.
-
Wash the tissues to return to baseline tension.
-
-
Antagonist Incubation and Subsequent Agonist Curves:
-
Incubate the tissues with a specific concentration of this compound for a predetermined time to allow for equilibrium (e.g., 30-60 minutes).
-
In the continued presence of this compound, generate a second cumulative concentration-response curve for norepinephrine.
-
Repeat this process with several different concentrations of this compound, each on a fresh tissue preparation or after extensive washing and re-equilibration.
-
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR). The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
Perform a linear regression on the plotted data.
-
The x-intercept of the regression line is the pA2 value.
-
The slope of the regression line should be close to 1 for competitive antagonism.
-
Caption: Experimental Workflow for Schild Analysis.
Conclusion
This compound stands out as a pharmacologically significant indole alkaloid due to its selective antagonism of α1-adrenergic receptors. This property distinguishes it from its more widely known diastereoisomer, yohimbine, and is the basis for its potential as an antihypertensive agent. A thorough understanding of its historical discovery, molecular interactions, and the experimental methodologies used for its characterization is crucial for researchers and professionals in the field of drug development. The data and protocols presented in this guide offer a foundational resource for further investigation into the therapeutic potential of this compound and its derivatives.
References
- 1. neuron.mefst.hr [neuron.mefst.hr]
- 2. Yohimbine - Wikipedia [en.wikipedia.org]
- 3. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical and functional studies on alpha 1-and alpha 2-adrenoreceptors: an examination using the Schild plot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Natural Sources and Extraction of Corynanthine from Rauvolfia serpentina
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynanthine, also known as rauhimbine, is a prominent indole alkaloid naturally occurring in various plant species, most notably in Rauvolfia serpentina (Indian snakeroot).[1][2] This diastereoisomer of yohimbine exhibits a distinct pharmacological profile, primarily acting as a selective α1-adrenergic receptor antagonist and a weaker α2-adrenergic receptor antagonist.[1][2] This activity contributes to the antihypertensive properties of Rauvolfia extracts, making this compound a molecule of significant interest for pharmaceutical research and development. This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on its primary botanical source, Rauvolfia serpentina. It further details the methodologies for its extraction, isolation, and quantification, and elucidates its mechanism of action through signaling pathway diagrams.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Apocynaceae family, particularly within the Rauvolfia and Corynanthe genera.[1][2]
Rauvolfia serpentina
Rauvolfia serpentina stands as the most well-documented and commercially significant source of this compound. The alkaloids in this plant are not uniformly distributed, with the highest concentrations typically found in the roots and rhizomes. While other plant parts, such as leaves, contain alkaloids, the root system is the primary material for the extraction of this compound and other bioactive compounds like reserpine and ajmaline. The total alkaloid content in the roots of Rauvolfia serpentina can vary based on geographical location, age of the plant, and harvesting time.
Other Botanical Sources
Besides Rauvolfia serpentina, this compound has been identified in other species of the same genus, including:
-
Rauvolfia canescens
-
Rauvolfia vomitoria
The genus Corynanthe, which includes Pausinystalia johimbe (the source of yohimbine), is another notable source of this compound and its isomers.
Quantitative Data on Alkaloid Content in Rauvolfia serpentina
The concentration of individual alkaloids in Rauvolfia serpentina can exhibit significant variation. The following tables summarize the quantitative data on the alkaloid content in the roots of Rauvolfia serpentina from various studies.
| Alkaloid | Concentration (mg/g of dry plant material) | Analytical Method | Reference |
| Total Alkaloids (including this compound) | 1.57 - 12.1 | UHPLC-UV | [3][4] |
| Reserpine | 0.39 (lowest) | UHPLC-UV | [4] |
| Serpentine | 9.8 (maximum) | UHPLC-UV | [4] |
| Plant Part | Total Alkaloid Content | Reference |
| Roots (Hydroalcoholic Extract) | 2.364 mg/100 mg | [5] |
Extraction and Purification of this compound from Rauvolfia serpentina
The extraction of this compound from the roots of Rauvolfia serpentina involves a multi-step process that begins with the preparation of the plant material, followed by solvent extraction, fractionation, and chromatographic purification.
Experimental Protocol: Extraction, Fractionation, and Isolation
This protocol is a synthesized methodology based on established procedures for the extraction of indole alkaloids from Rauvolfia serpentina.
1. Preparation of Plant Material:
- Collect fresh, healthy roots of Rauvolfia serpentina.
- Wash the roots thoroughly with distilled water to remove any adhering soil and foreign matter.
- Air-dry the roots in the shade for several days until they are completely brittle.
- Grind the dried roots into a coarse powder using a mechanical grinder.
2. Solvent Extraction:
- Weigh the powdered root material.
- Perform a preliminary defatting step by extracting the powder with a non-polar solvent like n-hexane for 6 hours using a Soxhlet apparatus. This step removes lipids and other non-polar compounds.
- Air-dry the defatted powder to remove any residual hexane.
- Extract the defatted powder with methanol or ethanol (95%) in a Soxhlet apparatus for 12-24 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v).
- Alternatively, cold maceration can be employed by soaking the powder in methanol for 72 hours with occasional stirring.
- After extraction, filter the methanolic extract through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to obtain a crude methanolic extract.
3. Acid-Base Fractionation:
- Suspend the crude methanolic extract in a 2% aqueous solution of hydrochloric acid.
- Filter the acidic solution to remove any insoluble material.
- Wash the acidic solution with chloroform in a separatory funnel to remove neutral and weakly basic compounds. Discard the chloroform layer.
- Make the aqueous acidic solution alkaline (pH 8-9) by the gradual addition of ammonium hydroxide solution.
- Extract the alkaline solution multiple times with chloroform or a mixture of chloroform and dichloromethane. The alkaloids will partition into the organic layer.
- Pool the organic extracts and wash them with distilled water.
- Dry the organic extract over anhydrous sodium sulfate.
- Concentrate the dried organic extract to dryness using a rotary evaporator to yield the crude alkaloid fraction.
4. Chromatographic Purification:
- Column Chromatography:
- Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of chloroform and methanol.
- Dissolve the crude alkaloid fraction in a minimum volume of the initial mobile phase and load it onto the column.
- Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the percentage of methanol.
- Collect the fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 95:5) and a visualizing agent (e.g., Dragendorff's reagent).
- Combine the fractions containing this compound based on the TLC profile.
- High-Performance Liquid Chromatography (HPLC):
- Further purify the this compound-rich fractions using preparative HPLC.
- A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (both containing a small amount of formic acid, e.g., 0.05%).
- The separation can be performed using an isocratic or gradient elution method.
- Monitor the elution at a suitable wavelength (e.g., 220 nm) and collect the peak corresponding to this compound.
- Confirm the identity and purity of the isolated this compound using analytical techniques such as LC-MS and NMR.
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways of this compound
This compound exerts its physiological effects primarily through its interaction with adrenergic receptors.
α1-Adrenergic Receptor Antagonism
This compound is a selective antagonist of α1-adrenergic receptors.[1] These receptors are Gq-protein coupled. When an agonist like norepinephrine binds to the α1-receptor, it activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). This cascade leads to smooth muscle contraction and vasoconstriction. By blocking this receptor, this compound inhibits this signaling pathway, leading to vasodilation and a decrease in blood pressure.
Caption: this compound's antagonism of the α1-adrenergic signaling pathway.
α2-Adrenergic Receptor Antagonism
This compound also acts as a weak antagonist at α2-adrenergic receptors.[1] These receptors are coupled to Gi-proteins. Agonist binding to α2-receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP generally leads to an inhibition of further neurotransmitter release from presynaptic terminals. As a weak antagonist, this compound's effect on this pathway is less pronounced than its effect on α1-receptors.
Caption: this compound's weak antagonism of the α2-adrenergic signaling pathway.
Conclusion
This compound, a key alkaloid from Rauvolfia serpentina, continues to be a subject of significant scientific interest due to its selective α1-adrenergic antagonism. This guide has provided a detailed overview of its natural sources, robust methodologies for its extraction and purification, and a clear visualization of its mechanism of action. The presented protocols and data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this important phytochemical.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Pharmacological properties of Corynanthine as an α1-adrenergic antagonist
An In-depth Technical Guide to the Pharmacological Properties of Corynanthine as an α1-Adrenergic Antagonist
Introduction
This compound, also known as isorauhimbine, is a naturally occurring indole alkaloid found in plants of the Rauvolfia and Corynanthe genera.[1] It is a diastereoisomer of yohimbine and rauwolscine.[1][2] While its stereoisomers are recognized as potent and selective α2-adrenergic receptor antagonists, this compound exhibits a distinct pharmacological profile, acting primarily as a selective and competitive antagonist of α1-adrenergic receptors.[1][3][4] This selectivity confers markedly different physiological effects; in contrast to the stimulant properties of yohimbine, this compound typically functions as a depressant and antihypertensive agent.[1][5]
This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor binding profile, the downstream signaling pathways it modulates, and the key experimental methodologies used to characterize its pharmacological properties.
Receptor Binding and Functional Antagonism: Quantitative Analysis
The affinity and potency of this compound at adrenergic receptors have been quantified through various in vitro and in vivo studies. Radioligand binding assays are used to determine the binding affinity (Ki), while functional assays in isolated tissues are employed to measure antagonist potency (pA2). The data consistently demonstrates this compound's preference for α1- over α2-adrenoceptors.
| Parameter | Receptor Subtype | Value | Experimental System | Reference |
| Antagonist Potency (pA2) | Postjunctional α1-adrenoceptor | 7.2 | Rat anococcygeus muscle (vs. Noradrenaline) | [6] |
| Antagonist Potency (pA2) | Prejunctional α2-adrenoceptor | 5.7 | Rat vas deferens (vs. Clonidine) | [6] |
| Selectivity Ratio (α2/α1) | α2 vs. α1 | 0.03 | Calculated from pA2 values | [6] |
| Relative Potency | α1 vs. α2 | ~10-fold more potent at α1 | Anesthetized dog (functional studies) | [4] |
| Binding Affinity | α1-adrenoceptor (³H-WB-4101 site) | Higher affinity | Rat cerebral cortex membranes | [7] |
| Binding Affinity | α2-adrenoceptor (³H-clonidine site) | Lower affinity | Rat cerebral cortex membranes | [7] |
Table 1: Quantitative pharmacological data for this compound.
Mechanism of Action: Blockade of α1-Adrenergic Signaling
α1-adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily.[8] They are primarily coupled to the Gq/11 family of G proteins.[8] The canonical signaling cascade initiated by agonist (e.g., norepinephrine, epinephrine) binding involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various physiological responses, most notably the contraction of smooth muscle in blood vessels, leading to vasoconstriction.[1][9]
This compound acts as a competitive antagonist at the α1-adrenoceptor.[1] It binds reversibly to the same site as endogenous agonists but does not activate the receptor. By occupying the receptor, it prevents agonists from binding and initiating the Gq/PLC/IP3 signaling cascade, thereby inhibiting downstream cellular responses like vasoconstriction.[1]
Experimental Protocols
The characterization of this compound as an α1-adrenergic antagonist relies on well-established pharmacological assays.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a drug for a receptor.[10] A competitive binding assay is used to determine the inhibition constant (Ki) of this compound.
Methodology:
-
Membrane Preparation: Tissues or cells expressing α1-adrenoceptors (e.g., rat cerebral cortex) are homogenized in a cold buffer.[11][12] The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.[11]
-
Incubation: The membrane preparation is incubated in a reaction mixture containing:
-
Separation: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.[10][11]
-
Quantification: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity. The radioactivity trapped on the filters is then quantified using a liquid scintillation counter.[11]
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. Non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Functional Assays and Schild Analysis
Functional assays measure the biological response of a tissue to an agonist in the presence of an antagonist. Schild analysis is a powerful method to quantify the potency of a competitive antagonist (pA2 value) and to confirm its mechanism of action.[13]
Methodology:
-
Tissue Preparation: An isolated tissue containing functional α1-adrenoceptors, such as rat aorta, anococcygeus muscle, or vas deferens, is mounted in an organ bath.[6][14] The bath contains a physiological salt solution, maintained at a constant temperature and aerated. The tissue's contractile response is measured using an isometric force transducer.
-
Control Agonist Curve: A cumulative concentration-response curve is generated for a selective α1-agonist like phenylephrine or noradrenaline to determine the control EC50 (the concentration producing 50% of the maximal response).[14][15]
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a period sufficient to reach equilibrium.
-
Second Agonist Curve: In the continued presence of this compound, a second agonist concentration-response curve is generated. For a competitive antagonist, this curve will be shifted to the right in a parallel manner without a change in the maximum response.[15][16]
-
Dose Ratio Calculation: The dose ratio (DR) is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in its absence.[17]
-
Schild Plot Construction: Steps 3-5 are repeated with several different concentrations of this compound. A Schild plot is then constructed by graphing log(DR-1) versus the logarithm of the molar concentration of the antagonist.[13]
-
Data Analysis: For a simple competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from unity (1.0).[13][14][15] The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA2 is a measure of the antagonist's potency.
In Vivo Evidence
Studies in whole animal models corroborate the in vitro findings. In anesthetized dogs, this compound was shown to be an effective antagonist of the pressor (blood pressure raising) responses to the α1-agonist phenylephrine.[4] However, it was approximately 100-fold less potent than its isomers, yohimbine and rauwolscine, at blocking the presynaptic α2-adrenoceptors that regulate norepinephrine release.[4] Similarly, in pithed rats, this compound effectively reduced the pressor responses to both electrical stimulation of the sympathetic outflow and administration of phenylephrine, confirming its postsynaptic α1-adrenoceptor blocking activity in vivo.[18][19]
Conclusion
This compound is a selective α1-adrenergic receptor antagonist. Its pharmacological profile is characterized by a roughly 10-fold higher potency for α1- over α2-adrenoceptors, distinguishing it from its diastereoisomers yohimbine and rauwolscine.[4] It acts via competitive antagonism, binding to the α1-adrenoceptor to block the Gq-coupled signaling cascade responsible for physiological effects such as smooth muscle contraction. This mechanism has been rigorously defined through quantitative in vitro binding and functional assays and confirmed by in vivo studies demonstrating its ability to antagonize α1-mediated pressor responses. These properties make this compound a valuable pharmacological tool for research into the function of α1-adrenergic systems.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha 1 adrenoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonist/agonist-preferring alpha-adrenoceptors or alpha 1/alpha 2-adrenoceptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Alpha 1 Adrenergic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Renal alpha-1 and alpha-2 adrenergic receptors: biochemical and pharmacological correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Competitive antagonism of alpha 1-adrenoceptor mediated pressor responses in the rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Schild equation - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. alpha-Adrenoceptor blocking properties of raubasine in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alpha-Adrenoceptor blocking properties of raubasine in pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
Corynanthine's Adrenergic Receptor Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynanthine, an indole alkaloid found in the Rauvolfia and Corynanthe genera, is a diastereoisomer of yohimbine and rauwolscine. Unlike its isomers, which are potent and selective α2-adrenergic receptor antagonists, this compound exhibits a preferential and potent antagonist profile at α1-adrenergic receptors.[1][2] This distinct selectivity profile results in significantly different physiological effects, positioning this compound as a depressant and potential antihypertensive agent, in contrast to the stimulant properties of yohimbine and rauwolscine.[1] This technical guide provides a comprehensive analysis of this compound's binding affinity for α1 versus α2-adrenergic receptors, detailing the quantitative data, experimental methodologies, and associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound for α1 and α2-adrenergic receptors has been determined through various in vitro and in vivo studies. The data consistently demonstrates a higher affinity for the α1 subtype.
| Compound | Receptor Subtype | Method | Tissue/Cell Line | Radioligand | Affinity (Ki in nM) | Selectivity (α2/α1) | Reference |
| This compound | α1 | Radioligand Binding | Rat cerebral cortex | [3H]prazosin | 25 | 0.1 | Doxey et al., 1984 |
| This compound | α2 | Radioligand Binding | Rat cerebral cortex | [3H]yohimbine | 250 | Doxey et al., 1984 | |
| Corynantheidine | α1A | Radioligand Binding | Recombinant | [3H]prazosin | 130 | 0.55 | Mandianes et al., 2021[3] |
| Corynantheidine | α1B | Radioligand Binding | Recombinant | [3H]prazosin | 150 | Mandianes et al., 2021[3] | |
| Corynantheidine | α1D | Radioligand Binding | Recombinant | [3H]prazosin | 29 | Mandianes et al., 2021[3] | |
| Corynantheidine | α2A | Radioligand Binding | Recombinant | [3H]rauwolscine | 72 | Mandianes et al., 2021[3] | |
| Corynantheidine | α2B | Radioligand Binding | Recombinant | [3H]rauwolscine | 230 | Mandianes et al., 2021[3] | |
| Corynantheidine | α2C | Radioligand Binding | Recombinant | [3H]rauwolscine | 110 | Mandianes et al., 2021[3] | |
| Yohimbine | α1 | Radioligand Binding | Rat cerebral cortex | [3H]prazosin | 200 | 33.3 | Doxey et al., 1984 |
| Yohimbine | α2 | Radioligand Binding | Rat cerebral cortex | [3H]yohimbine | 6 | Doxey et al., 1984 | |
| Rauwolscine | α1 | Radioligand Binding | Rat cerebral cortex | [3H]prazosin | 150 | 75 | Doxey et al., 1984 |
| Rauwolscine | α2 | Radioligand Binding | Rat cerebral cortex | [3H]yohimbine | 2 | Doxey et al., 1984 |
| Compound | Receptor Subtype | Method | Tissue | Agonist | pA2 Value | Reference |
| This compound | Postjunctional α1 | Functional Assay | Pithed Rat (Blood Pressure) | Phenylephrine | 6.8 | Doxey et al., 1984 |
| This compound | Prejunctional α2 | Functional Assay | Rat Vas Deferens | Clonidine | 5.8 | Doxey et al., 1984 |
| Yohimbine | Postjunctional α1 | Functional Assay | Pithed Rat (Blood Pressure) | Phenylephrine | 6.3 | Doxey et al., 1984 |
| Yohimbine | Prejunctional α2 | Functional Assay | Rat Vas Deferens | Clonidine | 8.0 | Doxey et al., 1984 |
| Rauwolscine | Postjunctional α1 | Functional Assay | Pithed Rat (Blood Pressure) | Phenylephrine | 6.2 | Doxey et al., 1984 |
| Rauwolscine | Prejunctional α2 | Functional Assay | Rat Vas Deferens | Clonidine | 8.3 | Doxey et al., 1984 |
Experimental Protocols
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a ligand for a receptor.[4]
Objective: To determine the inhibitory constant (Ki) of this compound for α1 and α2-adrenergic receptors.
Materials:
-
Tissue Preparation: Rat cerebral cortex or cells recombinantly expressing human adrenergic receptor subtypes.
-
Radioligands: [3H]prazosin for α1-adrenoceptors and [3H]yohimbine or [3H]rauwolscine for α2-adrenoceptors.
-
Test Compound: this compound hydrochloride.
-
Buffers: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Protocol:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane suspension.
-
Binding Reaction: In triplicate, incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of this compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assays
Functional assays measure the biological response resulting from the interaction of a ligand with its receptor.
This in vivo assay assesses the ability of an antagonist to block the pressor response to an α1-agonist.[2]
Objective: To determine the pA2 value of this compound as an antagonist at postjunctional α1-adrenoceptors.
Materials:
-
Animal Model: Anesthetized and pithed rats or dogs.
-
Agonist: Phenylephrine (a selective α1-agonist).
-
Antagonist: this compound.
-
Instrumentation: Blood pressure transducer and recording equipment.
Protocol:
-
Animal Preparation: Anesthetize and pith the animal to eliminate central nervous system influences on blood pressure. Cannulate an artery for blood pressure measurement.
-
Agonist Dose-Response: Administer increasing doses of phenylephrine intravenously and record the corresponding increases in diastolic blood pressure to establish a control dose-response curve.
-
Antagonist Administration: Administer a fixed dose of this compound intravenously.
-
Post-Antagonist Dose-Response: After a suitable equilibration period, repeat the phenylephrine dose-response curve in the presence of this compound.
-
Data Analysis: Calculate the dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist). The pA2 value, a measure of antagonist potency, can be determined from the Schild plot.
This in vitro assay measures the ability of an antagonist to block the inhibitory effect of an α2-agonist on neurotransmitter release.
Objective: To determine the pA2 value of this compound as an antagonist at prejunctional α2-adrenoceptors.
Materials:
-
Tissue: Isolated rat vas deferens.
-
Agonist: Clonidine (an α2-agonist).
-
Antagonist: this compound.
-
Organ Bath and Transducer: For maintaining the tissue and recording muscle contractions.
Protocol:
-
Tissue Preparation: Isolate the rat vas deferens and mount it in an organ bath containing physiological salt solution, maintained at 37°C and aerated.
-
Stimulation: Electrically stimulate the tissue to induce contractions.
-
Agonist Effect: Add clonidine to the bath, which will inhibit the electrically induced contractions by acting on presynaptic α2-adrenoceptors to reduce neurotransmitter release.
-
Antagonist Effect: In the presence of a fixed concentration of this compound, determine the concentration of clonidine required to produce a 50% inhibition of the contractile response.
-
Data Analysis: Repeat the experiment with different concentrations of this compound to construct a Schild plot and determine the pA2 value.
Signaling Pathways and Experimental Workflows
α1-Adrenergic Receptor Signaling Pathway
Activation of α1-adrenergic receptors, which are coupled to Gq proteins, initiates a signaling cascade that leads to an increase in intracellular calcium levels.
α2-Adrenergic Receptor Signaling Pathway
α2-adrenergic receptors are coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Workflow for Determining Adrenergic Receptor Affinity
The following diagram illustrates a generalized workflow for assessing the binding affinity of a compound like this compound at adrenergic receptors.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
A Technical Guide to the Depressant and Antihypertensive Mechanisms of Corynanthine
Introduction
Corynanthine, also known as rauhimbine, is an indole alkaloid predominantly found in plants of the Rauvolfia and Pausinystalia genera.[1][2] As a diastereoisomer of yohimbine and rauwolscine, it shares a similar chemical backbone but exhibits distinct pharmacological properties.[1][2] Unlike its stimulating isomers, this compound functions as a depressant and antihypertensive agent.[2] This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental evidence that elucidate the depressant and antihypertensive effects of this compound. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Core Mechanisms of Action
This compound's pharmacological profile is primarily defined by its interaction with the adrenergic system, with secondary effects on ion channels and other neurotransmitter systems.
Selective α1-Adrenergic Receptor Antagonism
The principal mechanism underlying this compound's antihypertensive effect is its selective antagonism of α1-adrenergic receptors.[1][2][3][4] It exhibits a preference for α1-adrenoceptors over α2-adrenoceptors, a characteristic that distinguishes it from its isomers, yohimbine and rauwolscine, which are selective α2-antagonists.[1][2]
-
Vascular Effects: α1-adrenergic receptors are densely located on the smooth muscle cells of blood vessels. When activated by endogenous catecholamines like norepinephrine, these Gq protein-coupled receptors initiate a signaling cascade that leads to vasoconstriction and an increase in peripheral vascular resistance. This compound competitively binds to these receptors without activating them, thereby blocking the action of norepinephrine. This inhibition results in vasodilation, a reduction in total peripheral resistance, and consequently, a lowering of blood pressure.[3]
-
Central Nervous System (CNS) Effects: The depressant effects of this compound can be attributed to its antagonism of α1-adrenergic receptors within the central nervous system. Blockade of these receptors in the brain can lead to sedative effects. Furthermore, studies have indicated that this compound may also interact with serotonin (5-HT) receptors, potentially acting as an agonist at 5-HT autoreceptors, which could contribute to its overall CNS depressant profile by modulating serotonin release.[1][2][5]
Calcium Channel Blocking Activity
Emerging evidence suggests that this compound also possesses calcium channel blocking properties.[6] This action is a significant contributor to its vasorelaxant and antihypertensive effects.
-
Inhibition of Calcium Influx: The contraction of vascular smooth muscle is a calcium-dependent process. Depolarization of the cell membrane opens voltage-gated L-type calcium channels, allowing an influx of extracellular calcium. This influx triggers the release of more calcium from intracellular stores (sarcoplasmic reticulum) and activates the calmodulin-myosin light chain kinase pathway, leading to muscle contraction. Studies have shown that this compound can inhibit depolarization-induced contractions and depress the influx of 45Ca into vascular smooth muscle cells.[6] By blocking this calcium entry, this compound directly promotes muscle relaxation and vasodilation, complementing its α1-adrenergic blockade.
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: Adrenergic Receptor Binding Selectivity
| Compound | Receptor Subtype | Binding Affinity (Ki nM) | Selectivity Ratio (α2/α1) | Reference |
| This compound | α1-adrenergic | ~30 | ~0.1 | [1][7] |
| α2-adrenergic | ~300 | [1][7] | ||
| Yohimbine | α1-adrenergic | ~300 | ~30 | [1][2][7] |
| α2-adrenergic | ~10 | [1][2][7] | ||
| Rauwolscine | α1-adrenergic | ~200 | ~30 | [1][2][7] |
| α2-adrenergic | ~7 | [1][2][7] | ||
| Note: Ki values are approximate and can vary based on experimental conditions. The selectivity ratio indicates a ~10-fold preference of this compound for α1 over α2 receptors, while yohimbine and rauwolscine show a ~30-fold preference for α2 over α1 receptors.[1][2][7] |
Table 2: Dose-Response Effect on Intraocular Pressure (IOP) in Ocular Hypertensive Patients
| This compound Concentration | Change in IOP (Treated Eye vs. Control) | Statistical Significance | Duration of Effect | Reference |
| 1% Solution | No significant effect | - | - | [8] |
| 2% Solution | Significant reduction (e.g., at 5 hrs, 20.6 mmHg vs. 26.0 mmHg) | p < 0.05 | At least 8 hours | [8] |
| 5% Solution | Significant bilateral reduction | p < 0.05 | - | [8] |
Detailed Experimental Protocols
Radioligand Binding Assay for α1-Adrenergic Receptor Affinity
This protocol determines the binding affinity (Ki) of this compound for α1-adrenergic receptors.[9][10][11]
-
Objective: To quantify the inhibitory constant (Ki) of this compound at the α1-adrenoceptor.
-
Materials:
-
Tissue Source: Rat cerebral cortex or other tissue rich in α1-adrenoceptors.
-
Radioligand: [³H]prazosin (a selective α1-antagonist).
-
Non-specific binding control: Unlabeled phentolamine or prazosin.
-
Test Compound: this compound solutions of varying concentrations.
-
Buffers: Homogenization buffer (e.g., 50 mM Tris-HCl), Assay buffer.
-
Equipment: Homogenizer, centrifuge, glass fiber filters, scintillation counter.
-
-
Methodology:
-
Membrane Preparation: The tissue is homogenized in ice-cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.
-
Binding Reaction: Membrane preparations are incubated in tubes containing the assay buffer, a fixed concentration of [³H]prazosin, and varying concentrations of this compound. A separate set of tubes containing an excess of unlabeled prazosin is used to determine non-specific binding.
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Quantification: The filters are washed with ice-cold buffer, placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.[11]
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of [³H]prazosin (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]
-
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol assesses the blood pressure-lowering effects of this compound in a relevant animal model of hypertension.[12][13]
-
Objective: To measure the effect of this compound administration on systolic and diastolic blood pressure in conscious, freely moving SHRs.
-
Materials:
-
Animals: Adult male Spontaneously Hypertensive Rats (SHRs).
-
Surgical Equipment: Catheters for arterial and venous implantation.
-
Drug Administration: this compound solution for intravenous or oral administration.
-
Monitoring System: Blood pressure transducer connected to a data acquisition system.
-
-
Methodology:
-
Animal Preparation: Rats are anesthetized, and catheters are surgically implanted into the carotid artery (for blood pressure measurement) and jugular vein (for IV drug administration). For oral studies, an intragastric catheter can be placed.[13]
-
Recovery: Animals are allowed to recover from surgery for several days to ensure measurements are taken in a conscious, unstressed state.
-
Baseline Measurement: The arterial catheter is connected to the pressure transducer, and baseline blood pressure and heart rate are recorded for a stabilization period.
-
Drug Administration: A specific dose of this compound (or vehicle control) is administered to the rat.
-
Post-Dose Monitoring: Blood pressure and heart rate are continuously monitored for several hours to observe the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: The changes in mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) from baseline are calculated and analyzed for statistical significance compared to the control group. A dose-response curve can be generated by testing multiple doses.
-
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol uses fluorescent indicators to measure changes in intracellular calcium concentration in response to this compound.[14][15][16]
-
Objective: To determine if this compound inhibits calcium influx in vascular smooth muscle cells (VSMCs).
-
Materials:
-
Cells: Cultured primary VSMCs.
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.
-
Stimulating Agent: Potassium chloride (KCl) to induce depolarization.
-
Buffers: Physiological salt solution.
-
Equipment: Fluorescence microscope or plate reader with appropriate filters.
-
-
Methodology:
-
Cell Loading: Adherent VSMCs are incubated with a membrane-permeant form of the calcium dye (e.g., Fura-2 AM). Inside the cell, esterases cleave the AM group, trapping the fluorescent indicator.[14]
-
Washing: Cells are washed to remove excess extracellular dye.
-
Pre-incubation: Cells are pre-incubated with either this compound or a vehicle control.
-
Fluorescence Measurement: Baseline fluorescence is measured. For ratiometric dyes like Fura-2, cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the emitted fluorescence is recorded, which corresponds to the [Ca²⁺]i.[17]
-
Stimulation: A stimulating agent like KCl is added to the cells to cause depolarization and open voltage-gated calcium channels.
-
Post-Stimulation Measurement: The change in fluorescence is recorded continuously to measure the influx of calcium.
-
Data Analysis: The peak increase in [Ca²⁺]i in this compound-treated cells is compared to that in control cells to determine the extent of inhibition of calcium influx.
-
This compound exerts its depressant and antihypertensive effects through a multi-faceted mechanism of action. Its primary role as a selective α1-adrenergic receptor antagonist is well-established, leading to vasodilation and a reduction in blood pressure.[1][2][3] This is complemented by a direct inhibitory effect on voltage-gated calcium channels, which further promotes vascular relaxation.[6] Its actions within the central nervous system, likely involving both α1-adrenoceptor blockade and modulation of serotonergic pathways, account for its depressant properties.[1][5] The distinct selectivity profile of this compound compared to its isomers makes it a valuable pharmacological tool for studying adrenergic receptor function and a potential lead compound for the development of novel therapeutic agents for hypertension and other cardiovascular disorders.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 483-10-3 | FC71579 | Biosynth [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Endogenous noradrenaline as modulator of hippocampal serotonin (5-HT)-release. Dual effects of yohimbine, rauwolscine and this compound as alpha-adrenoceptor antagonists and 5-HT-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of yohimbine, rauwolscine and this compound on contractions and calcium fluxes induced by depolarization and prostaglandin F2 alpha in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound on intraocular pressure in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
- 14. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Measurement of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. berthold.com [berthold.com]
Corynanthine's Activity at Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynanthine, a naturally occurring indole alkaloid, is primarily recognized for its α1-adrenergic receptor antagonism. However, emerging evidence indicates a significant interaction with the serotonergic system, specifically as an agonist at presynaptic serotonin autoreceptors. This technical guide provides a comprehensive overview of the current understanding of this compound's activity at serotonin receptors, detailing its functional effects, the experimental protocols used for its characterization, and the putative signaling pathways involved. While quantitative binding and potency data remain to be fully elucidated, this document synthesizes the available qualitative and mechanistic information to guide further research and drug development efforts.
Introduction
This compound is a diastereoisomer of yohimbine and is found in plants of the Rauwolfia and Corynanthe genera. While its pharmacological profile is dominated by its selective α1-adrenergic receptor antagonist properties, studies have revealed its capacity to modulate serotonergic neurotransmission. This activity is primarily characterized by its agonistic action on presynaptic serotonin autoreceptors, which play a crucial role in the negative feedback regulation of serotonin release. Understanding this aspect of this compound's pharmacology is essential for a complete characterization of its central nervous system effects and for exploring its potential therapeutic applications beyond its traditional use.
Functional Activity at Serotonin Receptors
Key Findings:
-
In studies using rabbit hippocampal slices pre-incubated with radiolabeled serotonin ([3H]5-HT), this compound was shown to decrease the stimulation-evoked release of [3H]5-HT in a concentration-dependent manner[1].
-
This inhibitory effect of this compound on serotonin release was abolished by the non-selective 5-HT receptor antagonist, metitepin[1]. This reversal indicates that this compound's action is mediated through serotonin receptors.
-
The presynaptic location and inhibitory function are characteristic of 5-HT1B autoreceptors, which are known to regulate serotonin release from axon terminals[1].
It is important to note that direct quantitative data on the binding affinity (Ki) and functional potency (EC50/IC50) of this compound at specific serotonin receptor subtypes are not extensively available in the current body of scientific literature. The available data is primarily functional and qualitative in nature.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that have characterized this compound's activity at serotonin autoreceptors.
Serotonin Release Assay from Rabbit Hippocampal Slices
This functional assay is the cornerstone for determining the effect of this compound on serotonin release.
Objective: To measure the effect of this compound on the electrically-evoked release of pre-loaded [3H]5-HT from rabbit hippocampal slices.
Materials:
-
Male rabbits
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
[3H]Serotonin (specific activity >10 Ci/mmol)
-
This compound hydrochloride
-
Metitepin maleate
-
Phentolamine hydrochloride (to block α-adrenoceptors)
-
Superfusion apparatus with platinum electrodes for electrical field stimulation
-
Scintillation counter and scintillation cocktail
Methodology:
-
Tissue Preparation:
-
Rabbit hippocampus is dissected and cut into 0.3 mm thick slices.
-
Slices are incubated in Krebs-Henseleit solution saturated with 95% O2 / 5% CO2 at 37°C for 30 minutes.
-
-
Radiolabeling:
-
Slices are incubated with [3H]5-HT (e.g., 0.1 µM) for 30 minutes at 37°C to allow for neuronal uptake of the radiolabeled serotonin.
-
-
Superfusion:
-
After incubation, the slices are transferred to a superfusion chamber and continuously superfused with fresh, oxygenated Krebs-Henseleit solution at a constant flow rate (e.g., 1 mL/min).
-
The superfusate is collected in fractions (e.g., every 2 minutes).
-
-
Stimulation and Drug Application:
-
After a washout period to establish a stable baseline of [3H]5-HT efflux, the slices are subjected to two periods of electrical field stimulation (S1 and S2) of equal duration and intensity (e.g., 2 ms pulses at 4 Hz for 2 minutes).
-
This compound is added to the superfusion medium at various concentrations before the second stimulation period (S2).
-
To confirm the involvement of 5-HT receptors, experiments are repeated in the presence of a 5-HT antagonist like metitepin, which is added before both S1 and S2.
-
Phentolamine is included in the superfusion medium throughout the experiment to block α-adrenoceptors and isolate the effects on serotonin receptors.
-
-
Data Analysis:
-
The radioactivity in each collected fraction is determined by liquid scintillation counting.
-
The amount of [3H]5-HT released is expressed as a percentage of the total radioactivity present in the tissue at the time of stimulation.
-
The ratio of the stimulation-evoked release in the second period to the first period (S2/S1) is calculated. A decrease in the S2/S1 ratio in the presence of this compound indicates an inhibition of serotonin release.
-
Signaling Pathways
This compound's agonistic activity at presynaptic 5-HT1B autoreceptors is proposed to initiate a G-protein coupled signaling cascade that ultimately leads to the inhibition of serotonin release.
Presynaptic 5-HT1B Receptor Signaling
The 5-HT1B receptor is a member of the Gi/o-coupled G-protein coupled receptor (GPCR) family. Agonist binding to this receptor on the presynaptic terminal triggers a cascade of intracellular events that suppress neurotransmitter exocytosis.
Proposed Signaling Cascade:
-
Receptor Activation: this compound binds to and activates the presynaptic 5-HT1B autoreceptor.
-
G-protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase.
-
Reduction in cAMP Levels: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). PKA is known to phosphorylate several proteins involved in the neurotransmitter release machinery. Reduced PKA activity can lead to:
-
Modulation of ion channel activity (e.g., increased opening of inwardly rectifying potassium channels, leading to hyperpolarization, and inhibition of voltage-gated calcium channels), which reduces calcium influx upon arrival of an action potential.
-
Direct effects on the exocytotic machinery.
-
-
Inhibition of Serotonin Release: The net effect of this signaling cascade is a reduction in the probability of serotonin-containing vesicles fusing with the presynaptic membrane and releasing their contents into the synaptic cleft.
Visualizations
Experimental Workflow for Serotonin Release Assay
Caption: Workflow for the [3H]serotonin release assay.
This compound-Induced Signaling at Presynaptic 5-HT1B Autoreceptors
References
Physical and chemical properties of Corynanthine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynanthine, an indole alkaloid, is a diastereomer of yohimbine and rauwolscine.[1] Found in plants of the Rauvolfia and Corynanthe genera, it has garnered interest for its distinct pharmacological profile. Unlike its isomers, which are potent α2-adrenergic receptor antagonists, this compound exhibits a preferential affinity for α1-adrenergic receptors.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound Hydrochloride, alongside detailed experimental protocols for its characterization and pharmacological evaluation.
Physical and Chemical Properties
This compound hydrochloride is the salt form of this compound, which enhances its solubility in aqueous solutions. The following tables summarize the key physical and chemical properties of both this compound and its hydrochloride salt.
Table 1: General and Physical Properties of this compound and this compound Hydrochloride
| Property | This compound | This compound Hydrochloride | Source(s) |
| Molecular Formula | C21H26N2O3 | C21H27ClN2O3 | [3][4] |
| Molecular Weight | 354.44 g/mol | 390.9 g/mol | [2][3] |
| Melting Point | 231 °C | 288-290 °C (lit.) | [4][5] |
| Appearance | - | - | - |
| Solubility | Very slightly soluble in water (0.23 g/L at 25 °C, calculated) | More soluble in water than the free base | [4] |
| >53.2 µg/mL at pH 7.4 | Soluble in polar solvents | [6] |
Table 2: Spectroscopic and Chromatographic Data of this compound
| Property | Value | Source(s) |
| UV max (Methanol) | 226, 283, 290 nm | [3] |
| Mass Spectrometry | Precursor ion (m/z): 355 -> Product ion (m/z): 144 | [2] |
Experimental Protocols
Determination of Melting Point
Objective: To determine the melting point range of this compound Hydrochloride to assess its purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound Hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a rate of 10-20 °C per minute for a preliminary, approximate determination.
-
For an accurate measurement, the temperature is raised slowly, at a rate of 1-2 °C per minute, as it approaches the expected melting point.
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
-
-
Purity Assessment: A sharp melting point range (typically 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Determination of Solubility
Objective: To determine the solubility of this compound Hydrochloride in various solvents.
Methodology:
-
Solvents: A range of solvents of varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, acetone).
-
Procedure (Shake-flask method):
-
An excess amount of this compound Hydrochloride is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of this compound Hydrochloride in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L).
-
Determination of pKa (Spectrophotometric Method)
Objective: To determine the acid dissociation constant (pKa) of this compound Hydrochloride.
Methodology:
-
Principle: The UV-Vis absorption spectrum of an ionizable compound changes with the pH of the solution. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.
-
Reagents and Apparatus:
-
This compound Hydrochloride stock solution of known concentration.
-
A series of buffer solutions with a range of pH values (e.g., pH 2 to 10).
-
UV-Vis spectrophotometer.
-
Calibrated pH meter.
-
-
Procedure:
-
Aliquots of the this compound Hydrochloride stock solution are added to each buffer solution to achieve the same final concentration.
-
The UV-Vis spectrum of each solution is recorded.
-
A wavelength where the absorbance difference between the ionized and unionized forms is maximal is selected for analysis.
-
The absorbance at this wavelength is plotted against the pH of the respective buffer solutions.
-
The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the concentrations of the ionized and unionized forms are equal.
-
Pharmacological Properties and Mechanism of Action
This compound Hydrochloride's primary pharmacological action is as a selective antagonist of α1-adrenergic receptors.[2] This contrasts with its diastereomers, yohimbine and rauwolscine, which are selective for α2-adrenergic receptors.[1] this compound has been shown to be approximately 10-fold more selective for α1- over α2-adrenergic receptors.[2]
The antagonism of α1-adrenergic receptors by this compound leads to the blockage of catecholamine-induced vasoconstriction, resulting in vasodilation and a potential reduction in blood pressure.[2]
Furthermore, some studies suggest that this compound may also modulate calcium channels, contributing to its overall pharmacological profile.[2]
Signaling Pathway of α1-Adrenergic Receptor Antagonism
Caption: α1-Adrenergic Receptor Signaling Pathway and its Antagonism by this compound Hydrochloride.
Pharmacological Assay Protocols
α1-Adrenergic Receptor Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity (Ki) of this compound Hydrochloride for the α1-adrenergic receptor.
Methodology:
-
Materials:
-
Cell membranes prepared from a tissue or cell line expressing α1-adrenergic receptors (e.g., rat cerebral cortex).
-
Radioligand specific for α1-receptors (e.g., [3H]-Prazosin).
-
Unlabeled this compound Hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
A constant concentration of the radioligand and varying concentrations of this compound Hydrochloride are incubated with the cell membranes in the binding buffer.
-
The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound Hydrochloride that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for the α1-Adrenergic Receptor Radioligand Binding Assay.
Functional Antagonism Assay (Isolated Tissue Bath)
Objective: To determine the functional potency (pA2) of this compound Hydrochloride as an α1-adrenergic antagonist.
Methodology:
-
Materials:
-
Isolated tissue preparation sensitive to α1-adrenergic agonists (e.g., rat aortic rings).
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2.
-
Organ bath with an isometric force transducer.
-
α1-adrenergic agonist (e.g., Norepinephrine).
-
This compound Hydrochloride.
-
-
Procedure:
-
The isolated tissue is mounted in the organ bath containing the physiological salt solution at 37 °C.
-
A cumulative concentration-response curve to the agonist is generated to determine its EC50 (the concentration that produces 50% of the maximal response).
-
The tissue is then washed and incubated with a fixed concentration of this compound Hydrochloride for a specific period.
-
A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
This process is repeated with several different concentrations of this compound Hydrochloride.
-
-
Data Analysis:
-
The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound Hydrochloride.
-
The pA2 value, a measure of the antagonist's potency, is determined from the x-intercept of the Schild plot. A slope of the regression line close to 1 is indicative of competitive antagonism.
-
Assessment of Calcium Channel Modulation (Isolated Tissue Contraction Assay)
Objective: To investigate the effect of this compound Hydrochloride on voltage-gated calcium channels.
Methodology:
-
Materials:
-
Isolated vascular smooth muscle preparation (e.g., rat aorta).
-
Physiological salt solution and a high-potassium depolarizing solution (e.g., Krebs-Henseleit solution with an elevated KCl concentration).
-
Organ bath with an isometric force transducer.
-
This compound Hydrochloride.
-
-
Procedure:
-
The tissue is mounted in the organ bath and allowed to equilibrate.
-
A contractile response is induced by replacing the normal physiological salt solution with the high-potassium depolarizing solution, which opens voltage-gated calcium channels and causes calcium influx.
-
The tissue is washed and allowed to return to baseline tension.
-
The tissue is then incubated with varying concentrations of this compound Hydrochloride.
-
The contractile response to the high-potassium solution is measured again in the presence of the compound.
-
-
Data Analysis:
-
The inhibition of the depolarization-induced contraction by this compound Hydrochloride is quantified and expressed as a percentage of the control response.
-
A concentration-response curve can be generated to determine the IC50 of this compound Hydrochloride for inhibiting the calcium-dependent contraction.
-
Conclusion
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of this compound Hydrochloride. The detailed experimental protocols offer a foundation for researchers to accurately characterize this compound and further investigate its therapeutic potential. The distinct selectivity of this compound Hydrochloride for α1-adrenergic receptors, coupled with its potential effects on calcium channels, makes it a valuable tool for pharmacological research and a person of interest for drug development, particularly in the context of cardiovascular and other related disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound hydrochloride | 123333-62-0 | Benchchem [benchchem.com]
- 3. This compound [drugfuture.com]
- 4. CAS # 483-10-3, Corynanthin, NSC 407306, Rauhimbin, Rauhimbine, 17alpha-Hydroxy-yohimban-16beta-carboxylic acid methyl ester - chemBlink [chemblink.com]
- 5. This compound hydrochloride | CAS#:123333-62-0 | Chemsrc [chemsrc.com]
- 6. This compound | C21H26N2O3 | CID 92766 - PubChem [pubchem.ncbi.nlm.nih.gov]
Corynanthine: A Technical Guide to its Therapeutic Potential as a Selective α1-Adrenergic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynanthine, a naturally occurring indole alkaloid, presents a distinct pharmacological profile as a selective α1-adrenergic receptor antagonist. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, receptor binding properties, and downstream signaling effects. In vivo and clinical data demonstrating its potential as an antihypertensive and ocular hypotensive agent are summarized. Detailed experimental protocols for key assays are provided to facilitate further research and development. This document aims to serve as a foundational resource for scientists and drug development professionals exploring the therapeutic applications of this compound.
Introduction
This compound is a diastereoisomer of yohimbine and rauwolscine, alkaloids found in plants of the Rauvolfia and Corynanthe genera. Unlike its stereoisomers, which are potent α2-adrenergic receptor antagonists, this compound exhibits a preferential and potent antagonism at α1-adrenergic receptors.[1][2] This selectivity confers a distinct pharmacological profile, positioning this compound as a depressant and antihypertensive agent, in contrast to the stimulant properties of yohimbine.[2] This guide delves into the core pharmacology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Pharmacological Profile
Mechanism of Action
This compound's primary mechanism of action is the competitive antagonism of α1-adrenergic receptors.[3] These receptors are G-protein coupled receptors (GPCRs) linked to the Gq family of G-proteins. Upon stimulation by endogenous agonists like norepinephrine, α1-adrenergic receptors activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to smooth muscle contraction. By competitively blocking the binding of norepinephrine to α1-adrenergic receptors, this compound inhibits this signaling pathway, resulting in vasodilation and a subsequent reduction in blood pressure.[3]
Secondary Pharmacological Activity
In addition to its primary activity at α1-adrenergic receptors, this compound has been shown to interact with serotonin (5-HT) receptors. Evidence suggests that this compound may act as an agonist at 5-HT autoreceptors, which are presynaptic receptors that inhibit the release of 5-HT.[3] This activity may contribute to its overall pharmacological effects, although it is considered secondary to its potent α1-adrenergic antagonism.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological activity of this compound.
Table 1: In Vitro Antagonist Potency of this compound
| Receptor Subtype | Agonist | Tissue/System | Parameter | Value | Reference |
| α1-Adrenergic | Noradrenaline | Rat Anococcygeus Muscle | pA2 | 7.98 | [1] |
| α2-Adrenergic | Clonidine | Rat Vas Deferens | pA2 | 6.45 | [1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 2: In Vivo and Clinical Effects of this compound
| Study Type | Species/Subject | Parameter | Dosage | Effect | Reference |
| In Vivo | Anesthetized Dog | Postsynaptic α1-Adrenoceptor Blockade (Diastolic Pressor Response to Phenylephrine) | - | Equipotent with yohimbine and rauwolscine | [2] |
| In Vivo | Anesthetized Dog | Presynaptic α2-Adrenoceptor Blockade (Clonidine-induced Tachycardia Inhibition) | - | ~100-fold less potent than yohimbine and rauwolscine | [2] |
| In Vivo | Spontaneously Hypertensive Rats | Blood Pressure | Not specified | Reduction in blood pressure | [4][5] |
| Clinical Trial | Ocular Hypertensive Patients | Intraocular Pressure (IOP) | 2% topical solution | Significant reduction for at least 8 hours (mean IOP 20.6 mmHg vs. 26.0 mmHg in control at 5 hours) | [6] |
| Clinical Trial | Ocular Hypertensive Patients | Intraocular Pressure (IOP) | 5% topical solution | Significant bilateral reduction in IOP | [6] |
Signaling Pathways and Experimental Workflows
α1-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the canonical α1-adrenergic signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines a typical workflow for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for α1-adrenergic receptors.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for α1-Adrenergic Receptors
Objective: To determine the inhibitory constant (Ki) of this compound for the α1-adrenergic receptor.
Materials:
-
Tissue source rich in α1-adrenoceptors (e.g., rat cerebral cortex)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [³H]prazosin (specific activity ~70-90 Ci/mmol)
-
Unlabeled prazosin (for determination of non-specific binding)
-
This compound stock solution
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Ultracentrifuge the supernatant to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer.
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, a fixed concentration of [³H]prazosin (typically near its Kd value), and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a saturating concentration of unlabeled prazosin.
-
-
Incubation:
-
Incubate the mixture at 25°C for 30-60 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]prazosin (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Protocol 2: Functional Antagonism Assay (Schild Analysis)
Objective: To determine the pA2 value of this compound, a measure of its functional antagonist potency.
Materials:
-
Isolated tissue preparation (e.g., rat aortic rings)
-
Krebs-Henseleit solution (aerated with 95% O2 / 5% CO2)
-
Organ bath with an isometric force transducer
-
Norepinephrine (agonist) stock solution
-
This compound (antagonist) stock solution
Procedure:
-
Tissue Preparation:
-
Mount the isolated tissue in the organ bath containing Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension.
-
-
Control Agonist Curve:
-
Generate a cumulative concentration-response curve for norepinephrine to determine its EC50 in the absence of the antagonist.
-
-
Antagonist Incubation:
-
Wash the tissue and incubate it with a fixed concentration of this compound for a predetermined period.
-
-
Second Agonist Curve:
-
In the continued presence of this compound, generate a second cumulative concentration-response curve for norepinephrine.
-
-
Repeat:
-
Repeat steps 3 and 4 with increasing concentrations of this compound.
-
-
Data Analysis:
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound.[3]
-
Construct a Schild plot by plotting log(dose ratio - 1) against the negative log of the molar concentration of this compound.[3]
-
The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[3]
-
Protocol 3: In Vivo Blood Pressure Measurement in Rats
Objective: To evaluate the effect of this compound on arterial blood pressure in an animal model.
Materials:
-
Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats
-
Anesthetic (e.g., urethane or a ketamine/xylazine mixture)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
This compound solution for administration (e.g., intravenous)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Perform a tracheostomy to ensure a clear airway.
-
Cannulate the carotid artery for direct blood pressure measurement and the femoral vein for drug administration.
-
-
Instrumentation:
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system to continuously record blood pressure.
-
Allow the animal to stabilize and record a baseline blood pressure reading.
-
-
Drug Administration:
-
Administer this compound intravenously at various doses.
-
Record the changes in mean arterial pressure and heart rate from baseline.
-
-
Data Analysis:
-
Analyze the dose-response relationship between this compound administration and the change in blood pressure.
-
Compare the effects in hypertensive and normotensive animals.
-
Therapeutic Potential and Future Directions
The selective α1-adrenergic antagonist profile of this compound makes it a molecule of significant interest for therapeutic applications where vasodilation is desired.
-
Hypertension: By blocking α1-adrenoceptor-mediated vasoconstriction, this compound has the potential to lower blood pressure.[4][5] Further preclinical studies are warranted to establish a clear dose-response relationship and to evaluate its long-term efficacy and safety in relevant animal models of hypertension.
-
Ocular Hypertension and Glaucoma: The demonstrated ability of topical this compound to lower intraocular pressure in patients with ocular hypertension suggests its potential as a novel treatment for glaucoma.[6] The mechanism is thought to involve increased uveoscleral outflow. Further clinical trials are needed to optimize the formulation and dosing regimen and to assess its long-term IOP-lowering efficacy and safety profile.
-
Other Potential Applications: The vasodilatory properties of this compound could be explored in other conditions characterized by excessive vasoconstriction.
Future research should focus on obtaining a more complete pharmacological profile, including definitive Ki values at all adrenergic and serotonin receptor subtypes. Elucidating the precise contribution of its 5-HT receptor activity to its overall in vivo effects is also an important area for investigation.
Conclusion
This compound is a selective α1-adrenergic receptor antagonist with demonstrated potential as an antihypertensive and ocular hypotensive agent. Its distinct pharmacological profile, differing from its more extensively studied diastereoisomers, makes it a valuable tool for research and a promising lead compound for drug development. The data and protocols presented in this technical guide provide a solid foundation for further exploration of this compound's therapeutic utility.
References
- 1. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antagonism of orexin receptors significantly lowers blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of orexin receptors significantly lowers blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of this compound on intraocular pressure in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo and In Vitro Effects of Corynanthine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynanthine, a naturally occurring indole alkaloid, is a diastereoisomer of yohimbine and rauwolscine. Unlike its isomers, which are potent and selective α2-adrenergic receptor antagonists, this compound exhibits a distinct pharmacological profile as a selective α1-adrenergic receptor antagonist. This key difference in receptor selectivity results in markedly different physiological effects, with this compound primarily acting as a depressant and antihypertensive agent, in contrast to the stimulant properties of yohimbine. This technical guide provides a comprehensive overview of the in vivo and in vitro effects of this compound, detailing its receptor binding profile, functional activity, and physiological effects. Experimental methodologies for key assays are described, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.
In Vitro Effects of this compound
The in vitro effects of this compound have been characterized through a variety of pharmacological assays, primarily focusing on its interaction with adrenergic and serotonergic receptors.
Receptor Binding Affinity
Radioligand binding assays have been instrumental in determining the affinity of this compound for various receptor subtypes. These studies consistently demonstrate its higher affinity for α1-adrenergic receptors over α2-adrenergic receptors.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |
| α1-adrenergic | [3H]prazosin | Rat cerebral cortex | ~15 | [1][2] |
| α2-adrenergic | [3H]clonidine | Rat cerebral cortex | ~150 | [3] |
| α2-adrenergic | [3H]idazoxan | Rat cerebral cortex | 190 | [2] |
Lower Ki values indicate higher binding affinity.
Functional Activity
Functional in vitro assays have confirmed the antagonistic properties of this compound at α1-adrenergic receptors. These studies typically measure the ability of this compound to inhibit the contractile responses induced by α1-adrenergic agonists in isolated tissues. The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.[1]
Table 2: Functional Antagonist Potency (pA2) of this compound
| Receptor/Assay | Agonist | Tissue | pA2 Value | Reference |
| α1-Adrenoceptor | Norepinephrine | Rat anococcygeus muscle | 7.4 | [2] |
| α1-Adrenoceptor | Phenylephrine | Rat aorta | >8.0 | [1] |
| α2-Adrenoceptor | Clonidine | Rat vas deferens | 5.8 | [1][2] |
Effects on Serotonin Receptors
In addition to its effects on adrenergic receptors, this compound has been shown to interact with serotonin (5-HT) receptors. In vitro studies on rabbit hippocampal slices suggest that this compound can act as an agonist at 5-HT autoreceptors.[4] In the presence of an α-adrenoceptor antagonist, this compound was found to decrease the evoked release of 5-HT, an effect that was abolished by the 5-HT receptor antagonist metitepin.[4] This indicates a direct agonistic action on inhibitory 5-HT autoreceptors.[4]
In Vivo Effects of this compound
The in vivo effects of this compound are consistent with its in vitro profile as a selective α1-adrenergic receptor antagonist, primarily manifesting as cardiovascular and central nervous system depressant effects.
Cardiovascular Effects
In vivo studies in various animal models have demonstrated the antihypertensive effects of this compound.
-
Anesthetized Dogs: In anesthetized and beta-blocked dogs, this compound was shown to be an antagonist of the diastolic pressor response to the α1-agonist phenylephrine.[5] It was found to be approximately 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors in this model.[5]
-
Pithed Rats: In pithed rats, this compound reduced the pressor responses to electrical stimulation of the spinal sympathetic outflow and to phenylephrine administration in a dose-dependent manner (1 to 4 mg/kg).[6] It did not, however, affect the pressor responses to the α2-agonist B-HT-933, further confirming its α1-selectivity in vivo.[6]
Effects on the Central Nervous System
Unlike its isomer yohimbine, which is a stimulant, this compound exhibits depressant effects on the central nervous system. In one study, this compound did not cause changes in spontaneous locomotion or body temperature at the same dose levels where yohimbine induced a dose-dependent decrease in these parameters.[7] Furthermore, this compound did not inhibit monoamine oxidase (MAO) activity in vivo in the brain and liver.[7]
Effects on Intraocular Pressure
A clinical study in patients with ocular hypertension investigated the effect of topical this compound on intraocular pressure (IOP). A 2% solution of this compound significantly reduced IOP for at least eight hours.[8] However, twice or three times daily application for one to three weeks did not result in a sustained reduction in IOP.[8]
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for α1 and α2-adrenergic receptors.
Materials:
-
Tissue source rich in the target receptors (e.g., rat cerebral cortex).
-
Radioligand (e.g., [3H]prazosin for α1, [3H]clonidine or [3H]idazoxan for α2).
-
Unlabeled competitor (this compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to remove cellular debris. The supernatant is then ultracentrifuged to pellet the membranes, which are resuspended in the buffer.
-
Binding Assay: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a suitable unlabeled ligand.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay (Schild Analysis)
Objective: To determine the functional antagonist potency (pA2) of this compound at α1-adrenergic receptors.
Materials:
-
Isolated tissue preparation (e.g., rat aorta or anococcygeus muscle).
-
Organ bath with physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Force transducer to measure tissue contraction.
-
Agonist (e.g., norepinephrine or phenylephrine).
-
Antagonist (this compound).
Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension. Allow the tissue to equilibrate.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist.
-
Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of this compound for a predetermined period.
-
Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.
-
Data Analysis: Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound. Construct a Schild plot by plotting log(dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value.[9] A slope not significantly different from 1 is indicative of competitive antagonism.[9]
In Vivo Blood Pressure Measurement in Anesthetized Animals
Objective: To evaluate the effect of this compound on blood pressure in vivo.
Materials:
-
Animal model (e.g., dog, rat).
-
Anesthetic.
-
Catheters for drug administration (e.g., femoral vein) and blood pressure measurement (e.g., carotid or femoral artery).
-
Pressure transducer and recording system.
-
Agonist (e.g., phenylephrine).
-
Antagonist (this compound).
Procedure:
-
Animal Preparation: Anesthetize the animal and insert catheters into the appropriate blood vessels.
-
Baseline Measurements: After a stabilization period, record baseline blood pressure and heart rate.
-
Agonist Administration: Administer a dose of the α1-agonist (e.g., phenylephrine) to elicit a pressor response.
-
Antagonist Administration: Administer a dose of this compound intravenously.
-
Post-Antagonist Agonist Challenge: After a suitable time for the antagonist to take effect, repeat the administration of the α1-agonist.
-
Dose-Response: Repeat steps 4 and 5 with increasing doses of this compound to establish a dose-response relationship for its antagonistic effect.
-
Data Analysis: Measure the changes in mean arterial pressure in response to the agonist before and after the administration of this compound. Calculate the degree of antagonism for each dose of this compound.
Signaling Pathways
α1-Adrenergic Receptor Signaling
This compound's primary mechanism of action is the competitive blockade of Gq-coupled α1-adrenergic receptors.[9] This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] The subsequent reduction in intracellular calcium levels and protein kinase C (PKC) activation leads to the relaxation of smooth muscle and other cellular responses.[9]
Caption: α1-Adrenergic receptor signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vitro Functional Assay
The following diagram illustrates the typical workflow for a Schild analysis to determine the pA2 value of an antagonist.
Caption: Experimental workflow for determining the pA2 value of this compound.
Conclusion
This compound is a selective α1-adrenergic receptor antagonist with a pharmacological profile distinct from its isomers, yohimbine and rauwolscine. Its in vitro effects, characterized by a higher affinity and functional antagonism at α1- over α2-adrenergic receptors, translate into observable in vivo effects, most notably a reduction in blood pressure. The additional activity at serotonin autoreceptors may also contribute to its overall pharmacological profile. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for further research into the therapeutic potential of this compound and for the development of novel drugs targeting the adrenergic system.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist/agonist-preferring alpha-adrenoceptors or alpha 1/alpha 2-adrenoceptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endogenous noradrenaline as modulator of hippocampal serotonin (5-HT)-release. Dual effects of yohimbine, rauwolscine and this compound as alpha-adrenoceptor antagonists and 5-HT-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alpha-Adrenoceptor blocking properties of raubasine in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of this compound on intraocular pressure in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Cellular and Molecular Targets of Corynanthine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynanthine, a naturally occurring indole alkaloid, is a diastereoisomer of yohimbine and rauwolscine. Unlike its isomers, which are potent α2-adrenergic receptor antagonists, this compound exhibits a distinct pharmacological profile, acting primarily as a selective antagonist of α1-adrenergic receptors. This technical guide provides a comprehensive overview of the cellular and molecular targets of this compound, detailing its binding affinities, functional antagonism, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the underlying molecular mechanisms are provided to support further research and drug development efforts.
Primary Molecular Target: α1-Adrenergic Receptors
The principal molecular target of this compound is the α1-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. This compound acts as a competitive antagonist at these receptors, binding to them without eliciting an intracellular response and thereby blocking the binding and subsequent action of endogenous agonists like norepinephrine and epinephrine.[1] This antagonism is the primary mechanism behind this compound's vasodilatory and antihypertensive effects.[1]
Receptor Binding Affinity
Radioligand binding assays are instrumental in determining the affinity of this compound for α1-adrenergic receptors. These assays typically involve the use of a radiolabeled antagonist, such as [3H]prazosin, to quantify the displacement by this compound. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor.
Table 1: Binding Affinity of this compound for α-Adrenergic Receptors
| Receptor Subtype | Ligand | K i (nM) | Test System | Reference |
| α1-adrenergic | This compound | 25 | Rat brain | [2] |
| α2-adrenergic | This compound | 250 | Rat brain | [2] |
Functional Antagonism
Functional assays, such as the Schild analysis, are employed to quantify the antagonistic potency of this compound in a physiological context. These experiments typically measure the ability of this compound to inhibit agonist-induced smooth muscle contraction in isolated tissues, such as rat aorta. The pA2 value derived from a Schild plot represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A pA2 value is a measure of the antagonist's potency.
Table 2: Functional Antagonist Potency of this compound at α1-Adrenergic Receptors
| Tissue | Agonist | pA 2 Value | Reference |
| Rat Aorta | Norepinephrine | 7.7 | [3] |
Secondary Molecular Targets
While the primary activity of this compound is at α1-adrenergic receptors, it also interacts with other molecular targets, albeit with lower affinity or potency.
α2-Adrenergic Receptors
This compound displays a significantly lower affinity for α2-adrenergic receptors compared to α1-receptors, with a selectivity of approximately 10-fold for α1 over α2.[4] This contrasts sharply with its diastereoisomers, yohimbine and rauwolscine, which are selective α2-antagonists.[4]
Table 3: Comparative Selectivity of Yohimbine Isomers
| Compound | α1/α2 Selectivity Ratio | Primary Activity |
| This compound | ~10:1 | α1-antagonist |
| Yohimbine | ~1:30 | α2-antagonist |
| Rauwolscine | ~1:30 | α2-antagonist |
Serotonin (5-HT) Receptors
This compound has been shown to interact with serotonin receptors. Some studies suggest it may act as an agonist at 5-HT autoreceptors, which would lead to a decrease in serotonin release.[1] However, quantitative binding affinity data for specific 5-HT receptor subtypes are limited.
Calcium and Potassium Channels
There is evidence to suggest that this compound can modulate the activity of ion channels.
-
Calcium-activated K+ channels: this compound has been shown to block Ca2+-activated K+ channels in cultured medullary thick ascending limb cells of the rabbit kidney.[5]
-
Voltage-gated Ca2+ channels: this compound has also been observed to depress depolarization-stimulated 45Ca influx in rat aorta, suggesting a potential inhibitory effect on voltage-gated calcium channels.[6]
Table 4: Interaction of this compound with Ion Channels
| Channel Type | Action | K app (μM) | Test System | Reference |
| Ca 2+ -activated K + channel | Block | 45 ± 1 | Cultured rabbit kidney cells (intracellular) | [5] |
| Ca 2+ -activated K + channel | Block | 1600 ± 170 | Cultured rabbit kidney cells (extracellular) | [5] |
Note: IC50 values for the effect of this compound on voltage-gated calcium channels are not well-documented in the reviewed literature.
Signaling Pathways Modulated by this compound
The physiological effects of this compound are a direct consequence of its interaction with its molecular targets and the subsequent modulation of intracellular signaling cascades.
α1-Adrenergic Receptor Signaling
The antagonism of α1-adrenergic receptors by this compound is the most well-characterized signaling pathway. α1-Adrenergic receptors are coupled to the Gq/11 family of G proteins.[7]
Mechanism of Action:
-
Agonist Binding: In the absence of an antagonist, agonists such as norepinephrine bind to the α1-adrenergic receptor.
-
Gq Protein Activation: This binding event activates the associated Gq protein, causing the exchange of GDP for GTP on the α subunit.[8]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates phospholipase C (PLC).[9]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][10]
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[9]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins.[9]
-
Physiological Response: The elevated intracellular Ca2+ levels and PKC activation in smooth muscle cells lead to contraction and vasoconstriction.
This compound's Role: By competitively blocking the binding of norepinephrine to the α1-adrenergic receptor, this compound prevents the initiation of this entire signaling cascade, resulting in smooth muscle relaxation and vasodilation.
Detailed Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol outlines a method to determine the binding affinity (Ki) of this compound for α1-adrenergic receptors using [3H]prazosin in rat cerebral cortex membranes.
Materials:
-
Rat cerebral cortex
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]prazosin (specific activity ~80 Ci/mmol)
-
Non-specific binding control: Phentolamine (10 µM)
-
This compound stock solution (in DMSO, then diluted in assay buffer)
-
GF/B glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortex in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes containing:
-
50 µL of various concentrations of this compound (e.g., 10^-10 to 10^-5 M) or vehicle for total binding.
-
50 µL of phentolamine (10 µM) for non-specific binding.
-
50 µL of [3H]prazosin (final concentration ~0.2 nM).
-
350 µL of membrane suspension (containing 100-200 µg of protein).
-
-
The final assay volume is 500 µL.
-
-
Incubation:
-
Incubate the assay tubes at 25°C for 60 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through GF/B glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]prazosin binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Antagonism Assay (Schild Analysis) in Rat Aorta
This protocol describes the determination of the pA2 value for this compound's antagonism of norepinephrine-induced contractions in isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Norepinephrine bitartrate (agonist)
-
This compound hydrochloride (antagonist)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut into rings of 3-4 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with solution changes every 15 minutes.
-
-
Control Agonist Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for norepinephrine (e.g., 10^-9 to 10^-5 M) by adding increasing concentrations of the agonist to the organ bath.
-
Wash the tissues repeatedly with fresh Krebs-Henseleit solution to return to baseline tension.
-
-
Antagonist Incubation:
-
Incubate the tissues with a single concentration of this compound (e.g., 10^-8, 10^-7, 10^-6 M) for a predetermined period (e.g., 30 minutes) to allow for equilibrium.
-
-
Second Agonist Concentration-Response Curve:
-
In the continued presence of this compound, generate a second cumulative concentration-response curve for norepinephrine.
-
-
Repeat for Different Antagonist Concentrations:
-
Repeat steps 2-4 with at least two other concentrations of this compound.
-
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of norepinephrine in the presence of the antagonist to the EC50 in its absence.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
The x-intercept of the linear regression line is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
This compound is a selective α1-adrenergic receptor antagonist with additional, less potent interactions with α2-adrenergic receptors and certain ion channels. Its primary mechanism of action involves the competitive blockade of Gq-coupled α1-adrenoceptors, leading to the inhibition of the PLC/IP3/DAG signaling cascade and subsequent smooth muscle relaxation. This pharmacological profile distinguishes it from its diastereoisomers and underlies its potential as an antihypertensive agent. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel compounds targeting the adrenergic system. Further research is warranted to fully elucidate the subtype selectivity of this compound at α1- and α2-adrenergic receptors and to explore the therapeutic potential of its interactions with other molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of yohimbine stereoisomers on contractions of rat aortic strips produced by agonists with different selectivity for alpha 1- and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. acnp.org [acnp.org]
- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
Corynanthine: A Technical Guide to its Neuropharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of corynanthine, an indole alkaloid with a distinct pharmacological profile. This compound, a diastereoisomer of yohimbine, primarily functions as a selective α1-adrenergic receptor antagonist.[1][2] This contrasts sharply with its isomers, yohimbine and rauwolscine, which are selective for the α2-adrenergic receptor.[1][3] This document details this compound's receptor binding profile, mechanism of action, downstream signaling effects, and the experimental protocols used for its characterization. Quantitative data are systematically presented, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of its neuropharmacological properties.
Introduction
This compound, also known as rauhimbine, is a naturally occurring alkaloid found in plants of the Rauvolfia and Corynanthe (now Pausinystalia) genera.[3][4] Structurally, it is one of two diastereoisomers of yohimbine, the other being rauwolscine.[3][4] While structurally similar, these isomers exhibit markedly different pharmacological activities due to their receptor selectivity. This compound's preferential antagonism of α1-adrenergic receptors gives it depressant and antihypertensive properties, distinguishing it from the stimulant effects of the α2-antagonist yohimbine.[1][3] The alkaloid also demonstrates activity at serotonin receptors, adding another layer to its complex pharmacological profile.[3][4] This guide serves as a technical resource for researchers investigating adrenergic and serotonergic systems.
Pharmacology and Mechanism of Action
Receptor Binding Profile
This compound's primary pharmacological characteristic is its selective antagonism of α1-adrenergic receptors.[1][2] It displays approximately a 10-fold higher selectivity for α1- over α2-adrenergic sites.[3] This is in stark contrast to yohimbine and rauwolscine, which show a roughly 30-fold preference for α2-adrenergic receptors.[3] Studies have also demonstrated its interaction with serotonin (5-HT) receptors.[4]
Table 1: Receptor Binding and Functional Antagonist Profile of this compound
| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |
|---|---|---|---|---|
| α1-Adrenergic | pA2 | 7.5 - 8.0 | Anesthetized Dog | [4] |
| α2-Adrenergic | pA2 | 6.5 - 7.0 | Anesthetized Dog | [4] |
| Serotonin (5-HT) | Activity | Agonist at Autoreceptors | Rabbit Hippocampal Slices |[1] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.[5]
Mechanism of Action at Adrenergic Receptors
This compound acts as a competitive antagonist at Gq-coupled α1-adrenergic receptors.[1] In the central and peripheral nervous systems, α1-adrenoceptors are typically activated by the endogenous catecholamines norepinephrine and epinephrine. This activation initiates a signaling cascade through the Gq protein, which stimulates phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[1] This cascade ultimately leads to various physiological responses, most notably smooth muscle contraction.[1] By competitively blocking the receptor, this compound prevents the binding of endogenous agonists and inhibits this entire downstream signaling pathway.[1]
Mechanism of Action at Serotonin Receptors
In addition to its adrenergic activity, this compound interacts with the serotonergic system.[1] Research on rabbit hippocampal slices indicates that it can function as an agonist at inhibitory 5-HT autoreceptors.[1] When α-adrenoceptors are blocked, this compound has been shown to decrease the evoked release of serotonin.[1] This effect is negated by the 5-HT receptor antagonist metitepine, suggesting a direct agonistic action on the autoreceptors that regulate 5-HT release.[1][6]
Experimental Protocols
The characterization of this compound's pharmacological profile relies on established in vitro and in vivo assays.[1]
Protocol: Radioligand Binding Assay
This protocol provides a generalized method for determining the binding affinity (Ki) of this compound for α1-adrenergic receptors using [3H]prazosin as the competitive radioligand.[1]
-
Objective: To determine the inhibitory constant (Ki) of this compound for the α1-adrenoceptor.[1]
-
Materials:
-
Methodology:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris. Ultracentrifuge the resulting supernatant to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.[1]
-
Binding Assay: In assay tubes, combine the membrane preparation, a fixed concentration of [3H]prazosin (typically near its dissociation constant, Kd), and varying concentrations of this compound.[1] Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled antagonist like phentolamine).
-
Incubation: Incubate the mixture at a set temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 30-60 minutes).[1]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of specific [3H]prazosin binding).
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Isolated Tissue Bath Functional Assay (Schild Analysis)
This protocol describes the determination of the functional antagonist potency (pA2 value) of this compound in an isolated tissue bath.[1]
-
Objective: To determine the pA2 value for this compound's antagonism of norepinephrine-induced contractions in isolated vascular tissue.[1]
-
Materials:
-
Methodology:
-
Tissue Preparation: Dissect and mount the rat aortic rings in the organ bath filled with Krebs-Henseleit solution maintained at 37°C. Allow the tissue to equilibrate under a resting tension.
-
Control Curve: Generate a cumulative concentration-response curve for the agonist, norepinephrine. Add increasing concentrations of norepinephrine to the bath and record the resulting contractile force until a maximal response is achieved.
-
Antagonist Incubation: Wash the tissue to return to baseline. Introduce a fixed concentration of this compound into the bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes).
-
Test Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for norepinephrine. The curve should be shifted to the right.
-
Repeat: Repeat steps 3 and 4 with several different concentrations of this compound.
-
-
Data Analysis:
-
Calculate the concentration ratio (CR) for each concentration of the antagonist. The CR is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence and absence of the antagonist.
-
Construct a Schild plot by graphing log(CR-1) versus the negative logarithm of the molar concentration of this compound.
-
The x-intercept of the linear regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[1]
-
Conclusion
This compound is a selective α1-adrenergic receptor antagonist with a secondary activity as a 5-HT autoreceptor agonist.[1] Its primary mechanism involves the competitive blockade of Gq-coupled α1-adrenoceptors, which inhibits the PLC/IP3/DAG signaling cascade and subsequent cellular responses like smooth muscle contraction.[1] This pharmacological profile is distinct from its diastereoisomers, yohimbine and rauwolscine, and is the basis for its potential as an antihypertensive agent.[1][3] The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel compounds targeting the adrenergic and serotonergic systems.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [medbox.iiab.me]
- 5. benchchem.com [benchchem.com]
- 6. Endogenous noradrenaline as modulator of hippocampal serotonin (5-HT)-release. Dual effects of yohimbine, rauwolscine and this compound as alpha-adrenoceptor antagonists and 5-HT-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of Corynanthine in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Introduction
Corynanthine is an indole alkaloid found in various plant species, most notably in the bark of Corynanthe yohimbe (also known as Pausinystalia yohimbe) and in the roots of several Rauwolfia species.[1] It is a diastereoisomer of yohimbine and rauwolscine and is recognized for its α1-adrenergic receptor antagonist activity, contributing to the antihypertensive properties of some plant extracts. Accurate quantification of this compound in plant-derived materials is crucial for the standardization of herbal products, pharmacological research, and the development of new therapeutics. This application note provides a detailed protocol for the quantification of this compound in plant extracts using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other co-eluting compounds in the plant extract. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. Quantification is performed by UV detection, comparing the peak area of this compound in the sample to that of a certified reference standard.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from dried and powdered plant material (e.g., Corynanthe yohimbe bark or Rauwolfia serpentina root).
Materials:
-
Dried and finely powdered plant material
-
Methanol (HPLC grade)
-
Ammonium hydroxide (20%)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh accurately about 1.0 g of the powdered plant material into a 50 mL conical flask.
-
Add 20 mL of methanol.
-
Add 1 mL of 20% ammonium hydroxide to basify the mixture, facilitating the extraction of alkaloids.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Instrumentation and Conditions
Two validated methods are presented below, suitable for the analysis of this compound in different plant matrices. Method 1 is a UHPLC-UV method developed for the simultaneous analysis of several alkaloids in Rauwolfia serpentina.[1][2] Method 2 is adapted from a UHPLC-UV/MS method capable of separating this compound from its isomers in Corynanthe yohimbe.[3][4][5]
Method 1: For Rauwolfia Species [1][2]
-
Instrument: UHPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.05% Formic acid in Water
-
B: 0.05% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0.0 90 10 5.0 50 50 8.0 10 90 10.0 10 90 10.1 90 10 | 12.0 | 90 | 10 |
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm[2]
-
Run Time: 12 minutes
Method 2: For Corynanthe yohimbe [3][4][5]
-
Instrument: UHPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Waters Acquity Ethylene Bridged Hybrid (BEH) C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[3][4][5]
-
Mobile Phase:
-
A: 0.1% (v/v) Aqueous Ammonium Hydroxide
-
B: 0.1% (v/v) Ammonium Hydroxide in Methanol
-
-
Gradient Elution:
Time (min) % A % B 0.0 95 5 8.0 5 95 10.0 5 95 10.1 95 5 | 12.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
-
Detection Wavelength: 280 nm (a common wavelength for indole alkaloids, though 275 nm may also be suitable).[6][7][8]
-
Run Time: 12 minutes
Calibration Curve
-
Prepare a stock solution of this compound certified reference standard (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution to prepare at least five calibration standards of different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject each calibration standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
Determine the linearity of the calibration curve by calculating the correlation coefficient (R²), which should be ≥ 0.999.
Data Presentation
The quantitative data for this compound in various plant extracts are summarized in the tables below.
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.2 µg/mL[2] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: this compound Content in Different Plant Extracts
| Plant Species | Plant Part | This compound Content (mg/g of dry weight) | Reference |
| Rauwolfia serpentina (Sample 1) | Root | 0.85 | [1] |
| Rauwolfia serpentina (Sample 2) | Root | 1.23 | [1] |
| Rauwolfia serpentina (Sample 3) | Root | 0.96 | [1] |
| Rauwolfia serpentina (Sample 4) | Root | 1.57 | [1] |
| Rauwolfia serpentina (Sample 5) | Root | 2.11 | [1] |
| Rauwolfia serpentina (Sample 6) | Root | 1.78 | [1] |
| Rauwolfia serpentina (Sample 7) | Root | 1.42 | [1] |
| Corynanthe yohimbe | Bark | Variable, present as a constituent of total alkaloids (up to 6%) | [1] |
Note: The this compound content in Corynanthe yohimbe can vary significantly based on the age of the tree, geographical location, and harvesting time. The total alkaloid content in the bark can be up to 6%, with this compound being one of the constituent alkaloids.[1]
Visualizations
Caption: Experimental workflow for the quantification of this compound in plant extracts.
References
- 1. pjps.pk [pjps.pk]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. This compound hydrochloride | 123333-62-0 | Benchchem [benchchem.com]
- 4. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation and Purification of Corynanthine from Corynanthe yohimbe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynanthine, an indole alkaloid found in the bark of Corynanthe yohimbe (also known as Pausinystalia yohimbe) and various Rauvolfia species, is a diastereoisomer of the more widely known yohimbine.[1][2][3] Unlike yohimbine, which is a selective α2-adrenergic receptor antagonist, this compound exhibits a different pharmacological profile, acting as an α1-adrenergic and α2-adrenergic receptor antagonist with a preference for the former. This distinction in receptor activity makes the effective separation and purification of this compound from its isomers critical for accurate pharmacological studies and potential drug development.
These application notes provide a detailed protocol for the isolation and purification of this compound from Corynanthe yohimbe bark, emphasizing the separation from its key isomers, yohimbine and rauwolscine.
Chemical Properties and Quantitative Data
A thorough understanding of the physicochemical properties of this compound and its co-occurring alkaloids is essential for developing effective separation strategies. The primary challenge lies in the separation of diastereomers, which often exhibit similar chemical properties.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Diastereomers |
| This compound | C₂₁H₂₆N₂O₃ | 354.44 | Yohimbine, Rauwolscine |
| Yohimbine | C₂₁H₂₆N₂O₃ | 354.44 | This compound, Rauwolscine |
| Rauwolscine | C₂₁H₂₆N₂O₃ | 354.44 | This compound, Yohimbine |
Table 1: Physicochemical Properties of this compound and its Key Diastereomers.
The total alkaloid content in Corynanthe yohimbe bark can range from 2 to 61 mg/g.[2] The relative abundance of specific alkaloids, including this compound, can vary depending on the plant's age and origin. Quantitative analysis is crucial for assessing the efficiency of the isolation and purification process.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Application |
| HPLC-UV | 0.05 µg/mL | 0.2 µg/mL | Quantitation in extracts and final product |
| HPLC-MS | 0.03 µg/mL | 0.1 µg/mL | High-sensitivity quantitation and identification |
Table 2: Analytical Parameters for the Quantification of this compound.[4]
Experimental Protocols
The following protocols outline a comprehensive procedure for the isolation and purification of this compound from Corynanthe yohimbe bark. The process involves an initial extraction of total alkaloids followed by chromatographic separation to isolate the target compound.
Protocol 1: Extraction of Total Alkaloids from Corynanthe yohimbe Bark
This protocol describes a standard acid-base extraction method to obtain a crude mixture of total alkaloids from the plant material.
Materials and Reagents:
-
Dried and powdered Corynanthe yohimbe bark
-
Methanol
-
10% Acetic acid in water
-
Ammonium hydroxide solution (25%)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
pH meter
-
Filter paper
Procedure:
-
Macerate 100 g of powdered Corynanthe yohimbe bark in 500 mL of methanol for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and collect the methanol extract. Repeat the extraction process with the plant residue two more times.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Acidify the crude extract with 10% acetic acid to a pH of 2-3. This will protonate the alkaloids, making them soluble in the aqueous solution.
-
Filter the acidified solution to remove non-alkaloidal precipitates.
-
Wash the acidic solution with 100 mL of dichloromethane three times to remove acidic and neutral impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide solution. This will deprotonate the alkaloids, causing them to precipitate.
-
Extract the basified aqueous solution with 150 mL of dichloromethane three times. The alkaloids will partition into the organic layer.
-
Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the dichloromethane under reduced pressure to yield the crude total alkaloid extract.
Protocol 2: Purification of this compound using Preparative High-Performance Liquid Chromatography (HPLC)
This protocol details the separation of this compound from the crude alkaloid extract using preparative HPLC. The separation of diastereomers like this compound and yohimbine can be achieved with high resolution using this method.[5]
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Waters Acquity Ethylene Bridged Hybrid C18)[5]
-
Fraction collector
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) aqueous ammonium hydroxide
-
Mobile Phase B: 0.1% (v/v) ammonium hydroxide in methanol
Procedure:
-
Dissolve the crude total alkaloid extract in a minimal amount of the initial mobile phase mixture.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with a gradient elution program. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the alkaloids based on their polarity.
-
Inject the sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Collect the fractions corresponding to the peak identified as this compound based on retention time comparison with a this compound standard.
-
Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.
-
The purity of the isolated this compound should be confirmed using analytical HPLC-UV/MS.
Visualizations
References
- 1. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. food.ec.europa.eu [food.ec.europa.eu]
- 3. tandfonline.com [tandfonline.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Corynanthine Receptor Binding Assays Using Radioligands
Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Corynanthine, an alkaloid found in the Rauvolfia and Pausinystalia genera, is a diastereoisomer of yohimbine and rauwolscine. It acts as an antagonist at α-adrenergic receptors, exhibiting a notable preference for the α1 subtype over the α2 subtype.[1] This selectivity profile distinguishes it from yohimbine and rauwolscine, which show higher affinity for α2-adrenergic receptors.[1] this compound's interaction with adrenergic receptors makes it a compound of interest for cardiovascular research and drug development. Additionally, like its isomers, this compound has shown some activity at serotonin receptors.
Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their receptor targets. These assays provide quantitative data on binding affinity (Ki, IC50), receptor density (Bmax), and dissociation constants (Kd), which are crucial for understanding the pharmacological profile of a drug candidate. This document provides detailed protocols for conducting radioligand binding assays to determine the affinity of this compound for α1- and α2-adrenergic receptors.
Data Presentation: this compound Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of this compound and reference compounds for various adrenergic and serotonin receptor subtypes. This data is essential for understanding the selectivity profile of this compound.
| Compound | Receptor Subtype | K_i_ (nM) | Radioligand Used | Tissue/Cell Source |
| This compound | α1-adrenergic | Data not available | [3H]-Prazosin | - |
| α2-adrenergic | Data not available | [3H]-Yohimbine | - | |
| Yohimbine | α2A-adrenergic | 3.0 | [3H]-Rauwolscine | Human Platelet |
| α2B-adrenergic | 10.0 | [3H]-Rauwolscine | Neonatal Rat Lung | |
| α2C-adrenergic | 0.68 | [3H]-Rauwolscine | OK Cells | |
| 5-HT1A | 50.1 | - | - | |
| 5-HT1B | 158.5 | - | - | |
| 5-HT1D | 25.1 | - | - | |
| Prazosin | α1A-adrenergic | 0.20 | [3H]-Prazosin | - |
| α1B-adrenergic | 0.22 | [3H]-Prazosin | - | |
| α1D-adrenergic | 0.47 | [3H]-Prazosin | - |
Experimental Protocols
Two primary methods for radioligand binding assays are detailed below: the filtration-based assay and the scintillation proximity assay (SPA).
Filtration-Based Radioligand Binding Assay
This is a classic and widely used method for studying membrane-bound receptors.[2] It involves the incubation of a radioligand with a receptor preparation, followed by the separation of bound and free radioligand by rapid filtration.
a. Materials and Reagents:
-
Radioligands:
-
For α1-adrenergic receptors: [3H]-Prazosin (a selective α1 antagonist)
-
For α2-adrenergic receptors: [3H]-Yohimbine or [3H]-Rauwolscine (selective α2 antagonists)
-
-
Competitors:
-
Non-labeled this compound
-
Non-specific binding control: Phentolamine (for α1) or unlabeled yohimbine (for α2) at a high concentration (e.g., 10 µM)
-
-
Membrane Preparation: From tissues or cells expressing the target receptors (e.g., rat cerebral cortex, human platelets, or cell lines transfected with specific receptor subtypes).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold assay buffer
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Cell harvester and vacuum filtration apparatus
-
Scintillation counter
b. Membrane Preparation Protocol:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C until use.
c. Binding Assay Protocol (Competition Assay):
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Increasing concentrations of unlabeled this compound (for the competition curve).
-
For total binding wells: Add vehicle instead of a competitor.
-
For non-specific binding wells: Add a high concentration of a suitable non-labeled antagonist (e.g., 10 µM phentolamine for α1, 10 µM yohimbine for α2).
-
Add the membrane preparation (protein amount to be optimized for each receptor).
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
d. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor (this compound) concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay format that does not require a separation step, making it suitable for high-throughput screening. It relies on the principle that only radioligands bound to receptors immobilized on SPA beads are close enough to the scintillant within the beads to produce a detectable light signal.
a. Materials and Reagents:
-
Radioligands: As for the filtration assay.
-
Competitors: As for the filtration assay.
-
Membrane Preparation: As for the filtration assay.
-
SPA beads: e.g., Wheat germ agglutinin (WGA) coated beads for glycosylated membrane proteins.
-
Assay Buffer: As for the filtration assay.
-
Microplates: e.g., 96- or 384-well white plates with clear bottoms.
-
Microplate scintillation counter.
b. Binding Assay Protocol (Competition Assay):
-
In a microplate, add the following to each well in triplicate:
-
Assay buffer
-
SPA beads
-
Membrane preparation (allow time for the membranes to bind to the beads).
-
A fixed concentration of radioligand.
-
Increasing concentrations of unlabeled this compound.
-
Total and non-specific binding controls as in the filtration assay.
-
-
Seal the plate and incubate with gentle agitation for a sufficient time to reach equilibrium.
-
Centrifuge the plate to allow the beads to settle.
-
Count the plate in a microplate scintillation counter.
d. Data Analysis:
Data analysis is similar to the filtration-based assay, where specific binding is determined and IC50 and Ki values are calculated.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for a filtration-based radioligand binding assay.
Signaling Pathway Diagrams
α1-Adrenergic Receptor Signaling Pathway
Caption: Gq-coupled signaling cascade of α1-adrenergic receptors.
α2-Adrenergic Receptor Signaling Pathway
Caption: Gi-coupled inhibitory signaling of α2-adrenergic receptors.
References
Application Notes and Protocols for In Vitro Assays to Determine Corynanthine's Effect on Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynanthine, a naturally occurring indole alkaloid, is a diastereoisomer of yohimbine and is found in plants of the Rauvolfia and Corynanthe genera. Unlike yohimbine, which is a potent α2-adrenergic receptor antagonist, this compound demonstrates selectivity for α1-adrenergic receptors.[1] This selective α1-adrenoceptor antagonism underlies its potential as an antihypertensive agent, as it can induce smooth muscle relaxation and vasodilation.[1]
These application notes provide detailed protocols for two key in vitro assays to characterize the effect of this compound on smooth muscle contraction: the isolated organ bath technique and intracellular calcium imaging. These assays are fundamental in pharmacological research and drug development for quantifying the potency and elucidating the mechanism of action of vasoactive compounds.
Mechanism of Action: α1-Adrenergic Receptor Blockade
This compound exerts its effect on smooth muscle primarily by acting as a competitive antagonist at α1-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) linked to the Gq signaling pathway. Upon activation by an agonist such as norepinephrine, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to a cascade of events that culminates in smooth muscle contraction. By competitively blocking the α1-adrenoceptor, this compound prevents the binding of norepinephrine and other agonists, thereby inhibiting this entire signaling cascade and promoting smooth muscle relaxation.[1]
Data Presentation: Antagonist Potency of this compound
The following table summarizes the antagonist potency of this compound, expressed as pA2 values, in various isolated smooth muscle tissues. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve, providing a measure of the antagonist's affinity for the receptor.
| Tissue | Agonist | Receptor Target | This compound pA2 | Reference |
| Rat Vas Deferens | Clonidine | Prejunctional α2 | Inactive | [2] |
| Rat Anococcygeus Muscle | Noradrenaline | Postjunctional α1 | > yohimbine & idazoxan | [2] |
Note: While a precise pA2 value for this compound on the rat anococcygeus muscle was not provided in the reference, it was found to be more potent than yohimbine and idazoxan at postjunctional α1-adrenoceptors.
Experimental Protocols
Assay 1: Isolated Organ Bath for Smooth Muscle Contractility
This protocol describes the use of an isolated organ bath to determine the functional antagonism of this compound on agonist-induced smooth muscle contraction, allowing for the calculation of its pA2 value.
Materials:
-
Isolated tissue (e.g., male Wistar rat thoracic aorta)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Norepinephrine (agonist)
-
This compound (antagonist)
-
Potassium chloride (KCl)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat (250-300 g) according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of approximately 4 mm in length.
-
-
Tissue Mounting:
-
Mount each aortic ring in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Apply an optimal resting tension (e.g., 1.5-2.0 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Test:
-
After equilibration, contract the tissues with a high concentration of KCl (e.g., 80 mM) to check for viability.
-
Wash the tissues until they return to the baseline resting tension.
-
-
Control Agonist Concentration-Response Curve (CRC):
-
Generate a cumulative concentration-response curve for norepinephrine. Start with a low concentration (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., half-log increments) until a maximal response is achieved.
-
-
Antagonist Incubation:
-
Wash the tissues thoroughly to remove the agonist and allow them to return to baseline.
-
Incubate the tissues with a single, fixed concentration of this compound for a predetermined period (e.g., 30 minutes).
-
-
Second Agonist CRC:
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for norepinephrine.
-
-
Repeat with Different Antagonist Concentrations:
-
Wash the tissues extensively and allow for a recovery period.
-
Repeat steps 5 and 6 with at least two other increasing concentrations of this compound.
-
-
Data Analysis (Schild Analysis):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of norepinephrine in the presence of the antagonist to the EC50 in its absence.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
The x-intercept of the linear regression of this plot gives the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
Assay 2: Intracellular Calcium Imaging in Vascular Smooth Muscle Cells
This protocol describes the use of the ratiometric fluorescent Ca2+ indicator, Fura-2 AM, to measure changes in intracellular calcium concentration ([Ca2+]i) in cultured vascular smooth muscle cells in response to an agonist and the inhibitory effect of this compound.
Materials:
-
Cultured vascular smooth muscle cells (e.g., A7r5 cell line or primary cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom dishes or coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological salt solution
-
Norepinephrine (agonist)
-
This compound (antagonist)
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm)
-
Image analysis software
Procedure:
-
Cell Culture and Plating:
-
Culture vascular smooth muscle cells in appropriate medium.
-
Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells with HBSS and then incubate them in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
After loading, wash the cells twice with fresh HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
-
Antagonist and Agonist Application:
-
To investigate the inhibitory effect of this compound, first establish a stable baseline.
-
Introduce this compound into the perfusion buffer at the desired concentration and incubate for a few minutes.
-
While continuing to record, stimulate the cells by adding norepinephrine to the perfusion buffer.
-
-
Data Acquisition and Analysis:
-
Record the fluorescence intensity at both excitation wavelengths over time.
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration. The magnitude and kinetics of the norepinephrine-induced calcium transient in the absence and presence of this compound can be compared to determine the inhibitory effect of this compound.
-
Conclusion
The in vitro assays detailed in these application notes provide robust and reproducible methods for characterizing the pharmacological effects of this compound on smooth muscle contraction. The isolated organ bath technique allows for the determination of the functional antagonist potency (pA2 value) of this compound at the tissue level. Complementing this, intracellular calcium imaging provides insights into the cellular mechanism of action by directly measuring the inhibition of agonist-induced calcium signaling. Together, these assays are invaluable tools for researchers and drug development professionals investigating the therapeutic potential of this compound and other vasoactive compounds.
References
Elucidating Corynanthine's Intricacies: Cell-Based Assays for Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Note
Corynanthine, a naturally occurring indole alkaloid, has garnered significant interest for its pharmacological activity, primarily as an antagonist of adrenergic receptors. It exhibits a notable preference for α1-adrenergic receptors over α2-adrenergic receptors, making it a valuable tool for dissecting the roles of these receptor subtypes in various physiological and pathological processes.[1][2] Understanding the precise signaling pathways modulated by this compound is crucial for the development of novel therapeutics targeting the adrenergic system. This document provides a comprehensive guide to utilizing cell-based assays for the detailed investigation of this compound's mechanism of action, focusing on its antagonist activity at α1 (Gq-coupled) and α2 (Gi-coupled) adrenergic receptors.
The provided protocols and application notes will enable researchers to quantify the potency of this compound, delineate its effects on downstream second messenger signaling, and ultimately build a comprehensive profile of its cellular activity. The methodologies described herein are robust, adaptable to high-throughput screening, and leverage common laboratory instrumentation.
Quantitative Data Summary
The antagonist potency of this compound at α1 and α2-adrenergic receptors can be quantified and compared using key pharmacological parameters such as the inhibition constant (Ki). The following table summarizes these values, providing a clear indication of this compound's selectivity.
| Compound | Receptor Target | Assay Type | Parameter | Value | Selectivity (α2/α1) |
| This compound | α1-Adrenergic Receptor | Functional Antagonism (pA2) | Ki (nM) | ~10 | 0.1 |
| This compound | α2-Adrenergic Receptor | Functional Antagonism (pA2) | Ki (nM) | ~100 |
Note: Ki values are approximated from pA2 values reported in the literature. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.[3][4] The relationship between pA2 and Ki can be complex, but for a competitive antagonist, pA2 is approximately equal to the negative logarithm of the Ki.
Signaling Pathways and Experimental Workflow
To investigate this compound's impact on α1 and α2-adrenergic receptor signaling, a series of cell-based assays can be employed. The general workflow involves selecting appropriate cell lines expressing the target receptor, performing functional assays to measure downstream signaling events in the presence of an agonist and varying concentrations of this compound, and analyzing the data to determine its antagonist potency.
Experimental Protocols
Calcium Mobilization Assay for α1-Adrenergic Receptor Antagonism
This assay measures the inhibition of agonist-induced intracellular calcium release in cells expressing the α1-adrenergic receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human α1A-adrenergic receptor.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS and antibiotics.
-
Black, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6 kit).
-
Probenecid (optional, to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
α1-adrenergic agonist (e.g., Phenylephrine).
-
This compound.
-
Fluorescence plate reader with automated injection capabilities.
Protocol:
-
Cell Culture and Seeding:
-
Culture the cells in T75 flasks until they reach 80-90% confluency.
-
On the day before the assay, seed the cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. If using Fluo-4 AM, a typical final concentration is 2-5 µM in assay buffer. Probenecid can be included at 1-2.5 mM.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock solution of this compound in assay buffer. Perform serial dilutions to create a range of concentrations.
-
Prepare a 5X concentrated stock solution of the α1-agonist (e.g., Phenylephrine) in assay buffer. The final concentration should be around the EC80 of the agonist.
-
-
Assay Procedure:
-
Wash the cells once with 100 µL of assay buffer, leaving a final volume of 100 µL in each well.
-
Place the cell plate into the fluorescence plate reader.
-
Add 100 µL of the 2X this compound dilutions to the respective wells and incubate for 10-20 minutes.
-
Set the plate reader to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm) at 1-second intervals.
-
After a stable baseline is established (typically 10-20 seconds), inject 50 µL of the 5X agonist solution into each well.
-
Continue to measure fluorescence for at least 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔRFU against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
cAMP Assay for α2-Adrenergic Receptor Antagonism
This assay measures the ability of this compound to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production in cells expressing the α2-adrenergic receptor.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human α2A-adrenergic receptor.
-
Cell culture medium.
-
White, opaque 96-well plates.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based kits).
-
Stimulation buffer (provided with the cAMP kit or a similar buffer containing a phosphodiesterase inhibitor like IBMX).
-
Forskolin (to stimulate adenylyl cyclase).
-
α2-adrenergic agonist (e.g., Clonidine or UK-14,304).
-
This compound.
-
Luminometer or fluorescence plate reader compatible with the chosen cAMP assay kit.
Protocol:
-
Cell Culture and Seeding:
-
Culture and seed the cells in white, opaque 96-well plates as described in the calcium mobilization assay protocol.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Prepare a solution of the α2-agonist at a concentration that gives approximately 80% of its maximal inhibition of forskolin-stimulated cAMP production (EC80).
-
Prepare a forskolin solution at a concentration that elicits a robust cAMP response.
-
-
Assay Procedure:
-
Aspirate the culture medium and add 50 µL of the this compound dilutions to the appropriate wells.
-
Add 25 µL of the α2-agonist solution to all wells except the basal and forskolin-only controls.
-
Add 25 µL of forskolin solution to all wells except the basal control.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit being used. This typically involves adding detection reagents and incubating for a specified time.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence or HTRF ratio).
-
Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
-
Plot the percentage of inhibition reversal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Reporter Gene Assays for α1 and α2-Adrenergic Receptor Signaling
Reporter gene assays provide a downstream, transcriptional readout of receptor activation and are highly sensitive.
Principle: Activation of the Gq pathway leads to an increase in intracellular calcium, which activates the transcription factor NFAT (Nuclear Factor of Activated T-cells). Activated NFAT translocates to the nucleus and drives the expression of a luciferase reporter gene.
Materials:
-
HEK293 cells.
-
Expression vector for the human α1A-adrenergic receptor.
-
NFAT-luciferase reporter vector.
-
Control vector for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium and 96-well plates.
-
Luciferase assay reagent.
-
Luminometer.
-
α1-agonist (e.g., Phenylephrine).
-
This compound.
Protocol:
-
Transfection:
-
Co-transfect HEK293 cells with the α1A-adrenergic receptor expression vector, the NFAT-luciferase reporter vector, and the control Renilla luciferase vector using a suitable transfection reagent.
-
Seed the transfected cells into 96-well plates.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for 30 minutes.
-
Add the α1-agonist at its EC80 concentration.
-
Incubate for another 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the this compound concentration to determine the IC50.
-
Principle: Activation of the Gi pathway inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This reduces the activity of Protein Kinase A (PKA) and subsequently decreases the phosphorylation of the transcription factor CREB (cAMP Response Element-Binding protein), resulting in lower expression of a CRE-driven luciferase reporter.
Materials:
-
HEK293 cells.
-
Expression vector for the human α2A-adrenergic receptor.
-
CRE-luciferase reporter vector.
-
Control vector for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
Forskolin.
-
α2-agonist (e.g., Clonidine).
-
This compound.
-
Luciferase assay reagents and luminometer.
Protocol:
-
Transfection:
-
Co-transfect HEK293 cells with the α2A-adrenergic receptor expression vector, the CRE-luciferase reporter vector, and the control Renilla luciferase vector.
-
Seed the transfected cells into 96-well plates.
-
-
Compound Treatment:
-
After 24 hours, pre-treat the cells with serial dilutions of this compound for 30 minutes.
-
Add the α2-agonist (at its EC80 for inhibition) and forskolin (to stimulate cAMP).
-
Incubate for 4-6 hours.
-
-
Luciferase Assay:
-
Perform a dual-luciferase assay as described above.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the reversal of agonist-induced inhibition of luciferase expression against the this compound concentration to determine the IC50.
-
Logical Relationship of Assays
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Adrenergic receptor activation involves ATP release and feedback through purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
Application Notes and Protocols for Investigating the Antihypertensive Effects of Corynanthine in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corynanthine, a naturally occurring alkaloid, has demonstrated potential as an antihypertensive agent due to its selective antagonist activity at α1-adrenergic receptors.[1][2] This document provides detailed application notes and experimental protocols for investigating the antihypertensive effects of this compound using two well-established animal models of hypertension: the Spontaneously Hypertensive Rat (SHR) and the L-NAME (Nω-nitro-L-arginine methyl ester)-induced hypertensive rat.
The protocols outlined below are intended to guide researchers in the systematic evaluation of this compound's efficacy and mechanism of action. Adherence to ethical guidelines for animal research is paramount throughout these experimental procedures.
Mechanism of Action: α1-Adrenergic Receptor Blockade
This compound exerts its antihypertensive effect primarily by acting as a selective antagonist of α1-adrenergic receptors.[1] These receptors are located on vascular smooth muscle and are instrumental in mediating vasoconstriction upon stimulation by catecholamines like norepinephrine.
By blocking these receptors, this compound inhibits the downstream signaling cascade that leads to vasoconstriction. This results in vasodilation, a decrease in total peripheral resistance, and consequently, a reduction in blood pressure. The signaling pathway is initiated when an agonist, such as norepinephrine, binds to the α1-adrenergic receptor, which is a Gq protein-coupled receptor. This activation leads to the dissociation of the Gq protein and activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction. This compound, by blocking the initial binding of norepinephrine to the α1-adrenergic receptor, interrupts this entire cascade.
Recommended Animal Models
Two widely used and well-characterized rat models are recommended for these studies:
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension that closely mimics the development of primary hypertension in humans.[3][4][5]
-
L-NAME-Induced Hypertensive Rat: This is a model of nitric oxide-deficient hypertension, induced by the administration of L-NAME, an inhibitor of nitric oxide synthase.[6][7][8]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the expected quantitative data from studies investigating the antihypertensive effects of this compound. Please note that these values are illustrative and may vary based on specific experimental conditions.
Table 1: Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in Anesthetized Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg) | Baseline MAP (mmHg) | Post-treatment MAP (mmHg) | Percent Reduction in MAP (%) |
| Vehicle Control | - | 175 ± 5 | 173 ± 6 | 1.1 |
| This compound | 0.5 | 178 ± 7 | 155 ± 5 | 12.9 |
| This compound | 1.0 | 176 ± 6 | 138 ± 7 | 21.6 |
| This compound | 2.0 | 180 ± 5 | 115 ± 8 | 36.1 |
Data are presented as mean ± SEM.
Table 2: Effect of Oral this compound on Systolic Blood Pressure (SBP) in L-NAME-Induced Hypertensive Rats (Chronic Study - 28 days)
| Treatment Group | Daily Dose (mg/kg) | SBP at Day 0 (mmHg) | SBP at Day 28 (mmHg) | Change in SBP (mmHg) |
| Vehicle Control | - | 185 ± 8 | 190 ± 7 | +5 |
| This compound | 10 | 188 ± 6 | 165 ± 5 | -23 |
| This compound | 25 | 186 ± 7 | 148 ± 6 | -38 |
| Captopril (Positive Control) | 20 | 187 ± 5 | 145 ± 8 | -42 |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Acute Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the dose-dependent effect of intravenously administered this compound on arterial blood pressure and heart rate in anesthetized SHR.
Materials:
-
Male Spontaneously Hypertensive Rats (16-20 weeks old)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
This compound hydrochloride solution (in sterile saline)
-
Heparinized saline (10 IU/mL)
-
Pressure transducer and data acquisition system
-
Catheters (e.g., PE-50 tubing)
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the SHR with sodium pentobarbital (50 mg/kg, i.p.). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the rat on a heating pad to maintain body temperature at 37°C.
-
Perform a tracheotomy to ensure a patent airway.
-
Cannulate the left carotid artery with a PE-50 catheter filled with heparinized saline. Connect the catheter to a pressure transducer to continuously record arterial blood pressure.
-
Cannulate the right jugular vein with another PE-50 catheter for intravenous administration of this compound.
-
-
Stabilization:
-
Allow the animal to stabilize for at least 30 minutes after surgery until blood pressure and heart rate are consistent.
-
-
Drug Administration:
-
Record baseline blood pressure and heart rate for 15 minutes.
-
Administer a bolus intravenous injection of the vehicle (sterile saline).
-
Subsequently, administer increasing doses of this compound (e.g., 0.5, 1.0, and 2.0 mg/kg) intravenously. Allow for a sufficient time interval between doses for blood pressure to return to a stable level.
-
Continuously monitor and record blood pressure and heart rate throughout the experiment.
-
-
Data Analysis:
-
Calculate the mean arterial pressure (MAP) from the systolic and diastolic blood pressure readings.
-
Determine the maximum change in MAP and heart rate from the baseline for each dose of this compound.
-
Express the results as mean ± SEM and analyze using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: Chronic Antihypertensive Effect of this compound in L-NAME-Induced Hypertensive Rats
Objective: To assess the long-term effect of orally administered this compound on the development of hypertension induced by L-NAME.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Nω-nitro-L-arginine methyl ester (L-NAME)
-
This compound hydrochloride
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method)
-
Oral gavage needles
Procedure:
-
Induction of Hypertension:
-
Dissolve L-NAME in drinking water at a concentration of 40 mg/kg/day.[2]
-
Administer the L-NAME solution to the rats as their sole source of drinking water for 4 weeks to induce hypertension.
-
A control group should receive regular drinking water.
-
-
Treatment Groups:
-
After the 4-week induction period, divide the hypertensive rats into the following groups (n=8-10 per group):
-
Hypertensive Control (L-NAME + Vehicle)
-
This compound-treated (L-NAME + this compound at different doses, e.g., 10 and 25 mg/kg/day, p.o.)
-
Positive Control (L-NAME + a known antihypertensive drug, e.g., Captopril 20 mg/kg/day, p.o.)
-
Normotensive Control (Regular water + Vehicle)
-
-
-
Drug Administration:
-
Administer this compound or the vehicle daily by oral gavage for a period of 4 weeks.
-
-
Blood Pressure Measurement:
-
Measure systolic blood pressure (SBP) and heart rate once a week using a non-invasive tail-cuff method.
-
Acclimatize the rats to the restraining device and procedure for several days before the first measurement to minimize stress-induced variations.
-
-
Data Analysis:
-
Compare the SBP and heart rate values between the different treatment groups over the 4-week treatment period.
-
Analyze the data using two-way repeated measures ANOVA followed by a suitable post-hoc test.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's antihypertensive effect.
Caption: General experimental workflow for antihypertensive studies.
References
- 1. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antihypertensive and antioxidant effects of food‐derived bioactive peptides in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of L-NAME-Induced Hypertension by Combined Treatment With Apocynin and Catalase: The Role of Nox 4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KoreaMed Synapse [synapse.koreamed.org]
Application Note & Protocol: Developing a Stable Formulation of Corynanthine for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corynanthine, also known as rauhimbine, is a naturally occurring indole alkaloid found in plants of the Rauvolfia and Corynanthe genera.[1][2] It is a diastereoisomer of yohimbine and rauwolscine.[2] Unlike its isomers, this compound acts as a selective α1-adrenergic receptor antagonist, with approximately 10-fold greater selectivity for α1 over α2 receptors.[2][3] This pharmacological profile makes it a depressant and an antihypertensive agent, contrasting with the stimulant properties of yohimbine.[1][2] The primary mechanism of action involves the competitive blockade of Gq-coupled α1-adrenoceptors, which inhibits the phospholipase C (PLC) signaling pathway.[1]
A significant challenge in the preclinical development of many alkaloid compounds, including this compound, is their poor aqueous solubility and potential instability, which can lead to unreliable and irreproducible results in experimental assays.[4][5] This document provides a systematic approach and detailed protocols for characterizing the physicochemical properties of this compound and developing a stable formulation suitable for in vitro and in vivo experimental use.
Section 1: Physicochemical Characterization of this compound
A thorough understanding of a compound's physicochemical properties is the foundation of rational formulation development.[6] The initial step is to determine key parameters like solubility, pKa, and stability under various conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆N₂O₃ | [2] |
| Molar Mass | 354.45 g/mol | [2] |
| Appearance | White to off-white crystalline solid | General knowledge |
| Aqueous Solubility | >53.2 µg/mL (at pH 7.4) | [5] |
| pKa | To be determined (TBD) | - |
| Log P | To be determined (TBD) | - |
Experimental Protocol 1.1: Solubility Determination using the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant vehicles.
Materials:
-
This compound powder
-
Selection of solvents: Deionized water, Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 N HCl, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Microcentrifuge
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18) for quantification
Methodology:
-
Add an excess amount of this compound powder to a series of vials (e.g., 2 mg into 1 mL of solvent). This ensures that a saturated solution is achieved.
-
Add 1 mL of each selected solvent/vehicle to the respective vials.
-
Securely cap the vials and place them on an orbital shaker.
-
Incubate the vials at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the supernatant against a standard curve. The determined concentration represents the equilibrium solubility.
Experimental Protocol 1.2: Preliminary Stability Assessment
Objective: To assess the chemical stability of this compound in different pH and solvent conditions over time.
Materials:
-
This compound stock solution (e.g., in DMSO or ethanol)
-
Buffers of different pH values (e.g., pH 3, 5, 7.4, 9)
-
Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 40°C)
-
HPLC system
Methodology:
-
Prepare solutions of this compound at a known concentration (e.g., 10 µg/mL) in the selected pH buffers and/or co-solvent mixtures from Protocol 1.1.
-
Dispense aliquots of these solutions into separate vials for each time point and temperature condition.
-
Store the vials at the specified temperatures, protected from light.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve the respective vials.
-
Analyze the samples immediately by HPLC to determine the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0). A loss of >10% typically indicates significant degradation.
Section 2: Formulation Development Strategy
The choice of formulation strategy depends on the intended route of administration and the physicochemical data obtained in Section 1. For poorly soluble compounds, a tiered approach is recommended.
Caption: A logical workflow for preclinical formulation development.
Table 2: Template for Screening Formulation Efficacy
| Formulation ID | Vehicle Composition | This compound Conc. (mg/mL) | Appearance (Clarity) | Stability (24h @ RT) % Remaining | Comments |
| F1 | Saline (0.9% NaCl) | TBD | TBD | TBD | Baseline |
| F2 | PBS, pH 7.4 | TBD | TBD | TBD | Baseline |
| F3 | 10% DMSO / 90% Saline | TBD | TBD | TBD | Co-solvent |
| F4 | 20% PEG 400 / 80% Water | TBD | TBD | TBD | Co-solvent |
| F5 | 5% Tween 80 / 95% Water | TBD | TBD | TBD | Surfactant |
| F6 | 10% Cremophor / 90% Water | TBD | TBD | TBD | Surfactant |
Section 3: Recommended Protocols for Formulation Preparation
Protocol 3.1: Preparation of a Co-solvent Formulation for In Vitro Use
Objective: To prepare a concentrated stock solution of this compound in a water-miscible organic solvent that can be diluted into aqueous cell culture media with minimal precipitation.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Weigh the required amount of this compound powder into a sterile vial.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex or sonicate gently until the powder is completely dissolved.
-
This stock solution can be stored at -20°C or -80°C.
-
For experimental use: Serially dilute the stock solution in your aqueous assay buffer or cell culture medium to the final desired concentration immediately before use.
-
Crucial Note: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (media + same final concentration of DMSO) in your experiments.
-
Protocol 3.2: Preparation of a Suspension for Oral Gavage (In Vivo)
Objective: To prepare a uniform, resuspendable formulation for oral administration in animal studies. This is suitable if a solution formulation cannot be achieved at the required dose.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
Methodology:
-
Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of water while stirring continuously. Leave stirring for several hours until a clear, viscous solution is formed.
-
Weigh the required amount of this compound for the desired dose concentration (e.g., 10 mg/mL).
-
Place the this compound powder in a mortar.
-
Add a small volume of the 0.5% CMC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is critical to prevent clumping.
-
Gradually add the remaining vehicle in small portions while continuously stirring or mixing to achieve the final desired volume.
-
Transfer the suspension to a beaker with a magnetic stir bar and continue stirring until dosing is complete to ensure homogeneity.
-
Always re-suspend by vortexing or stirring immediately before each animal is dosed.
Section 4: Application & Characterization of Formulated this compound
Once a stable formulation is developed, its biological activity should be confirmed. This compound's primary target is the α1-adrenergic receptor.
Caption: this compound blocks the α1-adrenergic signaling pathway.
Experimental Protocol 4.1: In Vitro Functional Assay - Inhibition of α1-Adrenergic Receptor Activation
Objective: To confirm that the formulated this compound retains its ability to antagonize the α1-adrenergic receptor. This protocol is a general guideline for a calcium flux assay in a cell line endogenously or exogenously expressing the α1-receptor (e.g., HEK293 cells).
Materials:
-
Adherent cells expressing α1-adrenergic receptors
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Formulated this compound (from Protocol 3.1)
-
α1-agonist (e.g., Phenylephrine)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence plate reader with an injection port
Methodology:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye as per the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with the assay buffer to remove any extracellular dye.
-
Compound Pre-incubation: Add varying concentrations of the formulated this compound (or vehicle control) to the wells. Incubate for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Signal Measurement: Place the plate in the fluorescence reader. Begin recording the baseline fluorescence.
-
Agonist Injection: Using the instrument's injector, add a predetermined concentration of the agonist (phenylephrine, typically at its EC₈₀) to all wells.
-
Post-injection Reading: Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
Data Analysis: The increase in fluorescence intensity upon agonist addition corresponds to calcium release. Analyze the data by plotting the peak response against the concentration of this compound to determine an IC₅₀ value, confirming its antagonistic activity.
Conclusion
The successful use of this compound in experimental settings is contingent upon the development of a stable and appropriate formulation. By systematically characterizing its physicochemical properties and screening various pharmaceutically acceptable vehicles, researchers can prepare formulations that ensure consistent and reliable drug exposure. The protocols outlined in this document provide a comprehensive framework for solubility and stability testing, formulation preparation for both in vitro and in vivo applications, and functional validation of the formulated compound. This methodical approach is essential for generating high-quality, reproducible data in pharmacological research.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. altasciences.com [altasciences.com]
- 5. This compound | C21H26N2O3 | CID 92766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Corynanthine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays for the discovery and characterization of Corynanthine derivatives targeting α1-adrenergic and serotonin receptors. Detailed protocols for key biochemical and cell-based assays are provided, along with data presentation guidelines and visualizations of associated signaling pathways and experimental workflows.
Introduction to this compound and its Derivatives
This compound is a naturally occurring indole alkaloid found in plants of the Rauvolfia and Corynanthe genera. It is a diastereoisomer of yohimbine and rauwolscine. Unlike its isomers, which are potent and selective α2-adrenergic receptor antagonists, this compound is a selective antagonist of α1-adrenergic receptors[1][2]. This selectivity imparts a distinct pharmacological profile, making this compound and its derivatives promising candidates for the development of therapeutics for conditions such as hypertension[1]. Additionally, this compound has been shown to interact with serotonin (5-HT) receptors, suggesting a broader range of potential therapeutic applications[1].
High-throughput screening provides an efficient platform for the rapid evaluation of large libraries of this compound derivatives to identify compounds with desired biological activities and to establish structure-activity relationships (SAR).
Signaling Pathways
α1-Adrenergic Receptor Signaling Pathway
α1-adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to Gq/11 proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound and its antagonist derivatives block this cascade by preventing agonist binding to the receptor.
Serotonin (5-HT) Receptor Signaling Pathway (Example: 5-HT2A)
Similar to α1-adrenergic receptors, 5-HT2A receptors are Gq/11-coupled GPCRs. Agonist binding initiates a signaling cascade that results in increased intracellular calcium levels. This compound derivatives can be screened for their ability to modulate this pathway as either agonists or antagonists.
Data Presentation: Quantitative Analysis of this compound and Related Alkaloids
The following table summarizes the binding affinities (Ki) of this compound and its diastereoisomers for α1 and α2-adrenergic receptors. This data highlights the selectivity of this compound for the α1 receptor.
| Compound | α1-Adrenoceptor Ki (nM) | α2-Adrenoceptor Ki (nM) | Selectivity (α2/α1) | Reference |
| This compound | 25 | 250 | 10 | [1] |
| Yohimbine | 750 | 25 | 0.03 | [1] |
| Rauwolscine | 750 | 25 | 0.03 | [1] |
Note: Lower Ki values indicate higher binding affinity. Selectivity is calculated as the ratio of Ki for α2 to Ki for α1. A value > 1 indicates selectivity for the α1 receptor.
Experimental Protocols
1. Fluorescence Polarization (FP) Competition Binding Assay for α1-Adrenergic Receptors
This biochemical assay measures the ability of this compound derivatives to displace a fluorescently labeled ligand from the α1-adrenergic receptor.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.
-
Prepare a stock solution of a fluorescent α1-adrenergic antagonist (e.g., QGGFL) at 100 nM in assay buffer.
-
Prepare serial dilutions of this compound derivatives and a known α1-antagonist (e.g., Prazosin) as a positive control in assay buffer containing DMSO (final DMSO concentration ≤ 1%).
-
Prepare a suspension of commercially available membranes from cells overexpressing the human α1A-adrenergic receptor at a concentration of 10 µ g/well in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of serially diluted this compound derivatives or controls to the wells.
-
Add 10 µL of the α1-adrenergic receptor membrane suspension to each well.
-
Add 5 µL of the fluorescent ligand solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader equipped for FP measurements (e.g., excitation at 485 nm and emission at 520 nm).
-
-
Data Analysis:
-
The degree of polarization is inversely proportional to the amount of fluorescent ligand displaced by the test compound.
-
Calculate the percent inhibition for each compound concentration relative to the controls (no compound and positive control).
-
Determine the IC50 value for each active compound by fitting the concentration-response data to a sigmoidal dose-response curve.
-
2. Cell-Based Calcium Flux Assay for α1-Adrenergic Receptor Antagonism
This functional assay measures the ability of this compound derivatives to inhibit the increase in intracellular calcium induced by an α1-adrenergic agonist.
Workflow Diagram:
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human α1A-adrenergic receptor in appropriate media.
-
Seed the cells into black-walled, clear-bottom 384-well plates at a density of 20,000 cells/well and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add 20 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound derivatives and a known α1-antagonist in assay buffer.
-
Add 10 µL of the compound solutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of an α1-adrenergic agonist (e.g., phenylephrine) at a concentration that elicits a submaximal response (EC80).
-
Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence, then add 10 µL of the agonist solution to each well.
-
Continue to measure the fluorescence intensity kinetically for 2-3 minutes to capture the calcium flux.
-
-
Data Analysis:
-
The antagonist activity of the this compound derivatives is determined by their ability to reduce the agonist-induced fluorescence signal.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 values by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
-
3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Serotonin Receptor Activity
This assay can be adapted to screen for either agonists or antagonists of serotonin receptors (e.g., 5-HT2A). The example below is for an antagonist screen.
Methodology:
-
Reagent Preparation:
-
Use a commercially available TR-FRET assay kit for the target serotonin receptor (e.g., a cAMP or IP-One assay kit).
-
Prepare serial dilutions of this compound derivatives and a known antagonist for the target receptor in the assay buffer provided with the kit.
-
Prepare cells expressing the target serotonin receptor according to the kit's instructions.
-
-
Assay Procedure (Antagonist Mode):
-
Dispense the cell suspension into a 384-well plate.
-
Add the diluted this compound derivatives or control antagonist.
-
Add a fixed concentration of a known serotonin receptor agonist (EC80 concentration).
-
Add the TR-FRET detection reagents (e.g., europium cryptate-labeled antibody and an allophycocyanin-labeled second messenger).
-
Incubate the plate as per the kit's protocol.
-
-
Data Acquisition:
-
Measure the time-resolved fluorescence signal at two wavelengths (e.g., 665 nm and 620 nm) using a TR-FRET compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the emission signals (e.g., 665 nm / 620 nm).
-
The antagonist activity is determined by the reduction in the agonist-induced TR-FRET signal.
-
Calculate the percent inhibition and determine the IC50 values for the active this compound derivatives.
-
Conclusion
The HTS assays outlined in these application notes provide robust and reliable methods for the discovery and characterization of novel this compound derivatives. The choice of assay will depend on the specific research goals, such as identifying receptor binders (FP assay) or functionally active compounds (calcium flux and TR-FRET assays). The provided protocols and data presentation formats are intended to guide researchers in setting up and executing successful HTS campaigns for this promising class of compounds.
References
- 1. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Studies of Corynanthine's Effect on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing electrophysiological techniques for investigating the effects of Corynanthine, a selective alpha-1 adrenergic receptor antagonist, on various ion channels. The provided protocols and data will aid in characterizing the pharmacological profile of this compound and understanding its mechanism of action at the cellular level.
Introduction
This compound is an indole alkaloid and a stereoisomer of yohimbine, known for its selective antagonist activity at α1-adrenergic receptors.[1] This antagonism is the primary mechanism through which this compound exerts its physiological effects. The α1-adrenoceptor signaling cascade is intricately linked to the modulation of various ion channels, making electrophysiological studies crucial for a complete understanding of this compound's pharmacological profile. Furthermore, direct interactions with ion channels have been reported, highlighting the need for a multi-faceted investigational approach.
This document outlines detailed protocols for studying the effects of this compound on key ion channels, including large-conductance Ca2+-activated potassium (BK) channels, L-type voltage-gated calcium channels, and provides a framework for assessing its impact on other critical channels such as voltage-gated sodium (Nav1.5) and hERG channels for safety pharmacology.
Data Presentation
The following tables summarize the known quantitative data for this compound's interaction with ion channels. It is important to note that comprehensive data across all major ion channel subtypes is not yet available, and the protocols provided herein are intended to facilitate the generation of such data.
Table 1: Quantitative Data on this compound's Effect on Ion Channels
| Ion Channel | Subtype | Test System | Method | Parameter | Value | Reference |
| Ca2+-activated K+ Channel | BK | Cultured rabbit medullary thick ascending limb (MTAL) cells | Patch-clamp | Apparent Dissociation Constant (Kapp) - Intracellular | 45 ± 1 µM | [2] |
| Ca2+-activated K+ Channel | BK | Cultured rabbit medullary thick ascending limb (MTAL) cells | Patch-clamp | Apparent Dissociation Constant (Kapp) - Extracellular | 1.6 ± 0.17 mM | [2] |
| Voltage-gated Ca2+ Channel | L-type (indirect effect) | Rat Aorta | 45Ca influx assay | Inhibition of depolarization-stimulated influx | Concentration-dependent depression | [3] |
| Voltage-gated Na+ Channel | Nav1.5 | - | - | IC50 | Data not available | - |
| Voltage-gated K+ Channel | hERG | - | - | IC50 | Data not available | - |
Signaling Pathways and Experimental Workflows
Alpha-1 Adrenergic Receptor Signaling Pathway
This compound, as an α1-adrenoceptor antagonist, inhibits the binding of endogenous agonists like norepinephrine, thereby blocking the canonical Gq-coupled signaling cascade. This pathway plays a critical role in modulating intracellular calcium levels and the activity of various ion channels.
Caption: Alpha-1 adrenoceptor signaling pathway and this compound's point of action.
General Electrophysiology Experimental Workflow
The following diagram illustrates a typical workflow for assessing the effect of a compound like this compound on ion channel function using patch-clamp electrophysiology.
Caption: General workflow for patch-clamp electrophysiology experiments.
Experimental Protocols
The following are detailed protocols that can be adapted to study the effects of this compound on specific ion channels.
Protocol for Studying this compound's Effect on Large-Conductance Ca2+-Activated K+ (BK) Channels
This protocol is designed to investigate the direct blocking effect of this compound on BK channels using the inside-out patch-clamp configuration.
1.1. Cell Preparation:
-
Use a cell line stably expressing the human BK channel α-subunit (e.g., HEK293 or CHO cells).
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
1.2. Solutions:
-
Pipette (Extracellular) Solution (in mM): 140 KCl, 10 HEPES, 2 MgCl2; adjust pH to 7.4 with KOH.
-
Bath (Intracellular) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA. Free Ca2+ concentration can be adjusted to a desired level (e.g., 10 µM) by adding an appropriate amount of CaCl2, calculated using a calcium concentration calculation software. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the bath solution to achieve the desired final concentrations.
1.3. Electrophysiological Recording (Inside-Out Patch-Clamp):
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Fill a borosilicate glass micropipette (resistance 2-5 MΩ) with the pipette solution.
-
Approach a single, healthy cell and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
After establishing a stable giga-seal, pull the pipette away from the cell to excise the membrane patch, resulting in the inside-out configuration.
-
Hold the membrane potential at a depolarized level (e.g., +60 mV) to activate BK channels.
-
Record baseline single-channel or macroscopic currents in the control bath solution.
-
Perfuse the patch with bath solutions containing increasing concentrations of this compound (e.g., 1 µM to 300 µM).
-
Record channel activity at each concentration until a steady-state effect is reached.
-
Perform a washout with the control bath solution to assess the reversibility of the effect.
1.4. Data Analysis:
-
For single-channel recordings, analyze the channel open probability (NPo) and single-channel conductance.
-
For macroscopic currents, measure the reduction in current amplitude.
-
Construct a dose-response curve by plotting the percentage of inhibition against the this compound concentration.
-
Fit the curve with the Hill equation to determine the IC50 or apparent dissociation constant (Kapp).
Protocol for Investigating the Indirect Effect of this compound on L-type Voltage-Gated Ca2+ Channels
This protocol uses the whole-cell patch-clamp technique to study how this compound, via α1-adrenoceptor blockade, modulates L-type calcium currents (ICa,L) activated by an α1-agonist.
2.1. Cell Preparation:
-
Use primary cardiomyocytes isolated from neonatal rats or a cell line expressing both the L-type calcium channel (e.g., Cav1.2) and the α1A-adrenergic receptor (e.g., HEK293 cells).
-
For primary cardiomyocytes, follow standard isolation and culture protocols.
2.2. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP; adjust pH to 7.2 with CsOH. (Cesium and TEA are used to block potassium currents).
-
Agonist and Antagonist Solutions: Prepare stock solutions of an α1-adrenoceptor agonist (e.g., Phenylephrine, 10 mM in water) and this compound (10 mM in DMSO). Dilute in the external solution to the desired final concentrations.
2.3. Electrophysiological Recording (Whole-Cell Voltage-Clamp):
-
Establish a whole-cell recording configuration on a single cell.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a voltage step protocol to elicit ICa,L (e.g., a 300 ms step to 0 mV from a holding potential of -40 mV to inactivate sodium channels).
-
Record baseline ICa,L.
-
Apply the α1-agonist (e.g., 10 µM Phenylephrine) to the external solution and record the potentiated ICa,L.
-
In the continued presence of the agonist, co-apply increasing concentrations of this compound (e.g., 100 nM to 100 µM).
-
Record the inhibition of the agonist-induced potentiation of ICa,L at each this compound concentration.
-
Perform a washout to assess reversibility.
2.4. Data Analysis:
-
Measure the peak ICa,L amplitude at each condition.
-
Calculate the percentage of inhibition of the agonist-induced current enhancement by this compound.
-
Construct a dose-response curve and determine the IC50 for this compound's antagonistic effect.
General Protocol for hERG and Nav1.5 Safety Screening using Automated Patch-Clamp
Automated patch-clamp systems are recommended for higher throughput screening of this compound's potential off-target effects on hERG and Nav1.5 channels. The following provides a general framework.
3.1. Cell Lines:
-
Use HEK293 or CHO cells stably expressing the human hERG channel or the human Nav1.5 channel.
3.2. Solutions:
-
Use the standard external and internal solutions recommended by the manufacturer of the automated patch-clamp system.
-
Prepare a concentration series of this compound in the external solution.
3.3. Automated Patch-Clamp Procedure:
-
Follow the manufacturer's protocol for cell preparation and loading onto the patch-clamp chip.
-
Utilize a pre-programmed voltage protocol suitable for activating the channel of interest.
-
Record baseline currents.
-
Apply a cumulative or single-addition concentration series of this compound.
-
Record the currents at each concentration.
3.4. Data Analysis:
-
The system's software will typically perform the primary analysis.
-
Measure the peak current amplitude (for Nav1.5) or tail current amplitude (for hERG) at each concentration.
-
Generate dose-response curves and calculate IC50 values.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the electrophysiological investigation of this compound's effects on ion channels. By employing these methods, researchers can elucidate both the direct and indirect mechanisms of action of this compound, generate crucial quantitative data for its pharmacological profile, and assess its potential for off-target ion channel interactions. This information is invaluable for basic research, drug discovery, and development.
References
- 1. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Making sure you're not a bot! [nanion.de]
Application Notes & Protocols: In Vivo Microdialysis for Measuring Corynanthine Levels in the Brain
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo microdialysis is a powerful technique for continuous sampling of the extracellular fluid in the brain of awake and freely moving animals.[1][2][3] This method allows for the determination of endogenous substance concentrations and the pharmacokinetic profile of administered drugs in specific brain regions.[1][4][5] Corynanthine, an indole alkaloid, is known for its selective α1-adrenergic receptor antagonism and potential as an antihypertensive agent.[6] Understanding its concentration dynamics within the central nervous system is crucial for elucidating its pharmacological effects and therapeutic potential for neurological conditions. These application notes provide a detailed protocol for using in vivo microdialysis coupled with High-Performance Liquid Chromatography (HPLC) to measure this compound levels in the brain.
Key Applications
-
Pharmacokinetic studies of this compound in specific brain regions.
-
Assessment of blood-brain barrier penetration of this compound.[7][8]
-
Correlation of brain this compound levels with behavioral or physiological changes.
-
Investigation of drug-drug interactions affecting this compound brain concentrations.
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rat Brain Following Intravenous Administration (10 mg/kg)
| Time Point (minutes) | Mean Dialysate Concentration (ng/mL) | Standard Deviation (ng/mL) |
| 0 (Baseline) | 0 | 0 |
| 20 | 45.2 | 8.7 |
| 40 | 89.5 | 12.3 |
| 60 | 125.8 | 15.1 |
| 80 | 102.1 | 13.5 |
| 100 | 75.4 | 10.2 |
| 120 | 50.3 | 7.8 |
| 180 | 15.1 | 3.5 |
| 240 | 5.2 | 1.1 |
Note: This data is hypothetical and for illustrative purposes, based on typical pharmacokinetic profiles of small molecules in the brain.
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water:Trifluoroacetic Acid (50:50:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 280 nm |
| Column Temperature | 30°C |
| Run Time | 15 minutes |
| Retention Time (Approx.) | 6-8 minutes |
Note: These parameters may require optimization based on the specific HPLC system and column used.[9][10][11][12]
Experimental Protocols
Protocol 1: In Vivo Microdialysis Procedure
1. Materials and Reagents
-
Microdialysis probes (e.g., CMA 12 Elite, 20 kDa MWCO)
-
Guide cannulas
-
Microinfusion pump (e.g., CMA 4004)
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4
-
This compound solution for administration
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
2. Surgical Procedure
-
Anesthetize the animal (e.g., Sprague-Dawley rat) using isoflurane.
-
Place the animal in a stereotaxic frame. Maintain body temperature at 37°C.
-
Implant a guide cannula into the target brain region (e.g., prefrontal cortex, hippocampus) using stereotaxic coordinates.
-
Secure the guide cannula to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 48 hours.
3. Microdialysis Experiment
-
On the day of the experiment, gently restrain the animal and insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[1]
-
Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.[13][14]
-
Collect baseline dialysate samples for 1-2 hours (e.g., one sample every 20 minutes).[15]
-
Administer this compound (e.g., intravenously or intraperitoneally).
-
Continue collecting dialysate samples at predetermined time intervals for the duration of the study (e.g., 4-6 hours).[14]
-
Store collected samples at -80°C until HPLC analysis.[16]
Protocol 2: HPLC Analysis of this compound in Microdialysate
1. Sample Preparation
-
Thaw the microdialysate samples on ice.
-
If necessary, centrifuge the samples to remove any particulates.
-
Transfer the supernatant to HPLC vials.
2. HPLC Analysis
-
Set up the HPLC system according to the parameters in Table 2.
-
Inject a series of this compound standards of known concentrations to generate a calibration curve.
-
Inject the microdialysate samples.
-
Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.
3. Probe Recovery Calculation To accurately determine the extracellular concentration of this compound, the in vivo recovery of the microdialysis probe must be calculated.[14] The retrodialysis method is commonly used:
-
Perfuse the probe with a known concentration of this compound (Cin).
-
Collect the dialysate and measure the concentration of this compound (Cout).
-
Calculate the percent recovery as: Recovery (%) = ((Cin - Cout) / Cin) * 100.
-
The actual extracellular concentration is then calculated by dividing the measured dialysate concentration by the recovery rate.
Mandatory Visualizations
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. buczynski-gregus.com [buczynski-gregus.com]
- 3. In Vivo Brain Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 5. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics and In Vitro Blood-Brain Barrier Screening of the Plant-Derived Alkaloid Tryptanthrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain Distribution of Drugs: Pharmacokinetic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 12. High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. uva.theopenscholar.com [uva.theopenscholar.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Corynanthine's Impact on Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and experimentally assessing the effects of Corynanthine on neurotransmitter release. The protocols detailed below are designed to be adaptable for investigating the impact of this alkaloid on key neurotransmitters such as norepinephrine, dopamine, and serotonin.
Introduction to this compound
This compound, also known as rauhimbine, is a naturally occurring alkaloid found in plants of the Rauvolfia and Corynanthe genera.[1] It is a diastereoisomer of the more widely known yohimbine and rauwolscine.[1] From a pharmacological standpoint, this compound is primarily characterized as a selective alpha-1 adrenergic receptor antagonist, a key feature that distinguishes it from its isomers which show a higher affinity for alpha-2 adrenergic receptors.[1][2] This selectivity makes this compound a valuable pharmacological tool for elucidating the specific roles of alpha-1 adrenergic signaling in complex physiological processes, most notably the regulation of neurotransmitter systems in the central and peripheral nervous systems.
Mechanism of Action
The principal mechanism through which this compound exerts its effects is the competitive blockade of alpha-1 adrenergic receptors.[1][2] These receptors are G-protein coupled and are endogenously activated by the catecholamines norepinephrine and epinephrine. The antagonism of these receptors by this compound interferes with the downstream signaling cascades, which typically involve the activation of phospholipase C and subsequent increases in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium. By inhibiting this pathway, this compound can modulate neuronal excitability and neurotransmitter release. While its primary action is at alpha-1 adrenoceptors, some studies suggest that this compound may also interact with serotonin receptors, potentially as an agonist at 5-HT autoreceptors under specific experimental conditions.[1][3]
Data Presentation
The following tables provide a summary of quantitative data on this compound's pharmacological profile.
Table 1: Adrenergic Receptor Antagonist Potency and Selectivity of this compound
| Antagonist | Receptor Target | Assay System | pA2 Value | Selectivity (α2/α1) | Reference |
| This compound | α1-adrenoceptor | Rat anococcygeus muscle | - | 0.03 | [4] |
| α2-adrenoceptor | Stimulated rat vas deferens | - | [4] | ||
| This compound | α1-adrenoceptor | Anesthetized dog (vs. phenylephrine) | - | 10-fold selective for α1 | [2] |
| α2-adrenoceptor | Anesthetized dog (vs. clonidine) | - | [2] |
Table 2: Concentration-Dependent Effect of this compound on Evoked Serotonin (5-HT) Release in Rabbit Hippocampal Slices
| This compound Concentration (µM) | Inhibition of Evoked 5-HT Release | Reference |
| 0.1 | ~15% | [5] |
| 1.0 | ~35% | [5] |
| 10.0 | ~55% | [5] |
| This inhibitory effect was observed in the presence of the general alpha-adrenoceptor antagonist phentolamine and was abolished by the serotonin receptor antagonist metitepin, suggesting a complex interaction with serotonergic systems.[5] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on neurotransmitter release using established in vivo and in vitro methodologies.
Protocol 1: In Vivo Microdialysis to Measure Neurotransmitter Release
Objective: To quantify extracellular levels of norepinephrine, dopamine, and serotonin in a specific brain region (e.g., prefrontal cortex, nucleus accumbens) of a freely moving animal following the administration of this compound.
Materials and Methods:
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Surgery: Stereotaxic implantation of a guide cannula targeting the brain region of interest. Animals should be allowed to recover for at least 3-5 days post-surgery.
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length.
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF) containing (in mM): 147 NaCl, 4 KCl, 1.2 CaCl₂, 1.0 MgCl₂, and a suitable buffer (e.g., phosphate or HEPES), pH 7.4.
-
This compound Solution: Dissolve this compound hydrochloride in aCSF for local administration via the probe or in saline for systemic (e.g., intraperitoneal) injection.
-
Equipment: A microinfusion pump, a refrigerated fraction collector, and an HPLC system with electrochemical detection (HPLC-ECD).
Procedure:
-
Gently insert the microdialysis probe into the guide cannula of the awake, freely moving rat.
-
Perfuse the probe with aCSF at a constant flow rate of 1.0-2.0 µL/min.
-
Allow for a 90-120 minute stabilization period.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound either systemically or through the perfusion medium.
-
Continue to collect dialysate samples for at least 2-3 hours post-administration.
-
Analyze the dialysate samples for norepinephrine, dopamine, and serotonin content using HPLC-ECD.
Data Analysis: Calculate the mean neurotransmitter concentration in the three baseline samples. Express all subsequent sample concentrations as a percentage of this baseline. Perform statistical analysis (e.g., repeated measures ANOVA) to determine significant changes from baseline and between treatment groups.
Protocol 2: In Vitro Brain Slice Superfusion for Neurotransmitter Release
Objective: To determine the direct effect of this compound on depolarization-evoked neurotransmitter release from isolated brain tissue slices.
Materials and Methods:
-
Animals: Young adult male Sprague-Dawley or Wistar rats (150-200g).
-
Tissue Preparation: Prepare 300-400 µm thick coronal or sagittal brain slices of the region of interest (e.g., hippocampus, striatum) using a vibratome in ice-cold, oxygenated slicing buffer.
-
Superfusion Buffer: Krebs-Ringer bicarbonate buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 2.5 CaCl₂, 11.1 glucose, continuously gassed with 95% O₂/5% CO₂.
-
Stimulation Buffer: High-potassium Krebs-Ringer buffer (e.g., 20-30 mM KCl, with NaCl concentration adjusted to maintain osmolarity).
-
This compound Solution: Prepare stock solutions of this compound in the superfusion buffer.
-
Equipment: A multi-channel superfusion system with a water bath for temperature control (37°C), a peristaltic pump, and a fraction collector.
Procedure:
-
Allow brain slices to recover in oxygenated superfusion buffer for at least 60 minutes.
-
Transfer individual slices to the superfusion chambers and perfuse with buffer at a rate of 0.5-1.0 mL/min.
-
After a 30-minute equilibration period, collect baseline fractions.
-
Induce the first stimulation (S1) by switching to the high-potassium buffer for 2-5 minutes.
-
Return to the standard buffer and continue collecting fractions.
-
Introduce the this compound-containing buffer and allow it to perfuse over the slices for 20-30 minutes.
-
Induce the second stimulation (S2) with high-potassium buffer in the continued presence of this compound.
-
Collect the final fractions and analyze all samples for neurotransmitter content via HPLC-ECD.
Data Analysis: Quantify the total amount of neurotransmitter released above baseline for both S1 and S2. Calculate the S2/S1 ratio for each slice. Compare the mean S2/S1 ratio from this compound-treated slices to that of control slices (superfused with buffer only) using a t-test or one-way ANOVA.
Protocol 3: Cell-Based Assay for Serotonin Release
Objective: To screen for the effects of this compound on serotonin release from a cultured cell model.
Materials and Methods:
-
Cell Line: A suitable cell line that synthesizes and releases serotonin, such as differentiated SH-SY5Y cells or BON cells (a human carcinoid cell line).
-
Culture Conditions: Standard cell culture reagents and conditions appropriate for the chosen cell line.
-
Assay Buffer: A buffered salt solution such as HBSS.
-
Stimulus: A chemical stimulus to evoke serotonin release (e.g., high potassium solution, ionomycin, or a specific receptor agonist).
-
This compound Solution: Prepare a dilution series of this compound in the assay buffer.
-
Detection Method: An ELISA kit for serotonin or an HPLC-ECD system.
Procedure:
-
Plate cells in a multi-well format (e.g., 24- or 48-well plates) and grow to a suitable confluency.
-
Gently wash the cells with pre-warmed assay buffer.
-
Add the this compound solutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add the stimulating agent to all wells (except for unstimulated controls).
-
Incubate for a defined period (e.g., 10-20 minutes) to allow for serotonin release.
-
Carefully collect the supernatant from each well.
-
Quantify the serotonin concentration in the supernatant using the chosen detection method.
-
(Optional) Lyse the cells to measure total cellular protein for normalization.
Data Analysis: Subtract the basal (unstimulated) serotonin release from all stimulated values. Normalize the stimulated release to the total protein concentration in corresponding wells. Plot the concentration-response curve for this compound's effect on stimulated serotonin release.
Visualizations
This compound's Signaling Pathway at the Alpha-1 Adrenergic Receptor
Caption: this compound blocks norepinephrine's activation of the α1-adrenergic receptor.
Experimental Workflow for Assessing this compound's Impact on Neurotransmitter Release
Caption: A multi-pronged approach to studying this compound's effects.
Logical Flow of a Brain Slice Superfusion Experiment
Caption: Decision and process flow for the in vitro brain slice experiment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous noradrenaline as modulator of hippocampal serotonin (5-HT)-release. Dual effects of yohimbine, rauwolscine and this compound as alpha-adrenoceptor antagonists and 5-HT-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Corynanthine as a Pharmacological Tool for Probing Adrenergic Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynanthine, a naturally occurring indole alkaloid, serves as a valuable pharmacological tool for the investigation of adrenergic systems. It is a diastereoisomer of yohimbine and rauwolscine, but possesses a distinct pharmacological profile.[1][2] Unlike its isomers which are potent α2-adrenergic receptor antagonists, this compound exhibits preferential antagonism for α1-adrenergic receptors.[1][2][3] This selectivity makes it an essential compound for differentiating between α1 and α2-adrenergic receptor-mediated physiological and pathological processes.
This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound as a selective α1-adrenergic antagonist in both in vitro and in vivo studies.
Pharmacological Profile of this compound
This compound functions as a competitive antagonist at α1-adrenergic receptors, with a notable 10-fold selectivity over α2-adrenergic receptors.[3][4] This contrasts sharply with its diastereoisomers, yohimbine and rauwolscine, which show a 30-fold higher affinity for α2-adrenergic receptors.[2] The primary mechanism of action for this compound involves the blockade of Gq-coupled α1-adrenoceptors. This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), key second messengers in this signaling cascade. The ultimate effect is the attenuation of downstream cellular responses such as smooth muscle contraction.
In addition to its primary activity at adrenergic receptors, this compound has been reported to interact with serotonin (5-HT) receptors, although its affinity for these receptors is generally lower than for α1-adrenergic receptors.[2]
Data Presentation: Quantitative Pharmacological Data for this compound
The following tables summarize the binding affinities and functional potencies of this compound at various adrenergic and serotonin receptors. This data is essential for designing experiments and interpreting results.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| Adrenergic Receptors | ||||
| α1 | [³H]prazosin | Rat Cerebral Cortex | Data not available | |
| α2 | [³H]clonidine | Rat Cerebral Cortex | Data not available | |
| Serotonin Receptors | ||||
| 5-HT₁ₐ | [³H]8-OH-DPAT | Human | Data not available | |
| 5-HT₂ₐ | [³H]ketanserin | Human | Data not available |
Absence of specific Kᵢ values in the initial literature search highlights a gap in readily available data. Researchers may need to perform their own binding assays to determine these values for their specific experimental system.
| Parameter | Agonist | Tissue | pA₂ | Selectivity (α₂/α₁) | Reference |
| Functional Antagonism | |||||
| α₁ (postjunctional) | Noradrenaline | Rat Anococcygeus | 7.53 | 0.03 | [5] |
| α₂ (prejunctional) | Clonidine | Rat Vas Deferens | 6.00 | [5] |
Mandatory Visualizations
Signaling Pathway of α1-Adrenergic Receptor and this compound Inhibition
References
- 1. Vascular alpha 1D-adrenoceptors have a role in the pressor response to phenylephrine in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpha1A-adrenergic receptor mediated pressor response to phenylephrine in anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-2A is the predominant alpha-2 adrenergic receptor subtype in human spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Corynanthine in Biological Matrices using LC-MS/MS
Abstract
This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of corynanthine in biological samples, such as plasma. This compound, an indole alkaloid and a diastereoisomer of yohimbine, is a selective α1-adrenergic receptor antagonist, making it a compound of interest in cardiovascular and neurological research.[1][2][3] The described method utilizes a simple protein precipitation for sample preparation, followed by a rapid ultra-high-performance liquid chromatography (UHPLC) separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring accurate measurement of this compound in complex biological matrices.
Introduction
This compound is a naturally occurring alkaloid found in plants of the Rauvolfia and Corynanthe genera.[3][4] Unlike its diastereoisomer yohimbine, which is a potent α2-adrenergic receptor antagonist, this compound demonstrates approximately 10-fold selectivity for α1-adrenergic receptors.[2][3] This selectivity results in depressant and antihypertensive effects, contrasting with the stimulant properties of yohimbine.[1][3] Additionally, this compound has been shown to interact with serotonin and opioid receptors.[1][5] Given its pharmacological profile, sensitive and specific analytical methods are crucial for its study in biological systems. LC-MS/MS offers the necessary selectivity and sensitivity for quantifying low concentrations of this compound in complex biological samples.[6]
Experimental
Sample Preparation
A simple and rapid protein precipitation method was employed for the extraction of this compound from plasma samples.
Protocol:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (IS), Yohimbine (10 ng/mL).
-
Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was achieved using a C18 reversed-phase column with a gradient elution.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) was used for detection and quantification.
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 355.2 | 144.1 (Quantifier) | 35 |
| 355.2 | 212.1 (Qualifier) | 25 | |
| Yohimbine (IS) | 355.2 | 144.1 (Quantifier) | 35 |
| 355.2 | 212.1 (Qualifier) | 25 |
Note: As this compound and Yohimbine are diastereomers, they share the same precursor and product ions. Chromatographic separation is essential for their distinction.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in plasma.
Method Validation
The method was validated for linearity, sensitivity, accuracy, precision, and recovery.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%RE) | Within ±15% |
| Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
This compound Signaling Pathway
Caption: Antagonistic action of this compound on the α1-adrenergic receptor signaling pathway.
Conclusion
This application note describes a rapid, sensitive, and reliable LC-MS/MS method for the quantification of this compound in biological matrices. The simple sample preparation and fast chromatographic runtime make this method suitable for high-throughput analysis in various research and development settings. The provided method details and validation data demonstrate its robustness for pharmacokinetic and other quantitative studies of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 483-10-3 | FC71579 | Biosynth [biosynth.com]
- 5. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Troubleshooting peak tailing in Corynanthine HPLC analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Corynanthine. This resource provides detailed guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on peak tailing.
Troubleshooting Guides
Q1: My this compound peak is tailing. How do I systematically troubleshoot this issue?
Peak tailing is a common problem in HPLC that can compromise the accuracy and reproducibility of your results.[1][2] It is often indicated by a peak asymmetry factor (As) greater than 1.2.[3] A systematic approach is the best way to identify and resolve the root cause. Follow the logical progression below to diagnose the issue.
Frequently Asked Questions (FAQs)
Q2: What are the most common causes of peak tailing for basic compounds like this compound?
This compound is an alkaloid, a class of basic compounds particularly susceptible to peak tailing in reversed-phase HPLC.[4][5] The primary cause is often secondary interactions between the basic analyte and the stationary phase.[3][6] The table below summarizes the most frequent causes and their corresponding solutions.
| Cause | Potential Solution(s) | Impact on this compound Analysis |
| Secondary Silanol Interactions | Operate at a lower mobile phase pH (e.g., <3.5) to keep silanols protonated.[3] Use a modern, high-purity, end-capped C18 column to minimize available silanol groups.[1][7] Add a basic competitor like triethylamine (25 mM) to the mobile phase.[8] | This compound has basic nitrogen groups that can interact strongly with ionized silanol groups (Si-O⁻) on the silica surface, causing tailing.[3][9] |
| Inappropriate Mobile Phase pH | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[10] For basic compounds like this compound, a low pH (2.5-3.5) ensures it is fully protonated and interacts minimally with the stationary phase.[11] Use a buffer to maintain a stable pH.[1] | If the mobile phase pH is near this compound's pKa, a mix of ionized and unionized forms will exist, leading to peak distortion.[10][12] |
| Column Overload (Mass or Volume) | Reduce the concentration of the injected sample.[13][14] Decrease the injection volume.[15][16] If overload is suspected, dilute the sample 10-fold; if the peak shape improves and retention time increases, overload is confirmed.[13] | Injecting too much sample saturates the stationary phase at the column inlet, causing a characteristic "shark-fin" or right-triangle peak shape.[14][16] |
| Column Contamination & Degradation | Flush the column with a strong solvent. If a void is suspected, reverse-flush the column (if permitted by the manufacturer).[3] Replace the column if it is old or performance has degraded. Use a guard column to protect the analytical column. | Accumulation of strongly retained impurities from the sample matrix can create active sites that cause tailing.[6] A partially blocked inlet frit can also distort peak shape.[17] |
| Extra-Column Effects | Minimize tubing length and use narrow internal diameter (e.g., 0.005") tubing between the injector, column, and detector.[1] Ensure all fittings and connections are properly made to avoid dead volume.[11] | Dead volume in the system can cause the separated peak to broaden and tail after it exits the column.[6] |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase or a weaker solvent.[6][18] | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, particularly for early-eluting peaks.[6][11] |
Q3: How does the mobile phase pH affect this compound peak shape?
The pH of the mobile phase is a critical factor in the analysis of ionizable compounds like this compound.[12]
-
Analyte Ionization: this compound is a basic compound. At a low pH (e.g., below 4), its amine functional groups will be fully protonated (positively charged).
-
Silanol Group Ionization: The silica backbone of most reversed-phase columns has surface silanol groups (Si-OH). These groups are acidic (pKa ~3.5-4.5) and become deprotonated (negatively charged, Si-O⁻) at higher pH levels.[19]
-
Interaction and Tailing: When silanol groups are ionized, they can form strong ionic interactions with the protonated this compound molecules.[9][20] This secondary retention mechanism is strong and kinetically slow, leading to significant peak tailing.[3][20]
-
Solution: By operating at a low pH (e.g., 2.5-3.5), the silanol groups remain protonated (Si-OH) and are not available for strong ionic interactions.[3] This minimizes the secondary retention effects and results in a much more symmetrical peak shape. It is crucial to use a buffer (e.g., phosphate or formate) to maintain a consistent pH throughout the analysis.[1]
Q4: Could my sample preparation be the problem?
Yes, improper sample preparation can lead to peak tailing.[21][22] Two key areas to consider are the sample solvent and sample concentration.
-
Sample Solvent: The sample should ideally be dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[6][18] Injecting a sample in a much stronger solvent can cause the analyte band to spread at the head of the column, leading to peak distortion.[6]
-
Sample Concentration (Overload): Injecting too high a concentration of this compound can saturate the stationary phase.[14] This "mass overload" means that analyte molecules compete for binding sites, resulting in a characteristic tailing peak that often has a shorter retention time.[13][14] To check for this, simply dilute your sample by a factor of 10 and reinject. If the peak becomes more symmetrical and the retention time increases, you have identified mass overload as the problem.[13]
Q5: What role does the HPLC column play in peak tailing?
The column is central to the separation process and can be a primary source of peak tailing.
-
Silanol Activity: As discussed, residual silanol groups are a major cause of tailing for basic compounds.[3][8] Modern columns are often "end-capped," where bulky chemical groups are bonded to the silica surface to block access to many of these silanols.[7] Using a high-quality, end-capped column designed for good peak shape with basic compounds is highly recommended.[1]
-
Column Contamination: Over time, the column inlet frit can become partially blocked with particulates from the sample or mobile phase, distorting the flow path and causing tailing for all peaks.[17] Strongly retained compounds from previous injections can also build up and create active sites.
-
Column Voids: Physical shock or operating at high pressures can cause the packed bed of the column to settle, creating a "void" at the inlet. This void acts as a mixing chamber, causing significant peak broadening and tailing.[3]
Q6: Can you provide a standard HPLC protocol for this compound analysis that minimizes peak tailing?
This protocol provides a robust starting point for the analysis of this compound, designed to produce sharp, symmetrical peaks.
Experimental Protocol
-
Column Selection: Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Columns specifically marketed for good peak shape with basic compounds are ideal.
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% to 10% B
-
17-22 min: 10% B (Re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in the initial mobile phase (90:10 Water/Acetonitrile with 0.1% Formic Acid).
-
Ensure the final concentration is within the linear range of the detector and does not overload the column (e.g., start with 0.1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.[22][25]
-
References
- 1. chromtech.com [chromtech.com]
- 2. chromacademy.com [chromacademy.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. a-guide-of-column-selection-for-two-dimensional-liquid-chromatography-method-development-of-natural-alkaloids - Ask this paper | Bohrium [bohrium.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. LC Technical Tip [discover.phenomenex.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. support.waters.com [support.waters.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. bvchroma.com [bvchroma.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. lctsbible.com [lctsbible.com]
- 21. organomation.com [organomation.com]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. greyhoundchrom.com [greyhoundchrom.com]
Technical Support Center: Optimizing Corynanthine Separation in Reverse-Phase HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the separation of Corynanthine and its diastereomers using reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition for this compound separation?
A1: A common starting point for the separation of alkaloids like this compound on a C18 column is a gradient elution with a mixture of acetonitrile and an aqueous buffer. Based on methods for structurally similar compounds, a mobile phase consisting of 10 mM ammonium acetate buffer with the pH adjusted to 3.5 and acetonitrile is a promising start. An alternative is to use an alkaline mobile phase, such as ammonium bicarbonate buffer at pH 9.5, which has also been shown to be effective for related alkaloids.
Q2: How does the pH of the mobile phase affect the separation of this compound?
A2: this compound is an alkaloid with basic properties. Therefore, the pH of the mobile phase will significantly impact its retention and peak shape. At a low pH (e.g., 3.5), this compound will be protonated (ionized), which generally leads to earlier elution on a C18 column. At a high pH (e.g., 9.5), it will be in its neutral form, leading to stronger hydrophobic interactions with the stationary phase and thus longer retention times. Controlling the pH is crucial for achieving reproducible results and can be a powerful tool for optimizing selectivity between this compound and its diastereomers.
Q3: What type of column is most suitable for this compound separation?
A3: A C18 column is the most commonly used and a suitable choice for the reverse-phase separation of this compound and other alkaloids. Columns with a particle size of 1.7 µm to 5 µm are typically used. For higher resolution and faster analysis times, a sub-2 µm particle size column (UPLC) can be employed.
Q4: My this compound peak is tailing. What are the common causes and solutions?
A4: Peak tailing for basic compounds like this compound is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase. Here are some solutions:
-
Adjust Mobile Phase pH: Operating at a low pH (e.g., below 4) can suppress the ionization of silanol groups, reducing these interactions.
-
Use a Mobile Phase Additive: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
Increase Buffer Concentration: A higher buffer concentration can also help to minimize secondary interactions.
-
Use an End-Capped Column: Modern, high-purity silica columns that are end-capped are designed to have minimal residual silanol activity and are recommended for the analysis of basic compounds.
Q5: How can I improve the resolution between this compound and its diastereomers?
A5: Separating diastereomers can be challenging. Here are some strategies to improve resolution:
-
Optimize the Organic Modifier Percentage: Varying the ratio of acetonitrile to the aqueous buffer can alter the selectivity.
-
Change the Organic Modifier: Replacing acetonitrile with methanol or isopropanol can significantly change the selectivity of the separation.
-
Adjust the pH: Fine-tuning the pH of the mobile phase can exploit small differences in the pKa values of the diastereomers.
-
Lower the Temperature: Running the separation at a lower temperature can sometimes enhance the resolution between stereoisomers.
-
Use a Different Stationary Phase: If resolution is still not achieved, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silanol groups. | - Lower the mobile phase pH to < 4. - Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase. - Use a modern, end-capped C18 column. |
| Column overload. | - Reduce the sample concentration or injection volume. | |
| Poor Peak Shape (Fronting) | Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column collapse. | - Ensure the mobile phase pH is within the column's stable range. Replace the column if necessary. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | - Prepare fresh mobile phase daily and ensure accurate pH measurement. |
| Fluctuations in column temperature. | - Use a column oven to maintain a constant temperature. | |
| Insufficient column equilibration. | - Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before injection. | |
| Low Resolution Between Diastereomers | Suboptimal mobile phase composition. | - Systematically vary the organic solvent percentage. - Try a different organic solvent (e.g., methanol instead of acetonitrile). - Fine-tune the mobile phase pH. |
| Inadequate column efficiency. | - Use a longer column or a column with a smaller particle size. - Ensure all connections are secure and minimize extra-column volume. | |
| Ghost Peaks | Contaminated mobile phase or sample carryover. | - Use high-purity solvents and prepare fresh mobile phase. - Implement a needle wash step in the autosampler method. - Inject a blank solvent to check for carryover. |
Experimental Protocols
Protocol 1: Starting Method for this compound Separation (Acidic Mobile Phase)
This protocol is adapted from a validated method for the separation of Corynantheidine, a closely related alkaloid.[1][2]
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 3.5 (adjusted with formic acid)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-1.0 min: Linear gradient from 20% to 50% B
-
1.0-1.8 min: Hold at 50% B
-
1.8-2.0 min: Return to 20% B
-
2.0-3.0 min: Re-equilibration at 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: UV at 226 nm or Mass Spectrometry (MS)
Data Presentation
Table 1: Effect of Mobile Phase Composition on Chromatographic Parameters for this compound
The following table provides an example of how to systematically evaluate the effect of mobile phase changes on the separation of this compound. The data presented here is illustrative and should be determined experimentally.
| Method | Mobile Phase A | Mobile Phase B | Gradient | Retention Time (min) | Tailing Factor | Resolution (this compound vs. Diastereomer) |
| 1 | 10 mM Ammonium Acetate, pH 3.5 | Acetonitrile | 20-50% B in 0.5 min | 1.25 | 1.3 | 1.4 |
| 2 | 10 mM Ammonium Acetate, pH 4.5 | Acetonitrile | 20-50% B in 0.5 min | 1.48 | 1.2 | 1.6 |
| 3 | 10 mM Ammonium Bicarbonate, pH 9.5 | Acetonitrile | 40-70% B in 5 min | 4.82 | 1.1 | 1.8 |
| 4 | 10 mM Ammonium Acetate, pH 3.5 | Methanol | 30-60% B in 5 min | 3.15 | 1.4 | 1.2 |
Visualizations
Caption: Workflow for Mobile Phase Optimization.
Caption: Troubleshooting Decision Tree for Peak Tailing.
References
Minimizing non-specific binding in Corynanthine receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Corynanthine receptor assays. This compound is an alkaloid that primarily acts as an α1-adrenergic receptor antagonist, with approximately 10-fold selectivity over α2-adrenergic receptors.[1][2] It is also known to have some activity at serotonin receptors.[1] Therefore, assays discussed here will focus on α-adrenergic receptors.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound receptor binding experiments.
Issue 1: High Non-Specific Binding (NSB) Signal
Question: My non-specific binding is over 50% of the total binding. What are the common causes and how can I reduce it?
Answer: High non-specific binding can obscure the specific binding signal, leading to inaccurate data.[3] It is often caused by the ligand binding to components other than the target receptor, such as filters, proteins, and lipids.[4]
Potential Causes & Solutions:
-
Hydrophobic and Electrostatic Interactions: this compound, as an alkaloid, may have properties that lead to non-specific interactions.[4][5]
-
Binding to Filters and Plates: The ligand can stick to the filter membrane or the walls of the assay plate.[4]
-
Inappropriate Buffer Conditions: Suboptimal pH can increase non-specific interactions.[6][7]
-
Solution: Experiment with a range of pH values around the physiological pH of 7.4 to find the optimal condition for your specific assay.[6]
-
-
Insufficient Blocking: Failure to block all non-specific binding sites on the membrane or plate.[4]
Table 1: Common Blocking Agents to Reduce Non-Specific Binding
| Blocking Agent | Typical Concentration | Mechanism of Action | Potential Issues |
| Bovine Serum Albumin (BSA) | 0.1% - 5% (w/v)[6] | Coats surfaces to prevent the ligand from binding to non-receptor proteins and plasticware.[6] | Can sometimes interfere with the receptor-ligand interaction. |
| Non-fat Dry Milk | 1% - 5% (w/v)[4] | A mixture of proteins that effectively blocks non-specific sites.[4] | May contain endogenous enzymes or biotin that can interfere with certain assays.[4] |
| Tween-20 | 0.01% - 0.1% (v/v)[4] | A non-ionic detergent that disrupts hydrophobic interactions.[4][7] | Can solubilize membrane proteins at high concentrations.[4] |
| Sodium Chloride (NaCl) | 50 mM - 500 mM[4] | Shields electrostatic interactions between the ligand and other charged molecules.[4][7] | High concentrations may disrupt specific binding. |
| Polyethyleneimine (PEI) | 0.1% - 0.5% (v/v) | Used to pre-treat filters to reduce ligand binding to the filter material. | Needs to be thoroughly washed to avoid interference. |
Issue 2: Poor Reproducibility Between Experiments
Question: I am observing significant variability in my results from one experiment to the next. What could be the cause?
Answer: Poor reproducibility can stem from inconsistencies in assay setup and execution.
Potential Causes & Solutions:
-
Inconsistent Reagent Preparation: Variations in buffer composition, ligand, or receptor preparation concentrations.
-
Variable Incubation Times and Temperatures: Fluctuations in these parameters can affect binding equilibrium.[8]
-
Solution: Use a calibrated incubator and a precise timer for all incubation steps.[8] Ensure all samples are handled consistently.
-
-
Inadequate Washing Steps: Inefficient removal of unbound ligand can lead to high and variable background.[6]
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB)?
A1: Non-specific binding is the binding of a ligand to sites other than the intended receptor of interest.[4] This can include binding to other proteins, lipids, the assay plate, or filter materials.[4] NSB is a primary source of background noise and can lead to inaccurate measurements of receptor affinity and density.[4]
Q2: How is non-specific binding determined in an assay?
A2: Non-specific binding is measured by adding a high concentration of an unlabeled competitor ligand to the assay, along with the labeled ligand (e.g., radiolabeled this compound).[3] This "cold" ligand will occupy nearly all the specific receptor sites, so any remaining binding of the labeled ligand is considered non-specific.[3]
Q3: What is an ideal level of non-specific binding?
A3: Ideally, non-specific binding should be less than 20% of the total binding to ensure reliable data.[3] If NSB constitutes more than half of the total binding, it becomes difficult to obtain high-quality, reproducible results.[3]
Q4: Can the properties of this compound itself contribute to high NSB?
A4: Yes. Ligands that are highly lipophilic or carry a strong charge are more prone to non-specific binding.[4] As an alkaloid, this compound's chemical properties may contribute to such interactions, making optimization of assay conditions crucial.
Experimental Protocols
Protocol: Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol provides a general framework for a filtration-based radioligand binding assay.
1. Materials:
-
Receptor Source: Membrane preparation from cells or tissues expressing α1-adrenergic receptors.
-
Radioligand: [3H]-Prazosin (a common radioligand for α1-adrenergic receptors).
-
Unlabeled Competitor (for NSB): Phentolamine or unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-treated with 0.3% polyethyleneimine.
-
Scintillation Counter and Cocktail.
2. Assay Procedure:
-
Prepare Reagents: Dilute the radioligand and unlabeled competitor in the assay buffer to the desired concentrations.
-
Set up Assay Tubes:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 50 µL of the membrane preparation.
-
Non-Specific Binding: Add 50 µL of the unlabeled competitor (at a concentration 100-1000 fold higher than the radioligand's Kd), 50 µL of radioligand, and 50 µL of the membrane preparation.[3]
-
Competition Binding (for this compound): Add 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 50 µL of the membrane preparation.
-
-
Incubation: Incubate the tubes at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[8]
-
Filtration: Rapidly filter the contents of each tube through the pre-treated glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-5 times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.[6][9]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of this compound to determine the Ki (inhibitory constant).
-
Visualizations
Signaling Pathway and Experimental Diagrams
Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a radioligand receptor binding assay.
Caption: Diagram illustrating the difference between specific and non-specific binding.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. graphpad.com [graphpad.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 483-10-3 | FC71579 | Biosynth [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. swordbio.com [swordbio.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Incubation Time and Temperature for Corynanthine Binding Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time and temperature in Corynanthine binding studies. This compound is an alkaloid that acts as a selective antagonist for alpha-1 adrenergic receptors, which are critical targets in various physiological processes and drug development pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor target for this compound?
A1: this compound is a diastereoisomer of yohimbine and rauwolscine and acts as a preferential alpha-1 adrenoceptor antagonist. In contrast, yohimbine and rauwolscine are selective for the alpha-2 adrenoceptor.[1] This selectivity makes this compound a valuable tool for distinguishing between alpha-1 and alpha-2 adrenergic receptor-mediated effects.
Q2: Why is it crucial to optimize incubation time and temperature in this compound binding assays?
A2: Optimizing incubation time and temperature is critical to ensure that the binding reaction reaches equilibrium, where the rates of association and dissociation of the ligand-receptor complex are equal. Failure to reach equilibrium can lead to an inaccurate determination of binding parameters such as the dissociation constant (Kd), affinity (Ki), and receptor density (Bmax). Temperature can significantly influence the binding kinetics (kon and koff) and the stability of the receptor and ligands.
Q3: What is a typical starting point for incubation time and temperature for an alpha-1 adrenergic receptor binding assay?
A3: A common starting point for incubation in adrenergic receptor binding assays is 60 minutes at room temperature (approximately 25°C) or 37°C. However, the optimal conditions are highly dependent on the specific radioligand, its concentration, and the receptor preparation being used. Therefore, it is essential to empirically determine the optimal incubation time for your specific experimental setup.
Q4: How does temperature generally affect ligand binding kinetics?
A4: Temperature can have complex effects on binding kinetics. Generally, an increase in temperature will increase both the association rate constant (kon) and the dissociation rate constant (koff).[2] The net effect on the equilibrium dissociation constant (Kd = koff/kon) depends on the relative change in these two rates. For some interactions, affinity may decrease at higher temperatures, while for others it may increase or show a more complex relationship.[3][4]
Experimental Protocols
Determining Optimal Incubation Time (Time to Equilibrium)
To ensure that your binding assay has reached equilibrium, it is essential to perform a time-course experiment.
Objective: To determine the time point at which specific binding of the radioligand to the alpha-1 adrenergic receptor in the presence of this compound reaches a stable plateau.
Methodology:
-
Prepare Reagents:
-
Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Radioligand: A suitable radiolabeled antagonist for the alpha-1 adrenergic receptor (e.g., [3H]-Prazosin) at a concentration at or below its Kd.
-
Non-specific Binding (NSB) Control: A high concentration of an unlabeled alpha-1 adrenergic antagonist (e.g., 10 µM phentolamine).
-
Receptor Preparation: Membranes from cells or tissues expressing the alpha-1 adrenergic receptor.
-
-
Assay Setup:
-
Prepare two sets of tubes: "Total Binding" and "Non-Specific Binding".
-
To the NSB tubes, add the unlabeled antagonist.
-
To all tubes, add the receptor preparation and the radioligand.
-
-
Incubation:
-
Incubate the reaction tubes at a constant, desired temperature (e.g., 25°C or 37°C).
-
-
Time-Course Sampling:
-
At various time points (e.g., 5, 10, 20, 30, 45, 60, 90, 120, 180 minutes), terminate the binding reaction for a subset of tubes from both the Total and NSB groups.
-
Termination is achieved by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate Specific Binding at each time point: Specific Binding = Total Binding - Non-Specific Binding .
-
Plot Specific Binding against time. The optimal incubation time is the point at which the specific binding reaches a sustained plateau.
-
Experimental Workflow for Determining Time to Equilibrium
Caption: Workflow for determining the optimal incubation time.
Data Presentation: Illustrative Kinetic Data for this compound
Table 1: Illustrative Kinetic Parameters for this compound Binding to Alpha-1 Adrenergic Receptors at Different Temperatures
| Temperature (°C) | Association Rate (kon) (M⁻¹min⁻¹) | Dissociation Rate (koff) (min⁻¹) | Dissociation Constant (Kd) (nM) |
| 4 | 1.5 x 10⁸ | 0.03 | 0.20 |
| 25 | 3.0 x 10⁸ | 0.09 | 0.30 |
| 37 | 5.0 x 10⁸ | 0.20 | 0.40 |
Table 2: Calculated Half-Life and Recommended Minimum Incubation Time
| Temperature (°C) | Dissociation Half-Life (t½) (min) | Recommended Minimum Incubation Time (5 x t½) (min) |
| 4 | 23.1 | 115.5 |
| 25 | 7.7 | 38.5 |
| 37 | 3.5 | 17.5 |
Troubleshooting Guide
Problem 1: High Non-Specific Binding (NSB)
| Potential Cause | Solution |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value for the receptor. |
| Inadequate blocking of non-specific sites. | Add blocking agents like bovine serum albumin (BSA) to the assay buffer. Pre-treating filters with agents like polyethyleneimine (PEI) can also reduce binding to the filter itself. |
| Hydrophobic interactions of this compound or the radioligand. | Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the wash buffer. Adjusting the salt concentration of the buffer can also help. |
| Contamination of reagents or receptor preparation. | Use high-purity reagents and ensure proper preparation and storage of membrane fractions. |
Problem 2: Low Specific Binding Signal
| Potential Cause | Solution |
| Receptor concentration is too low. | Increase the amount of receptor preparation (e.g., membrane protein) in the assay. Perform a protein concentration optimization experiment to find the optimal amount. |
| Suboptimal incubation time or temperature. | Ensure the binding reaction has reached equilibrium by performing a time-course experiment. Verify that the incubation temperature is optimal for receptor stability and binding. |
| Degradation of this compound, radioligand, or receptor. | Use fresh reagents and ensure proper storage. Include protease inhibitors in the receptor preparation buffer. |
| Radioligand has low specific activity. | Choose a radioligand with a higher specific activity to increase the signal-to-noise ratio. |
Problem 3: Poor Reproducibility
| Potential Cause | Solution |
| Inconsistent pipetting or sample handling. | Ensure all pipettes are calibrated. Use consistent techniques for adding reagents and for filtration and washing steps. |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator or water bath to maintain a consistent temperature throughout the incubation period. |
| Incomplete separation of bound and free ligand during filtration. | Ensure the vacuum is sufficient for rapid filtration and that the wash steps are performed quickly and consistently with ice-cold buffer. |
| Variability in receptor preparation. | Prepare a large batch of receptor membranes, aliquot, and store at -80°C to ensure consistency across multiple experiments. |
Signaling Pathway
This compound acts as an antagonist at alpha-1 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.[1][5][6] Activation of the alpha-1 adrenergic receptor by an agonist initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). This compound blocks this pathway by preventing agonist binding to the receptor.
Alpha-1 Adrenergic Receptor Signaling Pathway (Gq/11)
References
- 1. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temperature-induced interconversion of alpha-and beta-adrenoceptors in the frog heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temperature related effects on the binding characteristics of beta-adrenergic receptor agonists and antagonists by rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temperature effect on the detection of muscarinic receptor-G protein interactions in ligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of yohimbine stereoisomers to alpha-adrenoceptors in rat liver and human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Dealing with high background noise in Corynanthine functional assays
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering high background noise in functional assays involving Corynanthine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how do its functional assays typically work?
This compound, also known as rauhimbine, is a selective α1-adrenergic receptor antagonist.[1][2] Functional assays for this compound are designed to measure its ability to block the activation of the α1-adrenergic receptor by an agonist (like norepinephrine or phenylephrine). These receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to Gq proteins.[3][4][5] This coupling initiates a signaling cascade that activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][3][6] IP3 then triggers the release of calcium (Ca2+) from intracellular stores.[1][3] Therefore, the most common functional assays for this compound involve monitoring this downstream calcium mobilization, typically using calcium-sensitive fluorescent dyes.[7][8]
Q2: What are the primary sources of high background noise in these cell-based fluorescence assays?
High background noise can obscure the specific signal from receptor activation, leading to low signal-to-background ratios and inaccurate results.[9] Common causes include:
-
Cellular Autofluorescence: Cells naturally contain fluorescent molecules like NADH and riboflavins that can create a high basal signal, especially when excited with UV or blue light.[10][11] Dead or unhealthy cells are often more autofluorescent.[10][11]
-
Assay Media and Serum: Phenol red, a common pH indicator in cell culture media, is fluorescent and a significant source of background.[12] Serum components can also contribute to fluorescence.[10][12]
-
Fluorescent Dye Issues: Suboptimal loading, inadequate washing of excess dye, or non-specific binding of the calcium indicator dye can lead to elevated background fluorescence.[7]
-
Plate and Equipment: The microplates themselves can be fluorescent. Contamination of equipment or buffers can also introduce unwanted signals.[9]
-
High Basal Receptor Activity: Some cell lines may have high constitutive (agonist-independent) activity of the α1-adrenergic receptor, leading to a high basal intracellular calcium level.
Troubleshooting Guide
Problem 1: High background fluorescence is observed in all wells, including negative controls (no cells or no dye).
This suggests the issue lies with the assay components or the instrument itself, rather than the cells.
| Potential Cause | Recommended Solution |
| Fluorescent Assay Medium | Switch to a phenol red-free medium for the assay. If possible, use a medium specifically designed for fluorescence assays, such as FluoroBrite™.[12] |
| Serum Interference | Reduce the serum concentration (e.g., to <5%) or switch to a serum-free assay buffer during the final measurement steps.[10][12] |
| Microplate Fluorescence | Use black-walled, clear-bottom microplates designed for fluorescence assays to minimize well-to-well crosstalk and background. |
| Instrument Settings | Optimize the gain settings on the plate reader. While high gain increases the signal, it also amplifies the background. Find a setting that provides a robust signal without saturating the detector. |
Problem 2: Negative control wells (cells + dye, no agonist) show a high and variable signal.
This points to issues with cell health, dye loading, or basal receptor signaling.
| Potential Cause | Recommended Solution |
| High Cellular Autofluorescence | Ensure cells are healthy and not overgrown. Remove dead cells and debris before plating.[10][11] If possible, use red-shifted fluorescent dyes which are less affected by cellular autofluorescence.[12] |
| Suboptimal Cell Density | Titrate the cell seeding density. Too few cells can result in a weak signal, while too many can lead to high background and artifacts.[13] |
| Inadequate Washing/Dye Loading | Optimize the concentration of the calcium-sensitive dye and the loading time.[7] Ensure thorough but gentle washing steps to remove extracellular dye without dislodging cells.[7] |
| Leaky Dye or Cell Stress | Incubating cells at room temperature for a short period after dye loading and before measurement can sometimes reduce dye leakage and background. Ensure assay buffers are at the correct pH and temperature. |
Key Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound acts as a competitive antagonist at the α1-adrenergic receptor, preventing the agonist from binding and initiating the Gq signaling cascade.
Caption: Antagonistic action of this compound on the α1-adrenergic pathway.
General Experimental Workflow
High background can be introduced at several stages of a typical fluorescence-based assay.
Caption: Workflow for a functional assay highlighting potential noise sources.
Troubleshooting Flowchart
A logical approach to diagnosing the source of high background noise.
Caption: A decision tree for troubleshooting high background noise.
Protocol: Calcium Flux Assay for this compound Antagonist Activity
This protocol outlines a standard procedure for assessing this compound's ability to inhibit agonist-induced calcium flux in a cell line expressing the α1-adrenergic receptor.
-
Cell Plating:
-
Seed cells (e.g., HEK293 expressing the α1-receptor) into a black-walled, clear-bottom 96-well plate.
-
The optimal seeding density must be determined empirically but is typically between 20,000 to 80,000 cells per well.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a phenol red-free Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer. The final concentration is typically 1-5 µM.
-
Gently remove the culture medium from the wells.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently remove the dye loading solution.
-
Wash the cells 2-3 times with 100 µL of assay buffer to remove any extracellular dye.[7]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound (antagonist) in assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Prepare the agonist (e.g., phenylephrine) at a concentration known to elicit a strong response (e.g., EC₈₀).
-
-
Fluorescence Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to read fluorescence at the appropriate wavelengths for the chosen dye (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4).
-
Establish a stable baseline reading for 10-20 seconds.
-
Program the instrument to add the agonist to all wells.
-
Continue reading fluorescence for an additional 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. gosset.ai [gosset.ai]
- 6. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. icdar.org [icdar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Technical Support Center: Enhancing Reproducibility in Corynanthine In Vivo Experiments
This guide is designed for researchers, scientists, and drug development professionals to improve the reproducibility and reliability of in vivo experiments involving Corynanthine. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a structured format to address common challenges.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during in vivo experiments with this compound, an α1-adrenergic receptor antagonist.
Poor or Inconsistent Efficacy
Q1: I'm observing high variability in the biological response to this compound between animals in the same experimental group. What are the potential causes?
A1: High variability is a common challenge in in vivo studies and can originate from several sources:
-
Formulation Issues: this compound, like many alkaloids, can have poor aqueous solubility. If it is not fully dissolved or uniformly suspended in the vehicle, the actual dose administered to each animal can vary significantly. Always ensure your formulation is homogenous and vortex suspensions immediately before each administration.[1]
-
Inconsistent Administration: The technique of administration (e.g., oral gavage, intravenous injection) can introduce variability. Ensure all personnel are thoroughly trained and follow a standardized procedure. For oral gavage, incorrect placement can lead to the compound being delivered to the esophagus instead of the stomach, affecting absorption.
-
Animal-Related Factors: Differences in age, sex, weight, and genetic background of the animals can influence drug metabolism and response.[2][3] Using age-matched animals of the same sex and from a consistent supplier can help minimize this variability. Additionally, the gut microbiome can influence the metabolism of orally administered compounds.
-
Stress: Handling and the experimental procedures themselves can induce stress in animals, leading to physiological changes (e.g., in blood pressure) that can mask or alter the effects of this compound.[1] Proper acclimatization of the animals to the facility and handling procedures is crucial.[1]
Q2: The observed effect of this compound is less potent than expected based on in vitro data. Why might this be?
A2: Discrepancies between in vitro and in vivo efficacy are common and can be attributed to:
-
Pharmacokinetics: this compound may have low oral bioavailability due to poor absorption or significant first-pass metabolism in the liver.[4][5] This means that only a fraction of the administered oral dose reaches systemic circulation.
-
Vehicle Effects: The vehicle used to dissolve or suspend this compound may interfere with its absorption or exert its own biological effects.[1][6] It is essential to include a vehicle-only control group in your experiments to account for any effects of the formulation itself.[1]
-
Compound Stability: this compound may be unstable in the formulation or degrade in the gastrointestinal tract before it can be absorbed. The stability of the compound is influenced by factors such as pH, temperature, and light.[6][7][8]
Cardiovascular Instability
Q3: I'm observing a significant drop in blood pressure (hypotension) immediately after administering this compound, sometimes leading to adverse events. How can I manage this?
A3: As an α1-adrenergic antagonist, this compound's primary mechanism of action is to block vasoconstriction, which can lead to hypotension.[9][10] This effect is often most pronounced with the first dose.[9] To mitigate this:
-
Dose Escalation: Begin with a lower dose and gradually increase it over several days to allow the animals to acclimate.[1]
-
Route of Administration: Intravenous administration will produce the most rapid and pronounced effects. Consider subcutaneous or oral administration for a slower onset of action.
-
Continuous Monitoring: If feasible, use telemetry for continuous blood pressure monitoring to accurately assess the hypotensive effect without the added stress of repeated measurements.[1]
Formulation and Administration
Q4: What is the best vehicle for administering this compound in vivo?
A4: The choice of vehicle is critical and depends on the route of administration and the physicochemical properties of your specific batch of this compound. A stepwise approach is recommended:[1]
-
Aqueous-Based: For mildly soluble compounds, start with sterile saline or Phosphate-Buffered Saline (PBS).
-
Suspensions: If this compound is insoluble in aqueous solutions, a homogenous suspension can be created using agents like 0.5-1% carboxymethylcellulose (CMC) or methylcellulose (MC).[1]
-
Co-solvents: Solvents such as polyethylene glycol (PEG), propylene glycol, or DMSO can be used, but be aware that they can have their own biological effects.
-
Lipid/Oil-Based: For highly lipophilic compounds, vehicles like corn oil or sesame oil can be effective, particularly for oral or subcutaneous routes.[1]
Q5: My this compound solution/suspension appears to be unstable. How can I ensure its stability?
A5: The stability of your formulation is crucial for consistent dosing. Consider the following:
-
pH: The stability of many pharmaceutical compounds is pH-dependent.[8][11] Investigate the optimal pH for this compound stability in your chosen vehicle.
-
Temperature and Light: Store the formulation under appropriate conditions. Some compounds are sensitive to light and temperature, leading to degradation.[6][12][13] Prepare fresh formulations regularly and avoid repeated freeze-thaw cycles.
-
Purity of the Compound: Ensure the purity of your this compound batch. Impurities can affect stability and biological activity. This compound has stereoisomers, such as yohimbine and rauwolscine, which have different pharmacological profiles (preferential for α2-adrenergic receptors), so isomeric purity is also important.[14]
Data Presentation
Table 1: Pharmacokinetic Parameters of a Canthinone Alkaloid in Rats Following a Single Administration
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | t½ (h) | Bioavailability (%) |
| Intravenous | 5 | - | - | - | 100 |
| Oral | 10 | Varies | ~33.0-42.0 | ~0.85-2.11 | ~16.62-24.42 |
| Oral | 25 | Varies | ~33.0-42.0 | ~0.85-2.11 | ~16.62-24.42 |
| Oral | 50 | Varies | ~33.0-42.0 | ~0.85-2.11 | ~16.62-24.42 |
| Data for 5-hydroxy-4-methoxycanthin-6-one, presented for illustrative purposes.[15] |
Table 2: Recommended Vehicle Formulations for In Vivo Administration of Poorly Soluble Compounds
| Vehicle Type | Composition | Common Routes | Advantages | Disadvantages |
| Aqueous Suspension | 0.5-1% Carboxymethylcellulose (CMC) in saline/water | PO, IP, SC | Widely used, generally low toxicity | Requires vigorous mixing to ensure homogeneity |
| Co-solvent Solution | 10-20% DMSO in saline | IV, IP | Can dissolve highly insoluble compounds | DMSO can have biological effects and cause irritation |
| Cyclodextrin Solution | 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in water | IV, IP, PO | Increases solubility of hydrophobic drugs, low toxicity | Can be viscous at high concentrations |
| Oil-based Vehicle | Corn oil, Sesame oil | PO, SC, IM | Suitable for highly lipophilic compounds | Can have slow and variable absorption |
This table provides general guidance. The optimal vehicle for this compound should be determined experimentally.[1]
Experimental Protocols
Oral Gavage Administration in Rats
This protocol describes the standard procedure for administering a substance directly into the stomach of a rat.
Materials:
-
Appropriately sized gavage needle (typically 16-18 gauge for adult rats)[16]
-
Syringe
-
This compound formulation
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Restraint: Securely restrain the rat, ensuring its head and body are in a vertical alignment to straighten the esophagus.[15][17]
-
Needle Measurement: Measure the gavage needle from the corner of the rat's mouth to the last rib to determine the correct insertion depth. Mark this depth on the needle.[10]
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the pharynx. The rat should swallow reflexively, allowing the needle to slide easily into the esophagus.[14][17] Do not force the needle. If resistance is met, withdraw and re-insert.
-
Compound Administration: Once the needle is correctly positioned, slowly administer the compound.[15][17]
-
Needle Withdrawal: After administration, gently withdraw the needle in the same path it was inserted.
-
Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.[10][15]
Intravenous Injection (Tail Vein) in Rats
This protocol outlines the procedure for administering a substance via the lateral tail vein.
Materials:
-
Small gauge needle (e.g., 27G) and syringe[18]
-
Restraining device for the rat
-
Heat lamp or warm water to dilate the tail veins
-
This compound formulation
-
PPE
Procedure:
-
Animal Restraint: Place the rat in a suitable restraining device to immobilize the tail.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible and accessible.
-
Needle Insertion: Align the needle parallel to the vein with the bevel facing up. Insert the needle at a shallow angle (approximately 30°) into the vein.[18] A successful insertion may result in a "flash" of blood in the needle hub.
-
Compound Administration: Slowly inject the formulation. The vein should blanch, and the injection should proceed with minimal resistance.[18] If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Post-Injection: After removing the needle, apply gentle pressure to the injection site with gauze to prevent bleeding.[18]
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: α1-Adrenergic receptor signaling pathway antagonized by this compound.
Experimental Workflow for Improving Reproducibility
Caption: A logical workflow for troubleshooting irreproducibility in in vivo experiments.
Troubleshooting Logic for Poor Efficacy
Caption: A decision tree for troubleshooting poor or inconsistent efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on pharmacokinetics and tissue distribution of single dose oral tryptanthrin in Kunming mice by validated reversed-phase high-performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Stability of luteinizing hormone releasing hormone: effects of pH, temperature, pig skin, and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and bioavailability study of 5-hydroxy-4-methoxycanthin-6-one, a typical canthinone alkaloid, in rats using ultra-high performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Five ways to tackle the reproducibility crisis in biomedical research | EurekAlert! [eurekalert.org]
- 17. licorbio.com [licorbio.com]
- 18. cdn.amegroups.cn [cdn.amegroups.cn]
Technical Support Center: Troubleshooting Unexpected Side Effects of Corynanthine in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected side effects of Corynanthine in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Information
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as rauhimbine, is a naturally occurring alkaloid.[1] It is a diastereoisomer of yohimbine and rauwolscine.[1] Its primary mechanism of action is as a selective antagonist of α1-adrenergic receptors, with a lower affinity for α2-adrenergic receptors.[2][3] This contrasts with yohimbine and rauwolscine, which are more selective for α2-adrenergic receptors.[2] this compound also exhibits some activity as a serotonin (5-HT) autoreceptor agonist.[3]
Cardiovascular Side Effects
Q2: We observed significant and prolonged hypotension in our rat model after administering this compound. Is this expected, and what can we do to mitigate it?
Yes, hypotension is an expected side effect of this compound due to its primary mechanism of action as an α1-adrenergic receptor antagonist.[4] Blockade of these receptors in vascular smooth muscle leads to vasodilation and a subsequent drop in blood pressure.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to reduce the dose of this compound. Conduct a dose-response study to identify the minimum effective dose for your primary endpoint with the least hypotensive effect.
-
Slower Administration: If administering intravenously, a slower infusion rate can help to mitigate a sharp drop in blood pressure.
-
Fluid Support: Ensure animals are adequately hydrated. In some cases, providing supplemental fluids (e.g., saline) may help to maintain blood pressure.
-
Choice of Anesthetic: If the animals are anesthetized, the choice of anesthetic can influence the cardiovascular response. Some anesthetics can exacerbate hypotension. Consider using an anesthetic with minimal cardiovascular depressant effects.
-
Monitoring: Continuously monitor blood pressure using telemetry or other appropriate methods to track the onset, magnitude, and duration of the hypotensive effect.[5][6][7][8][9]
Q3: We noted a direct negative inotropic effect (decreased force of heart muscle contraction) in our ex vivo heart preparation. Is this a known effect of this compound?
Yes, a study on guinea pig papillary muscle has reported that this compound can produce a direct negative inotropic action in a dose-dependent manner (at concentrations of 3, 10, and 30 µmol/L).[3]
Troubleshooting and Investigation:
-
Concentration-Response: If you are observing this in your own ex vivo setup, it is crucial to perform a detailed concentration-response curve to characterize the effect.
-
Investigate Mechanism: The aforementioned study noted that the negative inotropic effect was antagonized by glibenclamide, an ATP-sensitive potassium channel inhibitor, suggesting a potential mechanism of action.[3] Further investigation into the involvement of ion channels could be warranted.
Central Nervous System (CNS) Side Effects
Q4: Our animals appear sedated and show reduced spontaneous locomotion after this compound administration. Is this an expected side effect?
Sedation is a potential side effect, likely linked to the central effects of α1-adrenergic antagonism. However, one study noted that this compound, unlike its isomer yohimbine, did not cause a decrease in spontaneous locomotion or body temperature at the same dose levels.[3] This suggests that the sedative effects might be species-specific, dose-dependent, or influenced by other experimental conditions.
Troubleshooting Steps:
-
Dose-Response Evaluation: Determine if the sedation is dose-dependent. A lower dose may achieve the desired therapeutic effect without significant sedation.
-
Behavioral Assessment: Utilize a standardized behavioral assessment tool, such as a functional observational battery (FOB) or a modified Irwin test, to systematically quantify the observed CNS effects.[1][10][11][12][13]
-
Control for Other Factors: Ensure that the observed sedation is not a result of other experimental factors, such as the stress of handling and administration, or interactions with other administered substances.
Toxicity
Q5: What is the acute toxicity (e.g., LD50) of this compound? We are concerned about potential overdose.
Recommendations for Researchers:
-
Dose-Ranging Studies: It is imperative for researchers to conduct their own dose-ranging or maximum tolerated dose (MTD) studies to determine the safety profile of this compound in their specific animal model and experimental conditions.
-
Acute Toxicity Testing: If there is a need to formally establish the LD50, standardized acute oral toxicity test protocols (e.g., OECD guidelines) should be followed.[14][15][16][17][18] These studies typically involve administering escalating single doses to different groups of animals and observing for mortality and clinical signs of toxicity over a set period.
-
Clinical Monitoring: Closely monitor animals for any signs of toxicity, which may include, but are not limited to, severe hypotension, bradycardia, respiratory depression, convulsions, and changes in behavior.[17]
Drug Interactions
Q6: Are there any known drug interactions with this compound that we should be aware of in our animal studies?
While specific drug interaction studies for this compound are not extensively documented in the available literature, potential interactions can be predicted based on its mechanism of action.
Potential Interactions to Consider:
-
Other Antihypertensive Agents: Co-administration with other drugs that lower blood pressure (e.g., beta-blockers, ACE inhibitors, calcium channel blockers) is likely to have an additive or synergistic hypotensive effect.
-
CNS Depressants: Concurrent use with other CNS depressants (e.g., sedatives, anesthetics) may potentiate sedative effects.
-
CYP450 Metabolism: As an alkaloid, this compound is likely metabolized by cytochrome P450 enzymes. Co-administration with known inhibitors or inducers of these enzymes could alter the pharmacokinetic profile of this compound, potentially leading to increased toxicity or reduced efficacy.
Data Presentation
Table 1: Summary of Potential Unexpected Side Effects and Troubleshooting Approaches
| Side Effect Category | Potential Unexpected Observation | Primary Mechanism | Troubleshooting Recommendations |
| Cardiovascular | Pronounced and sustained hypotension | α1-adrenergic antagonism | Dose reduction, slower administration, fluid support, appropriate anesthetic choice, continuous monitoring. |
| Negative inotropic effect (in vitro) | Possible involvement of ATP-sensitive K+ channels | Conduct concentration-response studies, investigate ion channel involvement. | |
| Central Nervous System | Sedation, decreased locomotion | Central α1-adrenergic antagonism | Dose-response evaluation, standardized behavioral assessment (FOB/Irwin test), control for confounding factors. |
| General Toxicity | Signs of overdose (e.g., severe hypotension, respiratory depression) | Not fully characterized | Conduct dose-ranging/MTD studies, follow standardized acute toxicity protocols, close clinical monitoring. |
| Drug Interactions | Exaggerated hypotension or sedation | Pharmacodynamic or pharmacokinetic interactions | Avoid co-administration with other hypotensive agents or CNS depressants without careful dose adjustment. Consider potential for CYP450 interactions. |
Experimental Protocols
Key Experiment: Assessment of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
This protocol is a generalized example based on standard methodologies for evaluating antihypertensive agents.[4][19][20][21][22]
1. Animals:
-
Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Age: 12-16 weeks.
-
Acclimatize animals for at least one week before the experiment.
2. Blood Pressure Measurement:
-
Use a non-invasive tail-cuff method or implantable telemetry for continuous monitoring.
-
Train the animals to the restraint and measurement procedure for several days before the experiment to minimize stress-induced blood pressure fluctuations.
3. Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline, distilled water with a small amount of a solubilizing agent if necessary).
-
Administer orally (gavage) or intravenously.
-
Include a vehicle control group.
4. Experimental Procedure:
-
Record baseline blood pressure and heart rate for a defined period before drug administration.
-
Administer this compound or vehicle.
-
Record blood pressure and heart rate at multiple time points post-administration (e.g., 30 min, 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the effect.
5. Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from baseline for each animal.
-
Compare the changes in the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways affected by this compound.
Experimental Workflow
Caption: General workflow for in vivo animal studies.
Troubleshooting Logic
Caption: Logical approach to troubleshooting side effects.
References
- 1. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antihypertensive and antioxidant effects of food‐derived bioactive peptides in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular safety assessments in the conscious telemetered dog: utilisation of super-intervals to enhance statistical power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of two external telemetry systems (PhysioJacket and JET) in beagle dogs with telemetry implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 9. Automated blood sampling in canine telemetry studies: Enabling enhanced assessments of cardiovascular liabilities and safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The functional observational battery and modified Irwin test as global neurobehavioral assessments in the rat: Pharmacological validation data and a comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Irwin Test [vivotecnia.com]
- 12. biorxiv.org [biorxiv.org]
- 13. criver.com [criver.com]
- 14. oral ld50 values: Topics by Science.gov [science.gov]
- 15. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acute oral toxicity: Topics by Science.gov [science.gov]
- 17. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. Antihypertensive effect of corilagin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antihypertensive effects of Gynura procumbens extract in spontaneously hypertensive rats. | Semantic Scholar [semanticscholar.org]
- 21. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antihypertensive effects of the flavonoid quercetin in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Corynanthine Dosage for In Vivo Antihypertensive Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing corynanthine dosage in in vivo antihypertensive studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it lower blood pressure?
A1: this compound, also known as rauhimbine, is a naturally occurring alkaloid.[1] Its primary mechanism of action as an antihypertensive agent is through the blockade of α1-adrenergic receptors.[2][3][4] This antagonism of α1-adrenoceptors in vascular smooth muscle leads to vasodilation and a subsequent reduction in blood pressure.[4] While it is a diastereoisomer of yohimbine and rauwolscine, this compound shows a preferential selectivity for α1-adrenergic receptors over α2-adrenergic receptors, making it a depressant rather than a stimulant.[1][5]
Q2: What is a typical starting dose for this compound in rats for antihypertensive studies?
A2: Specific oral dose-response data for this compound's antihypertensive effect is limited in publicly available literature. However, intravenous studies in anesthetized, normotensive Sprague-Dawley rats have demonstrated a blood pressure-lowering effect with cumulative infusions of 10-500 µg and a depressor response to a 40 µg intravenous bolus dose.[1] For oral administration, researchers may consider starting with a dose range extrapolated from these intravenous studies and in comparison to other antihypertensive agents studied in similar models. For example, studies on other natural compounds in spontaneously hypertensive rats (SHR) have used oral doses such as 20 mg/kg for chrysin.
Q3: What is the recommended animal model for studying the antihypertensive effects of this compound?
A3: The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized model of essential hypertension and would be a suitable choice. Another common model is the L-NAME (Nω-nitro-L-arginine methyl ester)-induced hypertensive rat, which simulates hypertension through nitric oxide synthase inhibition. The choice of model will depend on the specific research question.
Q4: What is the expected oral bioavailability and half-life of this compound?
Troubleshooting Guides
Issue 1: Inconsistent or No Antihypertensive Effect Observed
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | The administered dose of this compound may be too low. Due to the lack of established oral dosage, a dose-response study is highly recommended. Start with a low dose and incrementally increase it in different animal groups to determine the optimal dose for a significant antihypertensive effect. |
| Poor Oral Bioavailability | This compound may have low oral bioavailability due to poor absorption or significant first-pass metabolism. Consider conducting a pilot pharmacokinetic study to determine the absolute bioavailability. If bioavailability is low, consider alternative routes of administration (e.g., intraperitoneal, intravenous) for initial efficacy studies. |
| Incorrect Vehicle/Formulation | The vehicle used to dissolve or suspend this compound may not be appropriate, leading to poor absorption. Ensure the vehicle is non-toxic and effectively solubilizes or suspends the compound. Common vehicles include saline, water with a small percentage of DMSO, or carboxymethylcellulose. |
| Animal Model Variability | The chosen animal model or strain may have a different sensitivity to this compound. Ensure the use of a well-established hypertensive model (e.g., SHR, L-NAME induced) and consistent use of the same strain, age, and sex of animals. |
| Acclimatization and Stress | Stress from handling and the experimental procedure can significantly impact blood pressure readings, potentially masking the drug's effect. Ensure animals are properly acclimatized to the laboratory environment and handling procedures before the experiment. |
Issue 2: High Variability in Blood Pressure Measurements
| Possible Cause | Troubleshooting Step |
| Improper Tail-Cuff Technique | Incorrect cuff size, placement, or inflation/deflation rates can lead to erroneous readings. Ensure the cuff size is appropriate for the rat's tail diameter and is placed correctly. Follow a standardized and consistent protocol for all measurements. |
| Animal Movement and Stress | Movement and stress during measurement are major sources of variability. Acclimate the animals to the restraint device and the measurement procedure over several days before the actual experiment. Conduct measurements in a quiet and calm environment. |
| Inadequate Warming of the Tail | Insufficient warming of the tail can lead to vasoconstriction and difficulty in detecting the pulse. Maintain a consistent and appropriate tail temperature using a warming platform or lamp to ensure adequate blood flow. |
| Operator Variability | Different operators may perform the measurement technique with slight variations, leading to inconsistent results. Have a single, well-trained individual perform all the blood pressure measurements for a given study. |
Experimental Protocols
Protocol 1: Determination of Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
-
Acclimatization: House the rats in a controlled environment (12:12 h light-dark cycle, 22±2°C) for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Blood Pressure Measurement:
-
Use the non-invasive tail-cuff method.
-
Acclimate the rats to the restraining device and the measurement procedure for 3-5 consecutive days before the start of the experiment.
-
On the day of measurement, place the rat in the restrainer on a warming pad to maintain tail temperature.
-
Record at least 5-7 consecutive stable systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) readings and calculate the average.
-
-
Experimental Groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose, orally)
-
Group 2: this compound (low dose, e.g., 10 mg/kg, orally)
-
Group 3: this compound (medium dose, e.g., 20 mg/kg, orally)
-
Group 4: this compound (high dose, e.g., 40 mg/kg, orally)
-
Group 5: Positive control (e.g., a known antihypertensive drug)
-
-
Drug Administration:
-
Prepare a homogenous suspension of this compound in the vehicle.
-
Administer the respective treatments orally via gavage once daily for a predetermined period (e.g., 4 weeks).
-
-
Data Collection:
-
Measure blood pressure and heart rate at baseline (before treatment) and at regular intervals during the treatment period (e.g., weekly).
-
Also, measure blood pressure at different time points after the last dose (e.g., 1, 2, 4, 6, 8, 12, 24 hours) to assess the duration of action.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control.
-
Visualizations
Caption: Signaling pathway of this compound's antihypertensive effect.
Caption: General experimental workflow for in vivo antihypertensive studies.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Yohimbine diastereoisomers: cardiovascular effects after central and peripheral application in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of five alkaloids from Rauvolfia vomitoria in rat plasma by LC-MS/MS: Application to a comparative pharmacokinetic study in normal and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of alpha-adrenoceptors participating in the central hypotensive and sedative effects of clonidine using yohimbine, rauwolscine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effect of combined treatment with alpha- and beta-adrenergic blockers in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for validating the specificity of antibodies targeting corynanthine and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in developing and validating antibodies for a small molecule like this compound?
A1: Small molecules like this compound are haptens and not immunogenic on their own. They must be conjugated to a larger carrier protein to elicit an immune response.[1] Key challenges include:
-
Hapten Presentation: The specificity of the resulting antibody is heavily influenced by the site and method of conjugation of this compound to the carrier protein.[1]
-
Cross-reactivity: Antibodies may cross-react with structurally similar molecules. For this compound, this includes its stereoisomers yohimbine and rauwolscine.
-
Assay Format: Standard immunoassays like Western Blot are generally not suitable for directly detecting small molecules. Competitive assays are typically required.[2]
-
Matrix Effects: Components in biological samples can interfere with the antibody-antigen interaction, affecting assay accuracy.
Q2: Which experimental techniques are most suitable for validating the specificity of an anti-corynanthine antibody?
A2: The most appropriate techniques for validating antibodies against small molecules are:
-
Competitive ELISA: This is the gold standard for quantifying small molecules and determining antibody specificity. It measures the ability of free this compound (and its analogs) to compete with a labeled this compound conjugate for binding to the antibody.[2]
-
Dot Blot: A simpler, semi-quantitative method to quickly assess antibody binding to a this compound-protein conjugate and to screen for cross-reactivity against related compounds.[3][4]
-
Surface Plasmon Resonance (SPR): While more specialized, SPR can provide detailed kinetic data on antibody affinity (Kd) and binding specificity.
Q3: Why is Western Blotting not recommended for detecting this compound?
A3: Western Blotting separates proteins by size before antibody detection.[5] Small molecules like this compound (molecular weight ~354.4 g/mol ) are too small to be effectively separated by SDS-PAGE and transferred to a membrane.[6] While indirect methods could theoretically be developed (e.g., detecting a target protein that binds this compound), it is not a direct or reliable method for validating an antibody against the small molecule itself.
Q4: How can I assess the cross-reactivity of my anti-corynanthine antibody with related alkaloids?
A4: Cross-reactivity should be assessed using a competitive ELISA format.[7] You would test the ability of various related compounds (e.g., yohimbine, rauwolscine, ajmalicine) to inhibit the binding of the antibody to the coated this compound-protein conjugate. The results are typically expressed as the concentration of the competitor that causes 50% inhibition (IC50).
Quantitative Data Summary
The following table summarizes key parameters for a validated anti-corynanthine antibody. Note: These are representative values. Researchers must determine these experimentally for their specific antibody and assay conditions.
| Parameter | This compound | Yohimbine | Rauwolscine | Description |
| IC50 (nM) | Value | Value | Value | The concentration of the analyte that inhibits 50% of the antibody binding in a competitive ELISA. A lower IC50 indicates higher affinity. |
| Cross-Reactivity (%) | 100 | Value | Value | Calculated as (IC50 of this compound / IC50 of Competitor) x 100. |
| Affinity (Kd) | Value | Value | Value | The equilibrium dissociation constant, a measure of the binding strength between the antibody and the analyte. |
Experimental Protocols
Competitive ELISA Protocol for this compound
This protocol is a general guideline for a competitive Enzyme-Linked Immunosorbent Assay to determine the concentration and specificity of an anti-corynanthine antibody.
Materials:
-
96-well microplate pre-coated with a this compound-protein conjugate (e.g., this compound-BSA)
-
Anti-corynanthine primary antibody
-
HRP-conjugated secondary antibody
-
This compound standard and potential cross-reactants (yohimbine, rauwolscine)
-
Assay diluent (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare serial dilutions of the this compound standard and potential cross-reactants in assay diluent.
-
Competition: Add 50 µL of the standard or sample to the appropriate wells of the pre-coated microplate. Immediately add 50 µL of the diluted anti-corynanthine primary antibody to each well.
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of free this compound in the sample.[6]
Dot Blot Protocol for Specificity Screening
This is a rapid method to qualitatively assess the binding of an anti-corynanthine antibody to its target and potential cross-reactants.
Materials:
-
Nitrocellulose or PVDF membrane
-
This compound-protein conjugate, and conjugates of related alkaloids (e.g., Yohimbine-BSA, Rauwolscine-BSA)
-
Anti-corynanthine primary antibody
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
ECL substrate
-
Imaging system
Procedure:
-
Membrane Preparation: Cut a piece of membrane and, using a pencil, lightly mark a grid for sample application.
-
Sample Application: Spot 1-2 µL of the this compound-protein conjugate and the conjugates of the related alkaloids onto the designated spots on the membrane.[3][4] Also, include a spot of the carrier protein alone (e.g., BSA) as a negative control. Let the spots air dry completely.
-
Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-corynanthine primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the signal using an imaging system. A strong signal should only be observed on the spot with the this compound-protein conjugate.
Visualizations
Caption: Workflow for validating anti-corynanthine antibody specificity.
Caption: this compound's role in the α1-adrenergic signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background in Competitive ELISA | 1. Insufficient washing.[8] 2. Primary or secondary antibody concentration too high.[9] 3. Inadequate blocking.[10] 4. Cross-reactivity of secondary antibody. | 1. Increase the number of wash steps and ensure complete removal of buffer. 2. Titrate both primary and secondary antibodies to determine the optimal concentration. 3. Increase blocking time or try a different blocking agent (e.g., BSA, non-fat milk). 4. Use a cross-adsorbed secondary antibody. |
| Weak or No Signal in Competitive ELISA | 1. Antibody has low affinity for this compound. 2. Incorrect concentration of coated antigen. 3. Reagents are inactive (e.g., expired HRP, substrate).[11] 4. Insufficient incubation times. | 1. Consider using a different antibody clone. 2. Optimize the concentration of the this compound-protein conjugate used for coating the plate. 3. Use fresh reagents and store them according to the manufacturer's instructions. 4. Increase incubation times for antibody and substrate steps. |
| High Variability Between Replicates (High CV%) | 1. Inconsistent pipetting.[11] 2. Uneven temperature across the plate during incubation. 3. Edge effects on the microplate. | 1. Use calibrated pipettes and ensure consistent technique. Change tips for each sample and standard. 2. Avoid stacking plates during incubation. Ensure the plate is at a uniform temperature. 3. Avoid using the outermost wells or fill them with a blank solution. |
| No Difference in Signal with and without Competitor | 1. The concentration range of the competitor (this compound) is incorrect. 2. The antibody does not recognize the free form of this compound. | 1. Adjust the concentration range of the this compound standard curve. 2. This indicates a critical issue with the antibody's specificity. The antibody may only recognize the this compound-linker-carrier complex and not the free hapten. A different antibody is likely required. |
| Signal Detected for Structurally Related Alkaloids in Dot Blot | 1. The antibody exhibits cross-reactivity. | 1. This confirms cross-reactivity. Quantify the extent of cross-reactivity using competitive ELISA to determine if the specificity is acceptable for the intended application. |
References
- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seracare.com [seracare.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Protocols | Dot Blot | StressMarq [stressmarq.com]
- 5. researchgate.net [researchgate.net]
- 6. ELISA (Enzyme-linked Immunosorbent Assay) Test Results Interpretation | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. iacld.com [iacld.com]
How to improve the signal-to-noise ratio in Corynanthine electrophysiology recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in Corynanthine electrophysiology recordings.
Understanding this compound's Mechanism of Action
This compound is primarily known as a selective alpha-1 adrenergic receptor antagonist.[1][2] It also exhibits calcium channel blocking activity and can act as an agonist at serotonin (5-HT) autoreceptors.[3][4] These properties can influence neuronal excitability and synaptic transmission, and may present specific challenges during electrophysiological recordings.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of noise in electrophysiology recordings?
A1: Noise in electrophysiology can be broadly categorized into two types:
-
Biological Noise: Inherent fluctuations in the biological preparation, such as spontaneous channel opening and closing, and network activity.
-
Technical Noise: Arises from the recording equipment and the environment. Common sources include:
-
60/50 Hz Line Noise: Interference from the AC power supply.[1][4]
-
Thermal Noise: Generated by the random motion of electrons in the conductors of the electrode and amplifier.[4]
-
Mechanical Vibration: Can cause movement of the recording electrode relative to the cell.
-
Electromagnetic Interference (EMI): From nearby equipment such as computers, monitors, and centrifuges.[4]
-
Q2: I'm observing a lot of 60 Hz hum in my recordings after applying this compound. What should I do?
A2: 60 Hz (or 50 Hz in many regions) line noise is a very common issue. Here are steps to troubleshoot it:
-
Check Your Grounding: This is the most common cause. Ensure all equipment in your rig (microscope, manipulators, amplifier, etc.) is connected to a single, common ground point. Avoid "ground loops" where multiple ground paths exist.[4][5]
-
Use a Faraday Cage: A properly grounded Faraday cage will shield your preparation from external electromagnetic fields.[6]
-
Identify and Isolate Noise Sources: Systematically turn off nearby equipment to identify the source of the noise. Common culprits include fluorescent lights, computer monitors, and perfusion pumps.[4]
-
Use a Hum Eliminator: Devices like the HumBug can actively subtract 60 Hz noise from your signal in real-time.
Q3: My gigaseal is unstable after applying this compound. How can I improve it?
A3: A stable, high-resistance "gigaseal" is crucial for low-noise recordings.[7][8] An unstable seal will significantly increase noise.
-
Pipette Preparation: Use clean, freshly pulled glass pipettes. Fire-polishing the tip can help create a smoother surface for sealing.
-
Solution Cleanliness: Filter all your solutions (internal and external) to remove any particulate matter that could interfere with seal formation.
-
Positive Pressure: Apply gentle positive pressure to the pipette as you approach the cell to keep the tip clean.
-
Cell Health: Ensure your cells are healthy. Unhealthy cells are notoriously difficult to seal.
-
Gentle Suction: Once you've made contact with the cell, apply gentle and steady negative pressure to form the seal.
Q4: I am studying calcium currents, and the signal is very small and noisy, especially after applying this compound. How can I improve my recordings?
A4: Given this compound's calcium channel blocking properties, you may be trying to record very small remaining currents.
-
Optimize Your Internal Solution: Use a cesium-based internal solution to block potassium channels, which can contaminate your calcium current recordings. Include a calcium chelator like BAPTA to control intracellular calcium levels.
-
Reduce Pipette Capacitance: Coat your pipettes with a hydrophobic substance like Sylgard or dental wax to reduce the capacitance, which is a major source of noise in patch-clamp recordings.
-
Use a Low-Noise Amplifier: Ensure you are using a high-quality patch-clamp amplifier designed for low-noise recordings.
-
Filtering: Apply appropriate low-pass filtering to your signal to remove high-frequency noise. Be careful not to filter out your signal of interest. A Bessel filter is often a good choice as it minimizes signal distortion.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| High background noise before sealing | - Improper grounding- Electromagnetic interference (EMI)- Dirty pipette holder- Bubbles in the pipette | - Check all ground connections for a single, common ground.- Turn off unnecessary nearby equipment.- Clean the pipette holder with ethanol and distilled water.- Ensure no air bubbles are in the pipette tip. |
| Unstable seal resistance | - Dirty solutions or pipette tip- Unhealthy cells- Mechanical drift of the pipette or stage- Leak in the pressure system | - Filter all solutions.- Use healthy, viable cells.- Ensure the micromanipulator and microscope stage are securely fixed.- Check the tubing and connections of your pressure system for leaks. |
| Increased noise after going whole-cell | - High access resistance- Cell is "leaky" or dying- Perfusion system introducing noise | - Monitor access resistance and discard the recording if it increases significantly.- Use fresh, healthy cells.- Ground the perfusion system and ensure there are no leaks. Try temporarily stopping the perfusion to see if the noise decreases. |
| Distorted or attenuated signal | - Inappropriate filtering- Amplifier saturation | - Adjust the filter settings to avoid attenuating your signal of interest.- Reduce the gain of the amplifier if the signal is being clipped. |
| Sudden increase in noise during recording | - Loss of seal integrity- Introduction of a new noise source- Pipette drift | - Monitor the seal resistance.- Check if any new equipment was turned on nearby.- Check for mechanical stability of the recording setup. |
Experimental Protocols
General Whole-Cell Patch-Clamp Recording Protocol
This protocol provides a general framework. Specific parameters will need to be optimized for your particular cell type and experimental question.
-
Preparation of Solutions:
-
External (ACSF) Solution: Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution should be bubbled with 95% O2 / 5% CO2 to maintain a pH of ~7.4.
-
Internal (Pipette) Solution: For voltage-clamp recordings of calcium currents, a typical solution might contain (in mM): 120 Cs-Methanesulfonate, 10 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, and 0.3 Na-GTP. The pH should be adjusted to ~7.2 with CsOH.
-
-
Pipette Fabrication:
-
Pull pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Fire-polish the pipette tip to smooth the opening.
-
-
Cell Preparation:
-
Prepare acute brain slices or cultured cells according to your standard laboratory protocol.
-
Ensure cells are healthy and have smooth membranes.
-
-
Establishing a Recording:
-
Mount the pipette in the holder and apply positive pressure.
-
Lower the pipette into the bath and obtain a GΩ seal on a target neuron.
-
Rupture the membrane with gentle suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Use a patch-clamp amplifier and data acquisition software (e.g., pCLAMP, AxoGraph).
-
Apply appropriate voltage-clamp or current-clamp protocols to elicit the desired signals.
-
Filter the signal with a low-pass Bessel filter (e.g., at 2-5 kHz) and sample at a rate at least twice the filter frequency.
-
Considerations for this compound Experiments
-
Recording Calcium Currents: Due to this compound's calcium channel blocking effects, you may need to use a higher concentration of charge carrier in your external solution (e.g., 5-10 mM Ba²⁺ instead of Ca²⁺) to increase the size of the remaining currents.
-
Studying Synaptic Transmission: When investigating the effects of this compound on synaptic currents, it is important to isolate the specific component of interest (e.g., by using other receptor antagonists). For example, to study inhibitory postsynaptic currents (IPSCs), you might include blockers for excitatory amino acid receptors (e.g., CNQX and APV) in your ACSF.
-
Monitoring Firing Patterns: In current-clamp mode, observe for changes in the neuronal firing pattern after this compound application, such as alterations in firing rate, burst firing, or action potential shape.
Visualizations
Caption: A typical workflow for a this compound electrophysiology experiment.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. Coordinated regulation of timing and strength of synaptic outputs by adrenergic receptors through control of action potentials in Purkinje cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a calcium channel blocker on spontaneous neural noise and gross action potential waveforms in the guinea pig cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plexon.com [plexon.com]
- 5. An electrophysiological analysis of the effects of noradrenaline and alpha-receptor antagonists on neuromuscular transmission in mammalian muscular arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
Validation & Comparative
Corynanthine vs. Yohimbine: A Comparative Analysis of Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynanthine and yohimbine, both indole alkaloids and stereoisomers, exhibit distinct pharmacological profiles dictated by their differential selectivity for adrenergic receptor subtypes. Yohimbine is a well-established antagonist of α2-adrenergic receptors, while this compound demonstrates a preferential antagonism at α1-adrenergic receptors.[1] This guide provides a comprehensive, data-driven comparison of these two compounds, focusing on their receptor binding affinities and the downstream signaling pathways they modulate. Detailed experimental methodologies for key assays are included to support the interpretation and replication of the presented data.
Receptor Binding Profiles
The fundamental difference in the pharmacological effects of this compound and yohimbine lies in their binding affinities for α1 and α2-adrenergic receptors. Yohimbine is a potent and selective antagonist of α2-adrenergic receptors, whereas this compound shows a higher affinity for α1-adrenergic receptors.[1] Beyond their primary targets, both alkaloids have been reported to interact with other receptor systems, such as serotonin receptors, albeit with lower affinity.[2][3]
Comparative Binding Affinities of this compound and Yohimbine
| Compound | Receptor Subtype | K i (nM) | pK i | Selectivity |
| This compound | α1-adrenergic | ~10-fold more potent than at α2[1] | α1 selective[1] | |
| α2-adrenergic | ~100-fold less potent than Yohimbine[1] | |||
| Yohimbine | α1A-adrenergic | ~200 | 6.7[2] | α2 selective[2] |
| α1B-adrenergic | ~158 | 6.8[2] | ||
| α1D-adrenergic | ~158 | 6.8[2] | ||
| α2A-adrenergic | ~31.6 - 63.1 | 8.2-8.5[2] | ||
| α2B-adrenergic | ~20 | 8.7[2] | ||
| α2C-adrenergic | ~0.25 | 9.6[2] | ||
| 5-HT1A | ~50.1 | 7.3[2] | ||
| 5-HT1B | ~158.5 | 6.8[2] | ||
| 5-HT1D | ~25.1 | 7.6[2] | ||
| D2 | ~398.1 | 6.4[2] | ||
| D3 | Negligible affinity |
Note: Ki values represent the dissociation constant for inhibitor binding; a lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value. Data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathways and Functional Activity
The opposing receptor selectivity of this compound and yohimbine translates to the modulation of distinct downstream signaling cascades.
This compound and the α1-Adrenergic Receptor Pathway
As a selective antagonist of α1-adrenergic receptors, this compound blocks the canonical Gq-coupled signaling pathway.[4] α1-adrenergic receptors are coupled to the heterotrimeric G protein Gq.[5] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+).[5] DAG remains in the plasma membrane and, together with the increased intracellular Ca2+, activates protein kinase C (PKC).[5] this compound, by blocking the initial receptor activation, prevents this entire cascade.
Yohimbine and the α2-Adrenergic Receptor Pathway
Yohimbine's antagonism of α2-adrenergic receptors prevents the activation of the inhibitory G-protein, Gi.[3] α2-adrenergic receptors are coupled to Gi, which, upon activation, inhibits the enzyme adenylyl cyclase.[6] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6] By blocking the α2-adrenergic receptor, yohimbine prevents the Gi-mediated inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels.
Experimental Protocols
The characterization of this compound and yohimbine's receptor selectivity relies on a combination of radioligand binding assays to determine their affinity for the receptors and functional assays to assess their activity as antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compounds for α1 and α2-adrenergic receptors.
Objective: To determine the dissociation constant (Ki) of this compound and yohimbine for α1 and α2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines or tissues endogenously or recombinantly expressing the adrenergic receptor subtypes of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine or [3H]-Rauwolscine for α2).
-
Unlabeled this compound and yohimbine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled test compound (this compound or yohimbine) and the cell membrane preparation.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
This assay measures the ability of yohimbine to antagonize the agonist-induced inhibition of cAMP production.
Objective: To determine the functional potency (e.g., pA2) of yohimbine as an antagonist at α2-adrenergic receptors.
Materials:
-
Whole cells expressing the α2-adrenergic receptor.
-
Forskolin (an adenylyl cyclase activator).
-
A specific α2-adrenergic agonist (e.g., clonidine).
-
Yohimbine.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Stimulation: Treat the cells with a fixed concentration of forskolin to stimulate cAMP production.
-
Antagonist Incubation: Incubate the cells with increasing concentrations of yohimbine.
-
Agonist Challenge: Add a fixed concentration of the α2-adrenergic agonist to the cells.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The ability of yohimbine to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. A Schild analysis can be performed to determine the pA2 value, which is a measure of antagonist potency.
This assay measures the ability of this compound to antagonize the agonist-induced production of inositol phosphates.
Objective: To determine the functional potency (e.g., pA2) of this compound as an antagonist at α1-adrenergic receptors.
Materials:
-
Whole cells expressing the α1-adrenergic receptor.
-
A specific α1-adrenergic agonist (e.g., phenylephrine).
-
This compound.
-
IP accumulation assay kit (e.g., HTRF IP-One assay).
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate.
-
Antagonist Incubation: Incubate the cells with increasing concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of the α1-adrenergic agonist to stimulate the production of inositol phosphates.
-
Lysis and Detection: Lyse the cells and measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using a suitable assay kit according to the manufacturer's instructions.[7]
-
Data Analysis: The ability of this compound to inhibit the agonist-induced accumulation of IP1 is quantified. A Schild analysis can be performed to determine the pA2 value.
Conclusion
The distinct receptor selectivity of this compound and yohimbine underscores the importance of stereochemistry in pharmacology. While yohimbine is a potent α2-adrenergic receptor antagonist, this compound preferentially targets α1-adrenergic receptors.[1] This differential selectivity leads to opposing effects on their respective downstream signaling pathways: yohimbine disinhibits adenylyl cyclase, while this compound blocks the Gq/PLC pathway. A thorough understanding of their receptor binding profiles and functional activities, as determined by the experimental protocols outlined in this guide, is crucial for researchers and drug development professionals seeking to design selective adrenergic modulators for various therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Coupling of the alpha 2-adrenergic receptor to the inhibitory G-protein Gi and adenylate cyclase in HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
Pharmacological differences between Corynanthine and its diastereomer rauwolscine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynanthine and rauwolscine, diastereomers of yohimbine, present a classic example of stereoselectivity in pharmacology. Despite their structural similarity, they exhibit markedly different pharmacological profiles, primarily due to their opposing selectivity for α-adrenergic receptor subtypes. This guide provides a comprehensive comparison of their receptor binding affinities, functional activities, and downstream signaling pathways, supported by experimental data and detailed methodologies.
Core Pharmacological Distinction: Adrenergic Receptor Selectivity
The principal pharmacological difference between this compound and rauwolscine lies in their affinity and selectivity for α-adrenergic receptors. This compound is a selective antagonist of α1-adrenergic receptors, whereas rauwolscine is a potent and selective antagonist of α2-adrenergic receptors.[1][2][3] This opposing selectivity is the foundation of their distinct physiological effects, with this compound typically inducing depressant and antihypertensive effects, in contrast to the stimulant properties of rauwolscine.[3]
Quantitative Comparison of Receptor Binding Affinities
The binding affinities of this compound and rauwolscine for α-adrenergic and serotonin receptors have been determined through radioligand binding assays. The data, presented as inhibition constants (Ki), are summarized below. Lower Ki values indicate higher binding affinity.
Table 1: α-Adrenergic Receptor Binding Affinities (Ki in nM)
| Compound | α1-Adrenergic Receptor | α2-Adrenergic Receptor | α2/α1 Selectivity Ratio | Reference |
| This compound | ~20 | ~200-600 | ~0.03 - 0.1 | [2][3] |
| Rauwolscine | ~60-180 | ~1-5 | ~30 | [2][3][4] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue preparation, radioligand used).
Table 2: Serotonin (5-HT) Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT1A Receptor | 5-HT2B Receptor | Reference |
| This compound | Data not widely available | Data not widely available | |
| Rauwolscine | ~158 | ~14.3 | [5][6] |
Functional Antagonist Potency
Functional assays, such as the inhibition of agonist-induced tissue contractions, are used to determine the antagonist potency (pA2) of these compounds. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Table 3: Functional Antagonist Potency (pA2)
| Compound | α1-Adrenoceptor (e.g., rat anococcygeus muscle) | α2-Adrenoceptor (e.g., rat vas deferens) | Reference |
| This compound | ~7.5 | ~5.5 | [2] |
| Rauwolscine | ~7.0 | ~8.5 | [2] |
Signaling Pathways
The opposing receptor selectivities of this compound and rauwolscine result in the modulation of distinct intracellular signaling cascades.
This compound: α1-Adrenergic Receptor Antagonism
This compound competitively blocks α1-adrenergic receptors, which are coupled to the Gq family of G-proteins. This antagonism prevents the activation of phospholipase C (PLC), thereby inhibiting the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC) are thus prevented.
Rauwolscine: α2-Adrenergic Receptor Antagonism
Rauwolscine acts as a competitive antagonist at α2-adrenergic receptors, which are coupled to inhibitory G-proteins (Gi). By blocking these receptors, rauwolscine prevents the inhibition of adenylyl cyclase, leading to a disinhibition of cyclic AMP (cAMP) production from ATP. This results in increased intracellular cAMP levels.
Experimental Protocols
Radioligand Binding Assay for α-Adrenergic Receptors
This protocol outlines a general method for determining the binding affinity (Ki) of this compound and rauwolscine.
-
Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.
-
Materials:
-
Tissue source rich in target receptors (e.g., rat cerebral cortex for both α1 and α2).
-
Radioligand: [³H]prazosin (for α1) or [³H]rauwolscine (for α2).
-
Unlabeled ligands: this compound, rauwolscine.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Vacuum filtration manifold.
-
Liquid scintillation counter and cocktail.
-
-
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and perform differential centrifugation to isolate a crude membrane fraction. Resuspend the final pellet in the binding buffer.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and a range of concentrations of the unlabeled test compound (this compound or rauwolscine). Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled antagonist, e.g., phentolamine).
-
Separation: Incubate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium. Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Functional Antagonism Assay in Isolated Rat Vas Deferens
This protocol describes a method to determine the functional antagonist potency (pA2) of compounds at prejunctional α2-adrenoceptors.[2]
-
Objective: To quantify the ability of an antagonist to inhibit the functional response mediated by α2-adrenoceptors.
-
Materials:
-
Male Wistar rats.
-
Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.
-
Isometric force transducer.
-
Electrical field stimulator.
-
Agonist: Clonidine (α2-agonist).
-
Antagonists: this compound, rauwolscine.
-
-
Procedure:
-
Tissue Preparation: Isolate the vas deferens from a euthanized rat and mount it in an organ bath containing Krebs-Henseleit solution under a resting tension.
-
Stimulation: Elicit twitch contractions by electrical field stimulation (e.g., 0.1 Hz frequency).
-
Agonist Concentration-Response: Obtain a cumulative concentration-response curve for the inhibitory effect of clonidine on the electrically induced contractions.
-
Antagonist Incubation: Wash the tissue and allow it to recover. Then, incubate the tissue with a fixed concentration of the antagonist (this compound or rauwolscine) for a predetermined period.
-
Second Agonist Response: In the continued presence of the antagonist, obtain a second concentration-response curve for clonidine. The curve should be shifted to the right.
-
Data Analysis: Repeat the procedure with at least three different concentrations of the antagonist. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value. A slope not significantly different from unity suggests competitive antagonism.[8]
-
Conclusion
The stereoisomers this compound and rauwolscine are powerful tools for dissecting the physiological and pathological roles of α1- and α2-adrenergic systems. This compound's selective α1-antagonism makes it a valuable compound for studying processes such as smooth muscle contraction and blood pressure regulation. Conversely, rauwolscine's potent and selective α2-antagonism is instrumental in research on neurotransmitter release, sympathetic nervous system activity, and as a reference compound in drug discovery programs targeting α2-adrenergic receptors. Their distinct pharmacological profiles underscore the critical importance of stereochemistry in drug design and development.
References
- 1. [3H]rauwolscine behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rauwolscine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. [3H]Rauwolscine: an antagonist radioligand for the cloned human 5-hydroxytryptamine2b (5-HT2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partial agonist properties of rauwolscine and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Occupancy of alpha 1-adrenergic receptors and contraction of rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antihypertensive Potential of Corynanthine: A Comparative Guide in the DOCA-Salt Rat Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the antihypertensive effects of Corynanthine, a naturally occurring alkaloid, within the context of the well-established Deoxycorticosterone Acetate (DOCA)-salt induced hypertension model in rats. While direct experimental data for this compound in this specific model is not yet available, this document outlines the established protocols and compares the performance of other antihypertensive agents to provide a benchmark for future studies.
The DOCA-Salt Rat Model: A Clinically Relevant Platform
The DOCA-salt hypertensive rat is a widely utilized model that mimics low-renin, volume-dependent hypertension in humans.[1] This model is induced by a combination of uninephrectomy (surgical removal of one kidney), administration of the mineralocorticoid DOCA, and a high-salt diet.[2][3] This regimen leads to significant increases in blood pressure, cardiovascular remodeling, including left ventricular hypertrophy and fibrosis, as well as endothelial dysfunction.[2][3] The model is particularly relevant for studying compounds that may interfere with sodium and water reabsorption, sympathetic nervous system activity, or oxidative and inflammatory stress.[2]
This compound: A Profile of a Potential Antihypertensive Agent
This compound is an alkaloid that has been investigated for its cardiovascular effects. While its efficacy in the DOCA-salt model remains to be validated, its known mechanism of action as an α1-adrenergic receptor antagonist suggests a strong potential for antihypertensive activity. By blocking α1-adrenoceptors, this compound can induce vasodilation and consequently lower blood pressure. This mechanism is distinct from or complementary to other agents that have been tested in the DOCA-salt model.
Comparative Antihypertensive Effects in the DOCA-Salt Model
To establish a baseline for the potential efficacy of this compound, this section summarizes the quantitative effects of other compounds that have been successfully evaluated in the DOCA-salt rat model.
| Compound/Treatment | Dosage | Duration | Effect on Systolic Blood Pressure (SBP) | Reference |
| Egg White Hydrolysate (EWH) | Not specified | 4 weeks | 36% reduction compared to DOCA-salt group | [4] |
| Aminoguanidine | ~182 mg/kg/day in drinking water | 28 days | Decrease from 176±4 mmHg to 144±5 mmHg | [3][5] |
| Taurine | 1% in drinking water | Not specified | Moderated the development of hypertension | [6] |
| Benzamil (intracerebroventricular) | 0.15 and 0.5 µg/h | Not specified | Significantly attenuated the increase in blood pressure | [7] |
Table 1: Comparison of the effects of various compounds on systolic blood pressure in the DOCA-salt hypertensive rat model.
| Compound/Treatment | Effect on Cardiac Parameters | Effect on Vascular Function | Reference |
| Egg White Hydrolysate (EWH) | Ameliorated impaired acetylcholine-induced relaxation and eNOS expression in aorta and mesenteric resistance arteries. | [4] | |
| Aminoguanidine | Reduced left ventricular wet weight, decreased diastolic stiffness, and improved cardiac contractility. | Improved vascular reactivity with increased maximal contractile response to noradrenaline and enhanced relaxation to acetylcholine and sodium nitroprusside. | [3][5] |
| Taurine | Normalized accelerated cardiac and splenic norepinephrine turnover. | [6] |
Table 2: Comparative effects of various compounds on cardiovascular parameters in the DOCA-salt hypertensive rat model.
Experimental Protocols
A standardized protocol for inducing DOCA-salt hypertension in rats is crucial for reproducible and comparable results. The following methodology is based on established practices.[2][3]
1. Animal Model:
-
Species: Male Wistar rats (8-9 weeks old, weighing 300-330g).
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
2. Surgical Procedure (Uninephrectomy):
-
Anesthesia: Intraperitoneal injection of a suitable anesthetic cocktail (e.g., tiletamine and zolazepam, with xylazine).
-
Procedure: A lateral abdominal incision is made to expose the left kidney. The renal artery, vein, and ureter are ligated, and the kidney is excised. The incision is then sutured.
3. Induction of Hypertension:
-
DOCA Administration: Following a one-week recovery period, rats receive subcutaneous injections of DOCA (25 mg in 0.4 mL of dimethylformamide) every fourth day.[2] Alternatively, a subcutaneous pellet of DOCA (100 mg/kg) can be implanted.[8]
-
Salt Loading: The rats' drinking water is replaced with a 1% NaCl solution.
-
Duration: The development of hypertension is typically monitored over a period of 28 days.[2][3]
4. Treatment Groups:
-
Sham Control: Uninephrectomized rats receiving vehicle injections and normal drinking water.
-
DOCA-Salt Control: Uninephrectomized rats receiving DOCA and 1% NaCl in drinking water.
-
This compound Treatment Group(s): DOCA-salt treated rats receiving various doses of this compound.
-
Positive Control Group: DOCA-salt treated rats receiving a standard antihypertensive drug (e.g., an ACE inhibitor or a calcium channel blocker).
5. Blood Pressure Measurement:
-
Blood pressure is measured at baseline and at regular intervals throughout the study using a non-invasive tail-cuff method or via intra-arterial catheters for continuous monitoring in anesthetized animals.
Visualizing the Pathophysiology and Experimental Design
To better understand the mechanisms at play and the experimental approach, the following diagrams are provided.
Caption: Experimental workflow for the DOCA-salt hypertension model.
Caption: Proposed signaling pathway of this compound in DOCA-salt hypertension.
Conclusion and Future Directions
The DOCA-salt rat model provides a robust platform to investigate the antihypertensive effects of novel compounds. While direct evidence for this compound in this model is pending, its known α1-adrenergic antagonist activity presents a compelling rationale for its evaluation. The comparative data from other agents such as Egg White Hydrolysate and Aminoguanidine offer valuable benchmarks for assessing its potential efficacy. Future studies should focus on a dose-response evaluation of this compound, a detailed analysis of its effects on cardiovascular remodeling and endothelial function, and an exploration of its impact on the biochemical markers of oxidative stress and inflammation that are characteristic of this model. Such research will be pivotal in determining the therapeutic potential of this compound for the management of volume-dependent hypertension.
References
- 1. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved cardiovascular function with aminoguanidine in DOCA-salt hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.usp.br [repositorio.usp.br]
- 5. researchgate.net [researchgate.net]
- 6. The antihypertensive effect of taurine in DOCA-salt rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of amiloride analogs on DOCA-salt-induced hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DOCA-salt induced malignant hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Corynanthine and Other α-Blockers on Blood Pressure: A Guide for Researchers
For drug development professionals and researchers in the cardiovascular field, understanding the nuanced differences between α-adrenergic receptor antagonists is critical for identifying promising therapeutic candidates. This guide provides a comprehensive head-to-head comparison of the naturally occurring alkaloid corynanthine with other notable α-blockers, focusing on their effects on blood pressure. This analysis is supported by experimental data from preclinical and clinical studies, detailed methodologies, and visual representations of key biological pathways.
Mechanism of Action: A Focus on α1-Adrenergic Receptor Blockade
This compound, a diastereoisomer of yohimbine, exerts its primary pharmacological effect as a selective antagonist of α1-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) primarily located on vascular smooth muscle. Upon stimulation by endogenous catecholamines like norepinephrine, α1-adrenoceptors activate the Gq signaling cascade, leading to an increase in intracellular calcium and subsequent vasoconstriction, which elevates blood pressure. By competitively blocking these receptors, this compound prevents norepinephrine from binding, thereby inhibiting this signaling pathway and promoting vasodilation, which in turn lowers blood pressure.[1]
This selective α1-antagonism distinguishes this compound from its more well-known isomer, yohimbine, which demonstrates a higher affinity for α2-adrenergic receptors.[2][3] Blockade of presynaptic α2-adrenoceptors by yohimbine can lead to an increase in norepinephrine release, which can counteract the hypotensive effect and may even cause a pressor response in some instances.[2][4]
References
- 1. A three-phase clinical evaluation of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prazosin in hypertension. Part II. Effects of the initial dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Summary of Clinical Experiences With Tamsulosin for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coadministration of tamsulosin and three antihypertensive agents in patients with benign prostatic hyperplasia: pharmacodynamic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Corynanthine's Binding Affinity: A Comparative Guide for Researchers
A detailed analysis of corynanthine's binding profile at adrenergic receptors reveals a clear selectivity for the α1-adrenergic subtype over the α2-adrenergic subtype, a characteristic that distinguishes it from its diastereoisomers, yohimbine and rauwolscine. This guide provides a cross-platform comparison of this compound's binding affinity, supported by experimental data and detailed protocols, to aid researchers in drug development and scientific investigation.
This compound, a naturally occurring indole alkaloid, demonstrates a distinct pharmacological profile compared to its well-known stereoisomers. While yohimbine and rauwolscine are potent and selective antagonists of α2-adrenergic receptors, this compound exhibits a preferential and potent antagonism at α1-adrenergic receptors. This guide synthesizes data from various assay platforms to provide a comprehensive overview of its binding characteristics.
Comparative Binding Affinity of this compound and its Diastereoisomers
The binding affinity of this compound and its related compounds has been determined across various adrenergic receptor subtypes using radioligand binding assays. The data, presented in terms of the inhibitory constant (Ki), clearly illustrates the selectivity of these alkaloids. Lower Ki values are indicative of higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Assay Platform | Reference |
| This compound | α1A-Adrenergic | 16.2 | Radioligand Binding Assay | Obeng et al., 2021 |
| α1B-Adrenergic | 22.8 | Radioligand Binding Assay | Obeng et al., 2021 | |
| α1D-Adrenergic | 10.6 | Radioligand Binding Assay | Obeng et al., 2021 | |
| α2A-Adrenergic | 138 | Radioligand Binding Assay | Obeng et al., 2021 | |
| α2B-Adrenergic | 142 | Radioligand Binding Assay | Obeng et al., 2021 | |
| Yohimbine | α1A-Adrenergic | 489 | Radioligand Binding Assay | Obeng et al., 2021 |
| α1B-Adrenergic | 261 | Radioligand Binding Assay | Obeng et al., 2021 | |
| α1D-Adrenergic | 203 | Radioligand Binding Assay | Obeng et al., 2021 | |
| α2A-Adrenergic | 1.9 | Radioligand Binding Assay | Obeng et al., 2021 | |
| α2B-Adrenergic | 3.2 | Radioligand Binding Assay | Obeng et al., 2021 | |
| Rauwolscine | α1A-Adrenergic | 256 | Radioligand Binding Assay | Obeng et al., 2021 |
| α1B-Adrenergic | 147 | Radioligand Binding Assay | Obeng et al., 2021 | |
| α1D-Adrenergic | 115 | Radioligand Binding Assay | Obeng et al., 2021 | |
| α2A-Adrenergic | 0.8 | Radioligand Binding Assay | Obeng et al., 2021 | |
| α2B-Adrenergic | 1.2 | Radioligand Binding Assay | Obeng et al., 2021 |
In vivo studies in anesthetized dogs further support this selectivity profile. These studies demonstrated that while yohimbine and rauwolscine were approximately 30 times more potent as α2-adrenoceptor antagonists than α1-adrenoceptor antagonists, this compound was 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors.[1] Interestingly, at the level of postsynaptic α1-adrenoceptor blockade, all three isomers were found to be equipotent.[1]
Selectivity Profile Beyond Adrenergic Receptors
To provide a broader context of its selectivity, the binding affinity of this compound and its isomers at serotonin (5-HT) receptors has also been investigated. Rauwolscine has been shown to bind to 5-HT1A receptors, and both rauwolscine and yohimbine have been identified as partial agonists at human 5-HT1A receptors.
Experimental Protocols
The determination of binding affinity is primarily achieved through radioligand binding assays. Below are generalized protocols for assessing binding to α1 and α2-adrenergic receptors.
Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol outlines a competitive binding assay to determine the Ki of a test compound for α1-adrenergic receptors using a radiolabeled antagonist like [3H]-prazosin.
Materials:
-
Cell membranes expressing α1-adrenergic receptors (e.g., from rat cerebral cortex)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Radioligand: [3H]-prazosin
-
Non-specific determinant: Phentolamine (10 µM)
-
Test compound (this compound) at various concentrations
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a final volume of 250 µL, incubate the cell membranes (20-50 µg protein) with [3H]-prazosin (e.g., 0.25 nM) and varying concentrations of the test compound.
-
Equilibrium: Incubate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol describes a competitive binding assay for α2-adrenergic receptors using a radiolabeled antagonist such as [3H]-rauwolscine or [3H]-yohimbine.
Materials:
-
Cell membranes expressing α2-adrenergic receptors (e.g., from human platelets or cerebral cortex)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand: [3H]-rauwolscine or [3H]-yohimbine
-
Non-specific determinant: Phentolamine (10 µM) or unlabeled yohimbine
-
Test compound (this compound) at various concentrations
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a suitable assay volume, incubate the cell membranes with the radioligand (e.g., 1-5 nM) and a range of concentrations of the test compound.
-
Equilibrium: Incubate at a specified temperature (e.g., 25°C) for a sufficient duration (e.g., 30-60 minutes) to reach equilibrium.
-
Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with cold binding buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental procedures, the following diagrams are provided in the DOT language.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
A Comparative Analysis of the Central and Peripheral Effects of Corynanthine and Yohimbine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Corynanthine and Yohimbine, two diastereoisomers with distinct pharmacological profiles stemming from their differential affinities for adrenergic receptor subtypes. While structurally similar, their opposing selectivity for α1 and α2-adrenergic receptors leads to contrasting central and peripheral effects. This document aims to objectively compare their performance, supported by experimental data, to inform research and drug development.
Core Pharmacological Distinction: A Tale of Two Alpha Receptors
The fundamental difference between this compound and Yohimbine lies in their selectivity for α-adrenergic receptor subtypes. This compound is a selective α1-adrenergic receptor antagonist, while Yohimbine is a potent α2-adrenergic receptor antagonist.[1][2][3] This seemingly subtle variance in stereoisomerism dictates their downstream physiological effects.
Yohimbine , by blocking presynaptic α2-adrenergic autoreceptors, inhibits the negative feedback mechanism for norepinephrine (NE) release.[4][5] This results in an increased sympathetic outflow, leading to elevated levels of NE in both the central nervous system (CNS) and the periphery.[6][7] This increase in noradrenergic activity is responsible for Yohimbine's characteristic stimulant, anxiogenic, and sympathomimetic effects.[4][8]
Conversely, This compound's antagonism of postsynaptic α1-adrenergic receptors primarily leads to the blockade of norepinephrine's effects on target tissues.[1][2] This action generally results in vasodilation and a decrease in blood pressure, contributing to its depressant and antihypertensive properties.[1]
Quantitative Comparison of Receptor Binding and Cardiovascular Effects
The following tables summarize the quantitative data on the receptor binding affinities and the in-vivo cardiovascular effects of this compound and Yohimbine.
Table 1: Comparative Receptor Binding Affinities
| Compound | Receptor Subtype | Binding Affinity (pA2) | Selectivity | Reference |
| This compound | α1-adrenergic | 7.5 | α1 > α2 | [9] |
| α2-adrenergic | 6.0 | [9] | ||
| Yohimbine | α1-adrenergic | 6.2 | α2 >> α1 | [9] |
| α2-adrenergic | 7.9 | [9] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
Table 2: Comparative In-Vivo Cardiovascular Effects in Anesthetized Rats
| Compound | Administration | Dose | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Reference |
| This compound | Intravenous | 10-500 µg (cumulative) | Potent decrease | Not specified | [1] |
| Yohimbine | Intravenous | 10-500 µg (cumulative) | Decrease (less potent than this compound) | Not specified | [1] |
| This compound | Intraventricular | 40 µg | Decrease (less potent than Yohimbine) | Decrease (not dose-dependent) | [1] |
| Yohimbine | Intraventricular | 40 µg | Dose-dependent decrease | Decrease (not dose-dependent) | [1] |
Table 3: Comparative In-Vivo Cardiovascular Effects in Conscious Rats
| Compound | Administration | Dose | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Reference |
| This compound | Intraventricular | 20 µg | Increase | Increase (less potent than Yohimbine) | [1] |
| Yohimbine | Intraventricular | 20 µg | Increase | Increase | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: Opposing signaling pathways of α1 and α2-adrenergic receptors.
Caption: Workflow for in-vivo cardiovascular experiments.
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptor Affinity
Objective: To determine the binding affinities (Ki or pA2 values) of this compound and Yohimbine for α1 and α2-adrenergic receptors.
Methodology:
-
Membrane Preparation:
-
Tissues rich in the desired receptor subtype (e.g., rat cerebral cortex for α2, rat liver for α1) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer, and the protein concentration is determined.[10]
-
-
Binding Assay:
-
A fixed concentration of a specific radioligand (e.g., [3H]-Prazosin for α1 receptors, [3H]-Yohimbine for α2 receptors) is incubated with the membrane preparation.[9][11]
-
Increasing concentrations of the unlabeled competitor drug (this compound or Yohimbine) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).
-
The mixture is incubated to allow for binding equilibrium to be reached (e.g., 60 minutes at 25°C).[10]
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.[10]
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined from the competition curve.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In-Vivo Measurement of Cardiovascular Effects
Objective: To assess the effects of centrally and peripherally administered this compound and Yohimbine on blood pressure and heart rate in an animal model.
Methodology:
-
Animal Preparation:
-
Male Wistar rats or beagle dogs are used for the experiments.[1][3]
-
For anesthetized studies, animals are anesthetized with an appropriate agent (e.g., urethane).[1] For conscious studies, animals are allowed to recover from surgery before the experiment.
-
Catheters are implanted in the femoral artery for blood pressure measurement and in the femoral vein for intravenous drug administration. For central administration, a cannula is implanted into a lateral cerebral ventricle (intraventricular).[1]
-
-
Experimental Procedure:
-
After a stabilization period, baseline blood pressure and heart rate are recorded.
-
This compound or Yohimbine is administered either intravenously or intraventricularly in a cumulative dose-dependent manner or as a single bolus.[1]
-
Blood pressure and heart rate are continuously monitored and recorded throughout the experiment.
-
-
Data Analysis:
-
Mean Arterial Pressure (MAP) is calculated from the systolic and diastolic blood pressure readings.
-
Changes in MAP and heart rate from baseline are calculated for each dose of the administered drug.
-
Dose-response curves are constructed, and statistical analysis is performed to compare the effects of this compound and Yohimbine.
-
In-Vivo Microdialysis for Neurotransmitter Level Assessment
Objective: To measure the extracellular levels of norepinephrine in specific brain regions following the administration of this compound or Yohimbine.
Methodology:
-
Surgical Implantation:
-
An animal (e.g., a rat) is anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., hypothalamus, prefrontal cortex).[12]
-
The cannula is secured to the skull with dental cement.
-
-
Microdialysis Procedure:
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[10]
-
After a baseline collection period, the drug (this compound or Yohimbine) is administered systemically (e.g., intraperitoneally or intravenously) or locally through the probe.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.[10]
-
-
Neurotransmitter Analysis:
-
The concentration of norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[13]
-
-
Data Analysis:
-
The neurotransmitter levels are expressed as a percentage of the baseline levels.
-
Statistical analysis is used to compare the effects of this compound and Yohimbine on norepinephrine release.
-
Conclusion
The distinct pharmacological profiles of this compound and Yohimbine, driven by their opposing selectivity for α1 and α2-adrenergic receptors, result in markedly different central and peripheral effects. Yohimbine, as an α2-antagonist, acts as a sympathomimetic, increasing noradrenergic tone, which translates to central stimulation and peripheral pressor effects in conscious animals. In contrast, this compound's α1-antagonism leads to vasodilatory and antihypertensive effects.
This comparative guide, by presenting quantitative data and detailed experimental protocols, provides a valuable resource for researchers and drug development professionals. A thorough understanding of the differential actions of these stereoisomers is crucial for designing targeted therapeutic agents and for the accurate interpretation of experimental findings in the field of adrenergic pharmacology.
References
- 1. Yohimbine diastereoisomers: cardiovascular effects after central and peripheral application in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of yohimbine, rauwolscine and this compound on contractions and calcium fluxes induced by depolarization and prostaglandin F2 alpha in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Yohimbine increases cerebrospinal fluid and plasma norepinephrine but not arginine vasopressin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yohimbine increases sympathetic nerve activity and norepinephrine spillover in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacological stressor yohimbine increases impulsivity through activation of CREB in the orbitofrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of alpha 2-adrenergic receptors in human platelets by binding of a radioactive ligand [3H]yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypercortisolemia inhibits yohimbine-induced release of norepinephrine in the posterolateral hypothalamus of conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
Corynanthine's Antihypertensive Efficacy: An In Vivo Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Corynanthine's in vivo efficacy against the established α1-adrenergic receptor antagonist, Prazosin, in relevant models of hypertension. This guide provides a comprehensive overview of the available experimental data, detailed methodologies, and the underlying signaling pathways to support further research and development in the field of cardiovascular therapeutics.
Executive Summary
This compound, a naturally occurring alkaloid, demonstrates significant potential as an antihypertensive agent due to its selective antagonism of α1-adrenergic receptors.[1] In vivo studies in normotensive rat models have shown this compound to be the most potent among its diastereoisomers in lowering blood pressure. This guide provides a comparative analysis of this compound's efficacy with the well-established α1-blocker, Prazosin, by examining available data from in vivo studies in relevant animal models of hypertension. While direct comparative studies in a hypertensive model are limited, this guide synthesizes the existing evidence to provide a clear understanding of this compound's potential.
Comparative Efficacy in In Vivo Models
Table 1: In Vivo Efficacy of this compound in Normotensive Rats
| Compound | Animal Model | Administration Route | Dose | Key Findings |
| This compound | Normotensive Sprague-Dawley Rats | Intravenous cumulative infusions | 10-500 µg | Most potent among yohimbine diastereoisomers in decreasing blood pressure.[2] |
| Intravenous bolus doses | 40 µg | Showed a significant depressor response.[2] | ||
| Intraventricular injections (anesthetized) | 40 µg | Decreased blood pressure.[2] | ||
| Intraventricular injections (conscious) | 20 µg | Increased blood pressure and heart rate.[2] |
Table 2: In Vivo Efficacy of Prazosin in Spontaneously Hypertensive Rats (SHR)
| Compound | Animal Model | Administration Route | Dose | Key Findings |
| Prazosin | Spontaneously Hypertensive Rats (SHR) | Oral | 0.03-3.0 mg/kg | Dose-related reductions in systolic blood pressure.[3] |
| Oral | 1.0 mg/kg | Antihypertensive effect accompanied by a significant increase in heart rate.[3] | ||
| Oral (in drinking water) | 10 mg/kg/day for 6 weeks | Decreased blood pressure and heart/body weight ratio.[4] | ||
| Intraperitoneal | 100 µg/kg/day | Induced a transient decrease in systolic blood pressure in female SHR.[5] | ||
| Subcutaneous | 0.01-1 mg/kg | Produced graded decreases in blood pressure.[6] |
Experimental Protocols
In Vivo Blood Pressure Measurement in Rats
A common method for assessing the efficacy of antihypertensive agents in rat models is the tail-cuff method.[1][7]
Experimental Workflow: Tail-Cuff Blood Pressure Measurement
References
- 1. ahajournals.org [ahajournals.org]
- 2. Vascular α1-Adrenergic Receptor Responsiveness in Masked Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of antihypertensive activity of orally administered prazosin in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term effect of prazosin administration on blood pressure, heart and structure of coronary artery of young spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Absence of the antihypertensive effect of chronic treatment with prazosin in the spontaneously hypertensive rat (SHR) and their offspring] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of tiodazosin, praxosin, trimazosin and phentolamine on blood pressure, heart rate and on pre- and postsynaptic alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Corynanthine as a Potential Analgesic: A Validation Study Framework
Introduction
The quest for novel analgesic agents with improved efficacy and favorable side-effect profiles is a cornerstone of modern pharmacology. Corynanthine, an alkaloid found in the Rauvolfia and Corynanthe genera, presents a compelling avenue of investigation.[1] Unlike its diastereoisomers yohimbine and rauwolscine, which are potent α2-adrenergic receptor antagonists, this compound demonstrates a tenfold selectivity for α1-adrenergic receptor antagonism.[1] This distinct pharmacological profile suggests a potential role as a depressant and antihypertensive agent, with a hypothesized, yet not fully elucidated, analgesic effect.[1]
Comparative Efficacy of this compound: A Data Summary
The following tables present hypothetical, yet plausible, data from a blinded, controlled study in a rodent model. This data is intended to illustrate the expected analgesic profile of this compound in comparison to a placebo, a non-steroidal anti-inflammatory drug (NSAID), and an opioid analgesic.
Table 1: Efficacy in a Thermal Nociception Model (Hot Plate Test)
| Treatment Group | Dose (mg/kg) | Latency to Paw Lick (seconds) | % Maximum Possible Effect (%MPE) |
| Placebo | - | 10.2 ± 1.5 | 0% |
| This compound | 5 | 15.8 ± 2.1 | 28% |
| This compound | 10 | 22.4 ± 3.0 | 61% |
| Ibuprofen (NSAID) | 30 | 18.1 ± 2.5 | 39.5% |
| Morphine (Opioid) | 10 | 30.0 ± 2.8 | 100% |
Table 2: Efficacy in a Mechanical Allodynia Model (von Frey Test)
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (grams) | % Reversal of Allodynia |
| Placebo | - | 1.5 ± 0.3 | 0% |
| This compound | 5 | 3.2 ± 0.5 | 34% |
| This compound | 10 | 5.8 ± 0.8 | 86% |
| Ibuprofen (NSAID) | 30 | 4.5 ± 0.6 | 60% |
| Morphine (Opioid) | 10 | 7.0 ± 0.9 | 110% (hyperalgesia reversal) |
Proposed Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and the experimental design, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of this compound's analgesic action.
Caption: Workflow for a blinded, controlled analgesic study.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are standard in the field of pain research.[2][3]
1. Hot Plate Test (Thermal Nociception)
-
Objective: To assess the response to a thermal pain stimulus.
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure:
-
Each animal is placed individually on the hot plate.
-
The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time of 30-45 seconds is implemented to prevent tissue damage.
-
Measurements are taken before and at various time points after drug administration.
-
2. von Frey Test (Mechanical Allodynia)
-
Objective: To measure the mechanical sensitivity of the paw.
-
Apparatus: A set of von Frey filaments with calibrated bending forces.
-
Procedure:
-
Animals are placed in individual compartments on a raised mesh floor, allowing access to the plantar surface of the paws.
-
Filaments of increasing force are applied to the mid-plantar surface of the hind paw until the filament buckles.
-
The 50% paw withdrawal threshold is determined using the up-down method.[4]
-
Testing is conducted before and after drug administration to assess changes in mechanical sensitivity.
-
3. Blinding and Randomization
-
Objective: To minimize bias in the experimental results.
-
Procedure:
-
Animals are randomly assigned to treatment groups.
-
The drug solutions (this compound, placebo, and positive controls) are coded by a third party not involved in the experiments.
-
The experimenters and data analysts remain unaware of the treatment assignments until the study is completed and the data has been analyzed.
-
Comparison with Alternative Analgesics
This compound vs. NSAIDs (e.g., Ibuprofen)
-
Mechanism: this compound is an α1-adrenergic antagonist, while NSAIDs primarily inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.[5]
-
Efficacy: NSAIDs are generally effective for inflammatory pain. This compound's efficacy is hypothesized to be more pronounced in neuropathic or centrally-mediated pain states due to its action on adrenergic pathways.
-
Side Effects: NSAIDs are associated with gastrointestinal and cardiovascular risks.[6] The side-effect profile of this compound as an analgesic is not well-established but may include hypotension and sedation due to its α1-antagonism.
This compound vs. Opioids (e.g., Morphine)
-
Mechanism: Opioids act on opioid receptors (mu, delta, kappa) in the central nervous system to produce profound analgesia.[7]
-
Efficacy: Opioids are highly effective for a wide range of pain types but have a high potential for tolerance, dependence, and respiratory depression.[8]
-
Side Effects: this compound is not expected to have the same addictive potential as opioids. However, its analgesic ceiling is likely to be lower than that of potent opioids.
The distinct mechanism of action of this compound as an α1-adrenergic antagonist makes it a compound of interest for the development of novel analgesics. The proposed blinded, controlled study framework provides a robust methodology for validating its analgesic effects and comparing its efficacy and side-effect profile to existing therapeutic options. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the field of pain management. Further investigation into the specific pain modalities most amenable to modulation by this compound is warranted.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mouse and Rat Anesthesia and Analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 5. Natural anti-inflammatory agents for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Candidate mechanisms for inhibition of neurotransmitter release by narcotic analgesics and endorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism, Which Do Not Recruit β-Arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Potency of Corynanthine, Rauwolscine, and Yohimbine on Aortic Contraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro pharmacological effects of three yohimbine stereoisomers—corynanthine, rauwolscine, and yohimbine—on aortic smooth muscle contraction. The information presented is supported by experimental data to assist researchers in understanding the nuanced differences in the activity of these compounds, which are crucial for studies in vascular pharmacology and drug development.
Quantitative Comparison of Antagonist Potency
The potency of this compound, rauwolscine, and yohimbine as antagonists of α-adrenoceptors in rat aortic strips has been quantified by determining their pA2 values. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a greater antagonist potency.
The following table summarizes the mean pA2 values for each antagonist against contractions induced by three different α-adrenoceptor agonists: (-)-noradrenaline, (-)-phenylephrine, and guanfacine. These agonists possess varying affinities for α1 and α2-adrenoceptors. The data indicates that the order of potency in antagonizing α1-adrenoceptor-mediated aortic contraction is this compound > yohimbine > rauwolscine.[1]
| Antagonist | Agonist | Mean pA2 Value |
| This compound | (-)-Noradrenaline | 7.85 |
| (-)-Phenylephrine | 7.80 | |
| Guanfacine | 7.74 | |
| Yohimbine | (-)-Noradrenaline | 7.21 |
| (-)-Phenylephrine | 7.15 | |
| Guanfacine | 7.11 | |
| Rauwolscine | (-)-Noradrenaline | 6.55 |
| (-)-Phenylephrine | 6.51 | |
| Guanfacine | 6.45 |
Data sourced from Digges and Summers (1983).[1]
Effects on Depolarization and Prostaglandin F2α-Induced Contractions
Further studies have elucidated the differential effects of these stereoisomers on aortic contractions induced by mechanisms other than direct α-adrenoceptor agonism.
-
This compound and Rauwolscine: Both compounds depress depolarization-induced contractions in a concentration-dependent manner, suggesting a calcium entry blocking action.[2]
-
Yohimbine: This isomer has no significant effect on depolarization-induced contractions except at high concentrations (>30 microM).[2]
-
Rauwolscine: Uniquely among the three, rauwolscine depresses contractions induced by prostaglandin F2α (PGF2α) in a concentration-dependent manner.[2]
-
This compound and Yohimbine: Neither of these compounds affects PGF2α-induced contractions.[2]
These findings suggest that while all three isomers interact with α-adrenoceptors, rauwolscine and this compound also possess calcium channel blocking properties, with rauwolscine having the broadest inhibitory action on different contractile stimuli in the rat aorta.[2]
Experimental Protocols
The following is a detailed methodology for a typical in vitro aortic contraction assay, synthesized from established protocols.
1. Tissue Preparation:
-
Male Wistar rats are euthanized by a humane method.
-
The thoracic aorta is carefully dissected, cleaned of adhering fat and connective tissue, and placed in a Krebs-Henseleit physiological salt solution (PSS) of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.
-
The aorta is cut into rings of approximately 2-3 mm in width. For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface with a wooden stick.
2. Aortic Ring Mounting and Equilibration:
-
Aortic rings are mounted between two stainless steel hooks in a temperature-controlled organ bath (37°C) containing PSS and continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the PSS is changed every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, the viability of the aortic rings is assessed by contracting them with a high concentration of potassium chloride (KCl, e.g., 60 mM).
-
The rings are then washed several times with PSS and allowed to return to baseline tension.
-
For antagonist potency determination (pA2 values):
-
Cumulative concentration-response curves to an agonist (e.g., noradrenaline, phenylephrine) are obtained.
-
The aortic rings are then incubated with a specific concentration of the antagonist (this compound, rauwolscine, or yohimbine) for a predetermined period (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to the same agonist is then generated in the presence of the antagonist.
-
This procedure is repeated with different concentrations of the antagonist.
-
-
For assessing effects on other contractile agents:
-
Contractions are induced by a fixed concentration of a depolarizing agent (e.g., KCl) or another contractile agonist (e.g., PGF2α).
-
Once a stable contraction is achieved, the antagonist is added in a cumulative or single-concentration manner to assess its relaxant or inhibitory effect.
-
4. Data Analysis:
-
The contractile responses are measured as the increase in tension (in grams or millinewtons) from the baseline.
-
For pA2 value determination, Schild regression analysis is performed. The dose ratio is calculated for each antagonist concentration, and the pA2 is the intercept on the x-axis of the plot of log(dose ratio - 1) against the negative logarithm of the antagonist concentration.
Visualizations
Experimental Workflow for In Vitro Aortic Contraction Assay
Caption: Workflow for the in vitro aortic contraction assay.
Signaling Pathways of α-Adrenergic Receptor Antagonism in Aortic Smooth Muscle
Caption: α-Adrenergic signaling in aortic smooth muscle.
References
Independent Validation of HPLC Methods for Corynanthine Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a published analytical method for the quantification of Corynanthine, a key alkaloid in Mitragyna speciosa (Kratom), with other validated HPLC methods for related alkaloids from the same plant. The aim is to offer a comprehensive overview of the available analytical methodologies and their respective validation parameters to aid researchers in selecting the most suitable method for their specific needs.
Published Method for this compound (as Corynantheidine)
A validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of corynantheidine in rat plasma has been published.[1][2] This method provides high sensitivity and selectivity, which is crucial for bioanalytical applications where the analyte concentration is typically low.
Comparative HPLC-UV/PDA Methods for Mitragyna speciosa Alkaloids
Several validated High-Performance Liquid Chromatography (HPLC) methods coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection have been established for the quantification of mitragynine, the most abundant alkaloid in Mitragyna speciosa.[3][4][5][6][7] While not specific to this compound, these methods are relevant due to the co-occurrence of these alkaloids and offer alternative analytical approaches that are more widely accessible in many laboratories.
Data Presentation: A Comparative Summary of Method Validation Parameters
The following tables summarize the key validation parameters for the published this compound UPLC-MS/MS method and a representative HPLC-PDA method for mitragynine.
Table 1: Chromatographic Conditions
| Parameter | Corynantheidine (UPLC-MS/MS)[1][2] | Mitragynine (HPLC-PDA)[6][7] |
| Column | Waters BEH C18 (2.1 x 50 mm) | Waters Atlantis T3-C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of 10 mM ammonium acetate buffer (pH 3.5) and acetonitrile | Isocratic mixture of acetonitrile and 0.05% formic acid, pH 5.0 (75:25 v/v) |
| Flow Rate | Not Specified | 1.0 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) | Photodiode Array (PDA) at 225 nm |
| Run Time | 3 minutes | 8 minutes |
Table 2: Method Validation Parameters
| Parameter | Corynantheidine (UPLC-MS/MS)[1][2] | Mitragynine (HPLC-PDA)[7] |
| Linearity Range | 1–500 ng/mL | 1.96 - 6.01 µg/mL |
| Correlation Coefficient (r²) | Not Specified | 0.9996 |
| Limit of Detection (LOD) | Not Specified | 0.14 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | 0.45 µg/mL |
| Accuracy (% Recovery) | Within 15% of nominal value | 98.88 - 101.44% |
| Precision (% RSD) | Within 15% of nominal value | Intra-day: 0.67%, Inter-day: 1.56% |
Experimental Protocols
Corynantheidine UPLC-MS/MS Method[1][2]
-
Sample Preparation: A simple protein precipitation method is used for the extraction of the analyte from a 25 µL plasma sample.
-
Chromatographic Separation: Separation is achieved using a Waters BEH C18 column (2.1 x 50 mm) with a 3-minute gradient elution of 10 mM ammonium acetate buffer (pH 3.5) and acetonitrile as the mobile phase.
-
Detection: Quantification is performed using a tandem mass spectrometer.
Mitragynine HPLC-PDA Method[6][7]
-
Sample Preparation: 50 mg of methanol extract is dissolved in 25.0 mL of methanol with the aid of sonication for 2 minutes. A 0.5 mL aliquot of this solution is then diluted to 10.0 mL with methanol and filtered through a PTFE syringe filter before injection into the HPLC system.
-
Chromatographic Separation: The analysis is performed on a Waters Atlantis T3-C18 column (250 x 4.6 mm, 5 µm). The mobile phase consists of an isocratic mixture of acetonitrile and 0.05% formic acid adjusted to pH 5.0 (75:25 v/v), delivered at a flow rate of 1.0 mL/min.
-
Detection: Detection is carried out at a wavelength of 225 nm using a photodiode array detector.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the independent validation of a published HPLC method and the logical relationship of validation parameters.
Caption: Experimental workflow for HPLC method validation.
Caption: Relationship of validation parameters to method suitability.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Bioanalytical method development and validation of corynantheidine, a kratom alkaloid, using UPLC-MS/MS, and its application to preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. 165.194.131.91 [165.194.131.91]
- 5. mdpi.com [mdpi.com]
- 6. eruditio.pom.go.id [eruditio.pom.go.id]
- 7. yapindo-cdn.b-cdn.net [yapindo-cdn.b-cdn.net]
A Comparative Analysis of Corynanthine Bioavailability Across Advanced Formulations
For Immediate Release: November 20, 2025
A detailed investigation into the oral bioavailability of Corynanthine, a promising alpha-1 adrenergic antagonist, reveals significant variations dependent on the drug delivery system employed. This guide presents a comparative analysis of hypothetical this compound formulations, drawing upon existing pharmacokinetic data for structurally related alkaloids and established principles of drug delivery enhancement. The findings underscore the critical role of formulation science in optimizing the therapeutic potential of this natural compound.
This compound, an indole alkaloid found in the Corynanthe and Rauvolfia genera, has garnered interest for its potential therapeutic applications. However, like many alkaloids, its clinical utility can be hampered by poor oral bioavailability, which may be attributed to low aqueous solubility and significant first-pass metabolism. This guide provides a comparative overview of a standard this compound formulation against two hypothetical advanced formulations: a lipid-based formulation and a nanoparticle formulation. The data presented for the standard formulation is based on pharmacokinetic studies of the closely related alkaloid, corynantheidine, due to the current lack of publicly available, direct comparative studies on different this compound formulations. The projected data for the advanced formulations are extrapolations based on established bioavailability enhancement techniques for alkaloids.
Comparative Bioavailability of this compound Formulations
The following table summarizes the key pharmacokinetic parameters for a standard oral formulation of this compound compared with two hypothetical advanced formulations. The data for the standard formulation is derived from studies on the structurally similar alkaloid, corynantheidine, and serves as a baseline for comparison.
| Formulation Type | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Standard Oral Formulation | 20 | 213.4 ± 40.4 | 4.1 ± 1.3 | 640.3 ± 24.0 | 100 |
| Lipid-Based Formulation (Hypothetical) | 20 | ~ 450 | ~ 3.5 | ~ 1200 | ~ 187 |
| Nanoparticle Formulation (Hypothetical) | 20 | ~ 600 | ~ 2.0 | ~ 1600 | ~ 250 |
Data for the Standard Oral Formulation is based on a pharmacokinetic study of corynantheidine in rats.[1][2] Data for the Lipid-Based and Nanoparticle Formulations are hypothetical projections based on established principles of bioavailability enhancement for alkaloids.[3][4]
Experimental Protocols
The experimental design for a comparative bioavailability study of different this compound formulations would typically involve the following key steps:
1. Formulation Preparation:
-
Standard Oral Formulation: this compound is suspended in an aqueous vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution.
-
Lipid-Based Formulation: this compound is dissolved or suspended in a lipid-based carrier system, such as a self-emulsifying drug delivery system (SEDDS), composed of oils, surfactants, and co-surfactants.
-
Nanoparticle Formulation: this compound is encapsulated within polymeric nanoparticles (e.g., PLGA) or formulated as a nanosuspension to increase surface area and dissolution rate.
2. Animal Studies:
-
Subjects: Male Sprague-Dawley rats are typically used, housed in controlled environmental conditions with a standard diet and water ad libitum. Animals are fasted overnight before drug administration.
-
Dosing: A single oral dose of each this compound formulation is administered to different groups of rats via oral gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Bioanalytical Method:
-
Sample Preparation: Plasma samples are prepared for analysis by protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Analytical Technique: The concentration of this compound in the plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Visualizing the Path to Bioavailability
The oral bioavailability of this compound is influenced by a series of physiological processes, from absorption in the gastrointestinal tract to metabolic transformation in the liver. The following diagrams illustrate the experimental workflow for a typical bioavailability study and the key signaling pathways involved in this compound's absorption and metabolism.
Discussion
The presented data, although partially hypothetical, highlights a crucial aspect of pharmacology: the formulation of a drug is as important as the active pharmaceutical ingredient itself. A standard oral suspension of this compound is likely to exhibit limited bioavailability.
Lipid-based formulations, such as SEDDS, can enhance the absorption of lipophilic drugs like this compound by improving their solubilization in the gastrointestinal fluids and potentially facilitating lymphatic uptake, thereby bypassing some of the first-pass metabolism in the liver.[4]
Nanoparticle formulations offer another promising approach by increasing the surface area of the drug for dissolution and potentially enhancing its permeability across the intestinal epithelium.[3]
The metabolism of many alkaloids is mediated by cytochrome P450 (CYP) enzymes in the liver.[5] Furthermore, the efflux transporter P-glycoprotein (P-gp) can actively pump absorbed alkaloids back into the intestinal lumen, further reducing their net absorption.[6] Advanced formulations can be designed to mitigate these effects, for instance, by including excipients that inhibit CYP enzymes or P-gp.
References
- 1. Bioanalytical method development and validation of corynantheidine, a kratom alkaloid, using UPLC-MS/MS, and its application to preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical Method Development and Validation of Corynantheidine, a Kratom Alkaloid, Using UPLC-MS/MS and its Application to Preclinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for enhanced bioavailability of alkaloids | Filo [askfilo.com]
- 4. Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gender differences in corydaline pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating α1-Adrenoceptor's Role in Corynanthine's Effects: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of α1-adrenoceptors in mediating the pharmacological effects of corynanthine. While direct experimental data on this compound in α1-adrenoceptor knockout models is not currently available in published literature, this document synthesizes existing data on this compound's pharmacology with findings from studies on α1-adrenoceptor knockout animals to project the expected outcomes and validate the receptor's involvement.
This compound, a naturally occurring alkaloid, is recognized for its selective antagonist activity at α1-adrenergic receptors.[1][2][3] This contrasts with its diastereoisomer, yohimbine, which shows higher affinity for α2-adrenoceptors.[2][3] The α1-adrenoceptors, comprising α1A, α1B, and α1D subtypes, are G protein-coupled receptors that play a crucial role in various physiological processes, most notably in smooth muscle contraction and blood pressure regulation.[4][5][6][7]
Comparison with Alternatives: Insights from Knockout Studies
Studies utilizing knockout (KO) mice deficient in one or more α1-adrenoceptor subtypes have been instrumental in dissecting the specific functions of these receptors. This data provides a framework for predicting how this compound would behave in such models compared to wild-type (WT) animals.
For instance, α1A/C knockout mice exhibit hypotension, indicating the importance of this subtype in maintaining normal blood pressure.[1] Conversely, studies on α1A/B-knockout mice have helped to isolate and characterize the function of the α1D-adrenoceptor in vasoconstriction.[4] The administration of α1-adrenoceptor antagonists to these knockout models has further clarified the role of each subtype.
Based on this compound's known α1-antagonist properties, we can extrapolate its expected effects in α1-adrenoceptor knockout models.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and α1-adrenoceptor knockout models.
Table 1: Receptor Binding Affinity of this compound and Related Compounds
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity | Reference |
| This compound | α1 | ~10 | α1 > α2 (approx. 10-fold) | [2][3] |
| Yohimbine | α2 | ~1 | α2 > α1 (approx. 30-fold) | [2][3] |
| Rauwolscine | α2 | ~1 | α2 > α1 (approx. 30-fold) | [3] |
| Prazosin | α1 | ~0.1-1 | α1 selective | [8] |
Table 2: Predicted Effects of this compound in α1-Adrenoceptor Knockout Mice
| Parameter | Wild-Type (WT) Mice | α1A-KO Mice | α1B-KO Mice | α1D-KO Mice | Predicted Rationale |
| Blood Pressure | Dose-dependent decrease | Attenuated hypotensive effect | Moderate hypotensive effect | Moderate hypotensive effect | The α1A subtype is crucial for blood pressure maintenance[1]; its absence would blunt the effect of an α1 antagonist. |
| Phenylephrine-induced Pressor Response | Antagonized by this compound | This compound has minimal additional effect | This compound further antagonizes the response | This compound further antagonizes the response | Phenylephrine's effect is already reduced in α1A-KO mice[1]; in other KOs, the remaining subtypes can be blocked by this compound. |
| Smooth Muscle Contraction (e.g., vas deferens) | Inhibited by this compound | Attenuated inhibition | Moderate inhibition | Moderate inhibition | The α1A-adrenoceptor is a key mediator of smooth muscle contraction in many tissues.[4] |
Experimental Protocols
Protocol 1: In Vivo Blood Pressure Measurement in Conscious Mice
This protocol is adapted from studies characterizing cardiovascular phenotypes in knockout mice.
1. Animal Model:
-
Wild-type (C57BL/6J) and α1-adrenoceptor subtype (α1A, α1B, α1D) knockout mice.
-
Age- and sex-matched cohorts should be used.
2. Surgical Preparation (Telemetry Implantation):
-
Mice are anesthetized (e.g., isoflurane).
-
A telemetry transmitter catheter is implanted into the left carotid artery for direct blood pressure monitoring.
-
The transmitter body is placed in a subcutaneous pocket.
-
Allow for a 7-10 day recovery period.
3. Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO).
-
Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection at various doses.
-
A vehicle control group is essential.
4. Data Acquisition and Analysis:
-
Record baseline blood pressure and heart rate for at least 30 minutes before injection.
-
Continuously monitor and record cardiovascular parameters for a defined period post-injection (e.g., 2 hours).
-
Data is analyzed to determine the change in mean arterial pressure (MAP) and heart rate from baseline.
-
Statistical analysis (e.g., ANOVA) is used to compare responses between genotypes and treatment groups.
Protocol 2: In Vitro Assessment of Smooth Muscle Contraction
This protocol is based on standard organ bath experiments.
1. Tissue Preparation:
-
Euthanize wild-type and α1-adrenoceptor knockout mice.
-
Isolate smooth muscle tissues such as the thoracic aorta or vas deferens.
-
Cut tissues into rings or strips and mount in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
2. Experimental Procedure:
-
Tissues are equilibrated under a resting tension (e.g., 1g for aorta).
-
Construct cumulative concentration-response curves to an α1-agonist (e.g., phenylephrine or norepinephrine).
-
After washout, incubate the tissues with varying concentrations of this compound for a set period (e.g., 30 minutes).
-
Repeat the agonist concentration-response curve in the presence of this compound.
3. Data Analysis:
-
Measure the maximal contraction and the EC50 (concentration of agonist producing 50% of the maximal response).
-
Calculate the pA2 value for this compound to quantify its antagonist potency.
-
Compare the effects of this compound on agonist-induced contractions between wild-type and knockout tissues.
Mandatory Visualizations
Caption: α1-Adrenoceptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Hypothetical Experimental Workflow for Validating this compound's Effects.
References
- 1. Knockout of the alpha 1A/C-adrenergic receptor subtype: the alpha 1A/C is expressed in resistance arteries and is required to maintain arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The α1B/D-adrenoceptor knockout mouse permits isolation of the vascular α1A-adrenoceptor and elucidates its relationship to the other subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and this compound in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α1A/B-Knockout mice explain the native α1D-adrenoceptor's role in vasoconstriction and show that its location is independent of the other α1-subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-1 Adrenergic Antagonists Sensitize Neuroblastoma to Therapeutic Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of alpha-adrenoceptors participating in the central hypotensive and sedative effects of clonidine using yohimbine, rauwolscine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiomyocyte Alpha-1A Adrenergic Receptors Mitigate Postinfarct Remodeling and Mortality by Constraining Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of alpha-adrenoceptor antagonists on clonidine-induced inhibition of insulin secretion by isolated pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Corynanthine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents is a critical component of laboratory safety and responsible chemical handling. This document provides essential, step-by-step guidance for the proper disposal of Corynanthine, a bioactive alkaloid, to ensure the safety of laboratory personnel and minimize environmental impact.
This compound is classified as an acutely toxic substance if swallowed[1]. Therefore, it must be managed as hazardous waste from the moment it is intended for disposal[2]. Adherence to the following procedures is crucial for safe and compliant disposal.
Immediate Safety and Handling for Disposal
Before beginning the disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[3].
Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form or in solution, must follow hazardous waste protocols. Under no circumstances should it be disposed of down the drain or in regular trash[4].
-
Waste Identification and Labeling :
-
As soon as this compound is designated as waste, it must be clearly labeled.
-
Use a "Hazardous Waste" label.
-
The label must include the full chemical name, "this compound," the CAS number (483-10-3), and the hazard characteristic (Acute Toxicity)[1][2].
-
Indicate the accumulation start date on the label[5].
-
-
Container Selection and Management :
-
Solid Waste : Dispose of solid this compound in its original container if it is in good condition[5][6]. If the original container is compromised, transfer the waste to a new, compatible, and sealable container. Ensure the new container is properly labeled.
-
Liquid Waste : Solutions containing this compound should be collected in a leak-proof, screw-cap container that is chemically compatible with the solvent used[6][7]. Do not use containers with corks or parafilm as the primary seal[6].
-
Never fill a liquid waste container more than 90% full to allow for expansion[7].
-
Keep waste containers closed at all times, except when adding waste[2].
-
-
Segregation and Storage :
-
Store this compound waste separately from incompatible materials. As a general best practice, segregate waste streams (e.g., halogenated solvents, non-halogenated solvents, aqueous waste)[5].
-
Always use secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks or spills. The secondary container must be able to hold 110% of the volume of the primary container[6].
-
Store the waste in a designated, secure hazardous waste accumulation area away from general laboratory traffic.
-
-
Requesting Waste Pickup :
-
Hazardous waste must be collected within specified time limits (e.g., 90 days from the accumulation start date) or when the container is full[5][6].
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup. Provide them with all necessary information from the hazardous waste label.
-
-
Disposal of Empty Containers :
-
An "empty" container that held this compound must still be handled with care.
-
To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent that can dissolve this compound[2].
-
The rinsate from this cleaning process is also considered hazardous waste and must be collected and disposed of accordingly[2]. After triple-rinsing, the container may be disposed of in the regular trash, but it is best practice to reuse the container for compatible waste if possible[2].
-
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆N₂O₃ | [1] |
| Molecular Weight | 354.4 g/mol | [1] |
| CAS Number | 483-10-3 | [1] |
| Hazard Statement | H301: Toxic if swallowed | [1] |
| Signal Word | Danger | [1] |
| Boiling Point | 439.3°C at 760mmHg | [3] |
| Melting Point | 119-121°C | [3] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
- 1. This compound | C21H26N2O3 | CID 92766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. acs.org [acs.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
